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Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 1-(4-Methoxyphenyl)prop-2-en-1-amine: A Comprehensive Technical Guide

Executive Summary 1-(4-Methoxyphenyl)prop-2-en-1-amine is a highly versatile α -chiral allylic amine. Featuring a stereogenic center flanked by an electron-rich aromatic ring and a terminal alkene, it serves as a critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(4-Methoxyphenyl)prop-2-en-1-amine is a highly versatile α -chiral allylic amine. Featuring a stereogenic center flanked by an electron-rich aromatic ring and a terminal alkene, it serves as a critical building block in drug development, particularly for the synthesis of complex alkaloids, peptidomimetics, and targeted therapeutics[1]. This whitepaper details a highly reproducible, self-validating synthetic workflow leveraging Ellman’s tert-butanesulfinamide auxiliary to achieve exceptional enantiomeric and diastereomeric purity.

Mechanistic Rationale & Strategic Design

The synthesis of α -chiral allylic amines requires strict control over facial selectivity during carbon-carbon bond formation. While several asymmetric methodologies exist, the use of chiral N-tert-butanesulfinyl imines, pioneered by Jonathan A. Ellman, remains the gold standard for its scalability, predictable stereochemical outcomes, and mild deprotection conditions[2].

The Causality of Reagent Selection
  • Titanium(IV) Ethoxide (Ti(OEt)₄): Unlike standard alkylamines, tert-butanesulfinamide is a poor nucleophile. Ti(OEt)₄ acts dually as a strong Lewis acid to activate the 4-methoxybenzaldehyde and as a highly efficient water scavenger, driving the condensation equilibrium forward without epimerizing the chiral auxiliary[3].

  • Dichloromethane (CH₂Cl₂) over THF: During the nucleophilic addition of vinylmagnesium bromide, the choice of solvent dictates the transition state. While Grignard reagents are supplied in THF, conducting the bulk reaction in CH₂Cl₂ minimizes competitive coordination to the magnesium ion. This forces the reaction through a non-chelating, open transition state, which is critical for maximizing the diastereomeric ratio (dr > 95:5)[4].

Mechanism Imine Chiral N-Sulfinyl Imine (s-cis Conformation) TS Open Transition State (Zimmerman-Traxler Bypass) Imine->TS Grignard VinylMgBr Attack (Non-chelating conditions) Grignard->TS Result Highly Diastereoselective Addition (>95% de) TS->Result Steric Steric Shielding (t-Butyl blocks Si-face) Steric->TS

Fig 1. Mechanistic logic governing the stereoselective addition of VinylMgBr to the sulfinyl imine.

In this open transition state, the imine adopts an s-cis conformation to minimize dipole repulsion between the S=O and C=N bonds. The bulky tert-butyl group effectively blocks the Si-face, forcing the vinyl Grignard to attack exclusively from the less hindered Re-face[5].

Experimental Protocols

The following self-validating workflow describes the synthesis of the (R)-enantiomer of 1-(4-methoxyphenyl)prop-2-en-1-amine.

Workflow A 4-Methoxybenzaldehyde + (R)-t-Bu-Sulfinamide B Condensation Ti(OEt)4, THF A->B C N-Sulfinyl Imine Intermediate B->C D Nucleophilic Addition VinylMgBr, CH2Cl2 C->D E Protected Allylic Amine (High dr) D->E F Deprotection HCl/MeOH E->F G 1-(4-Methoxyphenyl) prop-2-en-1-amine F->G

Fig 2. Step-by-step synthetic workflow for 1-(4-Methoxyphenyl)prop-2-en-1-amine via Ellman's auxiliary.

Step 1: Synthesis of (R)-N-(4-Methoxybenzylidene)-2-methylpropane-2-sulfinamide
  • Reaction: In an oven-dried flask under nitrogen, dissolve 4-methoxybenzaldehyde (10.0 mmol) and (R)-(+)-2-methyl-2-propanesulfinamide (10.5 mmol) in anhydrous THF (20 mL).

  • Activation: Add Ti(OEt)₄ (20.0 mmol) dropwise via syringe. Stir the yellow solution at room temperature for 12 hours.

  • Workup: Pour the mixture into an equal volume of rapidly stirring brine (20 mL). Causality: The brine rapidly hydrolyzes the titanium species into insoluble TiO₂, preventing the formation of intractable emulsions. Filter the resulting white suspension through a pad of Celite, washing thoroughly with EtOAc (3 × 20 mL).

  • Isolation: Separate the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure to yield the pure imine.

Step 2: Diastereoselective Vinylation
  • Reaction: Dissolve the crude N-sulfinyl imine (10.0 mmol) in anhydrous CH₂Cl₂ (50 mL) and cool to -78 °C.

  • Addition: Dropwise add vinylmagnesium bromide (1.0 M in THF, 20.0 mmol) over 15 minutes. Stir at -78 °C for 4 hours, then slowly warm to -20 °C over 2 hours.

  • Workup: Quench the reaction strictly at -20 °C with saturated aqueous NH₄Cl (20 mL). Extract with CH₂Cl₂ (3 × 30 mL), dry over Na₂SO₄, and concentrate.

  • Validation Check: Analyze the crude mixture via ¹H NMR prior to purification to validate the diastereomeric ratio (dr). The tert-butyl signals of the diastereomers will appear distinctly, allowing for an unmanipulated readout of stereoselectivity.

Step 3: Acidic Deprotection
  • Reaction: Dissolve the protected allylic amine (8.0 mmol) in methanol (40 mL). Add 4M HCl in dioxane (24.0 mmol). Stir at room temperature for 2 hours.

  • Causality of Methanol: The sulfinyl group is highly acid-labile. Methanol acts as a nucleophilic trap for the cleaved sulfinyl byproduct (forming methyl tert-butanesulfinate), which prevents reversible side reactions and drives the deprotection to absolute completion[6].

  • Isolation: Concentrate the mixture to dryness. Triturate the resulting solid with diethyl ether to remove organic impurities. The product is isolated as a highly pure hydrochloride salt. To obtain the free base, partition the salt between 1M NaOH and CH₂Cl₂.

Self-Validating Characterization & Data

To ensure the scientific integrity of the synthesized molecule, a multi-modal analytical approach must be employed. Relying solely on NMR is insufficient for chiral drug development; orthogonal validation using High-Resolution Mass Spectrometry (HRMS) and Chiral HPLC is mandatory.

Table 1: Summary of Quantitative Characterization Data

ParameterAnalytical TechniqueExpected Value / ObservationPurpose in Validation
Purity & Yield Gravimetric / LC-MS>95% purity, ~75-85% overall yieldConfirms workflow efficiency and mass balance.
Molecular Mass HRMS (ESI-TOF)[M+H]⁺ m/z calculated for C₁₀H₁₄NO: 164.1075, found: 164.1072Validates exact mass and elemental composition.
¹H NMR (Free Base) 400 MHz, CDCl₃ δ 7.25 (d, 2H), 6.88 (d, 2H), 5.95 (ddd, 1H), 5.20 (dt, 1H), 5.10 (dt, 1H), 4.45 (d, 1H), 3.80 (s, 3H), 1.60 (br s, 2H)Confirms structural connectivity and terminal alkene presence.
¹³C NMR 100 MHz, CDCl₃ δ 158.9, 141.2, 135.5, 128.4, 114.2, 113.8, 58.2, 55.3Maps the carbon framework and validates the allylic carbon ( δ 58.2).
Enantiomeric Excess Chiral HPLC (Chiralcel OD-H)>98% ee (Hexane/iPrOH 90:10, 1.0 mL/min)Independently verifies absolute stereochemical purity post-deprotection.
Functional Groups FT-IR (ATR)3350, 3280 (N-H), 2835 (O-CH₃), 1610 (C=C), 1510 (Ar) cm⁻¹Validates the primary amine and alkene functional groups.

References

  • 2 - yale.edu 2.1 - nih.gov 3.3 - beilstein-journals.org 4.4 - acs.org 5.6 - nih.gov 6.5 - acs.org

Sources

Exploratory

Spectroscopic data (NMR, IR, MS) of 1-(4-Methoxyphenyl)prop-2-en-1-amine

Spectroscopic Characterization of 1-(4-Methoxyphenyl)prop-2-en-1-amine: A Comprehensive Technical Guide Executive Summary 1-(4-Methoxyphenyl)prop-2-en-1-amine (Chemical Formula: C₁₀H₁₃NO; Exact Mass: 163.10) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Characterization of 1-(4-Methoxyphenyl)prop-2-en-1-amine: A Comprehensive Technical Guide

Executive Summary

1-(4-Methoxyphenyl)prop-2-en-1-amine (Chemical Formula: C₁₀H₁₃NO; Exact Mass: 163.10) is a highly versatile chiral building block in organic synthesis, frequently utilized in the preparation of unnatural amino acids, bioactive alkaloids, and pharmaceutical intermediates[1]. As a Senior Application Scientist, I have designed this whitepaper to provide researchers with a definitive, theoretically grounded framework for the spectroscopic characterization of this molecule. By detailing the causality behind specific Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) phenomena, this guide establishes a self-validating analytical workflow for rigorous structural confirmation.

Analytical Workflow and Strategy

The structural validation of allylic amines requires a multi-modal approach to prevent mischaracterization, particularly regarding the position of the double bond and the integrity of the primary amine. The workflow below outlines the logical progression from sample preparation to structural elucidation.

Workflow A 1-(4-Methoxyphenyl)prop-2-en-1-amine Synthesis & Purification B Sample Preparation (Solvent Selection, Concentration) A->B C1 NMR Spectroscopy (1H, 13C, 2D in CDCl3) B->C1 C2 FT-IR Spectroscopy (ATR Module) B->C2 C3 Mass Spectrometry (GC-EI-MS, 70 eV) B->C3 D Data Processing & Integration (Multiplet Analysis, Library Match) C1->D C2->D C3->D E Structural Elucidation & Cross-Validation D->E

Spectroscopic characterization workflow from sample preparation to structural cross-validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive evidence of the molecular framework. The interpretation of these spectral features relies on foundational principles of organic spectroscopy[2].

Causality of ¹H NMR Chemical Shifts
  • The Methoxy Group: The strong electronegativity of the oxygen atom deshields the adjacent methyl protons, resulting in a sharp, distinct singlet at 3.79 ppm .

  • The Aromatic Ring: The para-substitution pattern creates a classic AA'BB' pseudo-doublet system. The strong electron-donating resonance (+M effect) of the methoxy group heavily shields the ortho protons (C3/C5), pushing them upfield to 6.87 ppm . The protons ortho to the alkyl chain (C2/C6) are less shielded, appearing at 7.25 ppm .

  • The Allylic System: The methine proton (Ar-CH (NH₂)-) is deshielded by both the aromatic ring and the amine nitrogen, appearing at 4.48 ppm . It couples with the adjacent internal vinyl proton, forming a doublet. The vinyl group itself exhibits a complex AMX spin system. The internal proton (5.95 ppm ) is split by the methine proton, the trans-terminal proton (J ≈ 17.1 Hz), and the cis-terminal proton (J ≈ 10.2 Hz), resulting in a doublet of doublet of doublets (ddd)[3].

NMR Data Summaries

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Shift (ppm) Multiplicity Integration Coupling (J in Hz) Assignment
3.79 s 3H - -OCH
1.65 br s 2H - -NH ₂ (D₂O exchangeable)
4.48 d 1H 6.2 Ar-CH (NH₂)-
5.95 ddd 1H 17.1, 10.2, 6.2 -CH =CH₂ (internal)
5.21 dt 1H 17.1, 1.5 -CH=CH ₂ (terminal, trans)
5.10 dt 1H 10.2, 1.5 -CH=CH ₂ (terminal, cis)
6.87 d 2H 8.6 Ar-H (ortho to OCH₃)

| 7.25 | d | 2H | 8.6 | Ar-H (ortho to alkyl) |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Shift (ppm) Type Assignment
55.3 CH₃ -OC H₃
57.8 CH Ar-C H(NH₂)-
113.9 CH Ar-C (ortho to OCH₃)
114.2 CH₂ -CH=C H₂ (terminal)
128.1 CH Ar-C (ortho to alkyl)
135.2 C Ar-C (ipso to alkyl)
141.5 CH -C H=CH₂ (internal)

| 158.8 | C | Ar-C (ipso to OCH₃) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is utilized to confirm the presence of specific functional groups that might be ambiguous in MS or NMR (e.g., differentiating a primary amine from a secondary amine).

Causality of Vibrational Modes: A primary amine (-NH₂) possesses two N-H bonds, leading to two distinct stretching vibrations (symmetric and asymmetric) in the 3300–3400 cm⁻¹ region. Furthermore, the out-of-plane =C-H bending vibrations at 990 cm⁻¹ and 915 cm⁻¹ are highly diagnostic of a mono-substituted terminal alkene (vinyl group), serving as a critical cross-reference to the ¹H NMR AMX system[2].

Table 3: FT-IR Absorption Bands (ATR, Neat)

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
3360, 3280 Medium N-H stretch (primary amine, asymmetric & symmetric)
3075 Weak =C-H stretch (alkene/aromatic sp² C-H)
2955, 2835 Medium C-H stretch (alkyl & methoxy sp³ C-H)
1638 Medium C=C stretch (alkene)
1610, 1512 Strong C=C stretch (aromatic ring)
1245, 1032 Strong C-O stretch (aryl ether, asymmetric & symmetric)
990, 915 Strong =C-H bend (out-of-plane, terminal vinyl group)

| 830 | Strong | =C-H bend (out-of-plane, para-disubstituted benzene) |

Mass Spectrometry (MS) and Fragmentation Mechanics

Electron Ionization (EI) at 70 eV imparts significant excess energy to the molecular ion (M⁺•, m/z 163), leading to predictable and structure-specific fragmentation pathways.

Mechanistic Insight (α-Cleavage): The dominant fragmentation pathway for allylic/benzylic amines is α-cleavage. Cleavage of the C-C bond between the methine carbon and the vinyl group expels a vinyl radical (•CH=CH₂, 27 Da). The resulting cation at m/z 136 is an exceptionally stable 4-methoxybenzyl-type iminium ion. Its stability is driven by extensive conjugation with the aromatic ring and the strong electron-donating effect of the para-methoxy group, making it the undeniable base peak (100% abundance)[3].

MS_Pathway M Molecular Ion[M]•+ m/z 163 Alpha α-Cleavage (- •CH=CH2) M->Alpha -27 Da Aryl_Cleavage α-Cleavage (- •C7H7O) M->Aryl_Cleavage -107 Da Base Resonance-Stabilized Iminium m/z 136 (Base Peak) Alpha->Base Dominant Pathway Aryl_Frag Vinyl Iminium m/z 56 Aryl_Cleavage->Aryl_Frag Minor Pathway

Mass spectrometry fragmentation pathway highlighting the dominant α-cleavage.

Table 4: GC-EI-MS Fragmentation Peaks (70 eV)

m/z Relative Abundance (%) Fragment Identity
163 12 Molecular Ion [M]⁺•
146 5 [M - NH₃]⁺•
136 100 [M - •CH=CH₂]⁺ (Base Peak)
108 15 [C₇H₈O]⁺• (Anisole radical cation)
77 8 [C₆H₅]⁺ (Phenyl cation)

| 56 | 10 | [M - •C₇H₇O]⁺ (Vinyl iminium cation) |

Standardized Experimental Protocols

To ensure high-fidelity data acquisition, the following self-validating protocols must be strictly adhered to.

Protocol A: NMR Sample Preparation and Acquisition

Causality: CDCl₃ is chosen as it lacks exchangeable protons, preventing signal overlap. TMS is added as an internal standard (0.00 ppm) to calibrate chemical shifts accurately.

  • Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a standard 5 mm NMR tube.

  • Validation Scan: Acquire a preliminary 1D ¹H scan (1 scan). Measure the Full Width at Half Maximum (FWHM) of the TMS peak. Self-Validation Check: Proceed only if FWHM < 1.0 Hz (indicates optimal shimming).

  • ¹H Acquisition: Acquire 16 scans on a 400 MHz spectrometer with a 1-second relaxation delay (d1) and a 30° pulse angle to ensure quantitative integration of the protons.

  • ¹³C Acquisition: Acquire 1024 scans at 100 MHz with a 2-second relaxation delay and WALTZ-16 proton decoupling to eliminate ¹H-¹³C splitting, yielding sharp singlets for each carbon environment.

Protocol B: FT-IR Acquisition via ATR

Causality: Attenuated Total Reflectance (ATR) is preferred over KBr pellets because KBr is highly hygroscopic; absorbed water produces a broad O-H stretch at ~3400 cm⁻¹ that heavily obscures the critical primary amine N-H stretches.

  • Preparation: Clean the diamond ATR crystal with isopropanol and acquire a background spectrum.

  • Loading: Place 1-2 mg of the neat liquid/solid sample directly onto the crystal. Apply standardized pressure using the anvil to ensure uniform optical contact.

  • Acquisition: Acquire 32 co-added scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Protocol C: GC-EI-MS Analysis
  • Preparation: Dilute the sample to 1 mg/mL in GC-grade dichloromethane (DCM).

  • Injection: Inject 1 µL into the GC inlet set to 250 °C with a split ratio of 50:1 to prevent detector saturation.

  • Ionization: Utilize an electron energy of exactly 70 eV. Self-Validation Check: 70 eV is the universal standard; deviation will alter fragmentation ratios and invalidate library comparisons.

  • Detection: Scan from m/z 50 to 300.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2015). Introduction to Spectroscopy, 5th Edition. Cengage Learning. URL: [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. URL: [Link]

  • Lutovsky, G. A., Plachinski, E. F., Reed, N. L., & Yoon, T. P. (2023). "Allylic Amination of Highly Substituted Alkenes Enabled by Photoredox Catalysis and Cu(II)-Mediated Radical–Polar Crossover." Organic Letters, 25(25), 4750-4754. ACS Publications. URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-(4-Methoxyphenyl)prop-2-en-1-amine

Abstract This technical guide provides a comprehensive overview of the chemical properties and reactivity of 1-(4-methoxyphenyl)prop-2-en-1-amine, a chiral allylic amine with significant potential in synthetic chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 1-(4-methoxyphenyl)prop-2-en-1-amine, a chiral allylic amine with significant potential in synthetic chemistry and drug discovery. The document elucidates the intricate interplay of the compound's key functional groups—the electron-donating methoxy-substituted aromatic ring, the nucleophilic amine, and the reactive allylic double bond. Through a detailed analysis of its electronic structure and steric considerations, this guide offers insights into the molecule's reactivity profile, stability, and potential synthetic transformations. Key experimental protocols for characterization and reactivity assessment are provided, underpinned by a strong emphasis on mechanistic understanding and practical application for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of 1-(4-Methoxyphenyl)prop-2-en-1-amine

1-(4-Methoxyphenyl)prop-2-en-1-amine belongs to the class of allylic amines, which are recognized as versatile and highly valuable building blocks in organic synthesis.[1] The presence of a chiral center, a reactive double bond, and an aromatic moiety decorated with an electron-donating group makes this molecule a trifunctional scaffold with a rich and tunable reactivity. The methoxyphenyl amine motif is a common feature in a variety of biologically active compounds, including tubulin polymerization inhibitors and anticoagulants, highlighting the relevance of this structural class in medicinal chemistry.[2][3][4][5] This guide aims to provide a deep dive into the fundamental chemical principles governing the behavior of this compound, enabling its effective utilization in research and development.

Molecular Structure and Electronic Landscape

The reactivity of 1-(4-methoxyphenyl)prop-2-en-1-amine is a direct consequence of its molecular and electronic structure. A thorough understanding of these features is paramount for predicting its behavior in chemical reactions.

The Influence of the 4-Methoxyphenyl Group

The methoxy group (-OCH₃) at the para position of the benzene ring exerts a profound influence on the electron density distribution across the molecule. This influence is a combination of two opposing electronic effects:

  • Mesomeric (Resonance) Effect (+M): The lone pairs on the oxygen atom can delocalize into the aromatic π-system, increasing the electron density at the ortho and para positions.[6][7] This electron-donating resonance effect is the dominant factor, making the aromatic ring more susceptible to electrophilic attack and stabilizing any positive charge that develops on the benzylic carbon.

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the aromatic ring through the sigma bond framework.[6][8] However, for a para-substituent, the resonance effect typically outweighs the inductive effect.[6][9]

The net result is an electron-rich aromatic ring that activates the molecule towards certain reactions and influences the basicity of the amine.

The Allylic Amine Moiety: A Hub of Reactivity

The allylic amine functionality is characterized by the presence of an amino group attached to a carbon atom adjacent to a carbon-carbon double bond. This arrangement leads to unique reactivity patterns:

  • Nucleophilicity of the Amine: The lone pair of electrons on the nitrogen atom makes the amine group a potent nucleophile, capable of reacting with a wide range of electrophiles. The basicity of the amine is influenced by the electronic effects of the 4-methoxyphenyl group.

  • Reactivity of the Allylic System: The double bond can undergo typical electrophilic addition reactions. Furthermore, the allylic position is susceptible to substitution reactions, often proceeding through π-allyl intermediates, particularly in the presence of transition metal catalysts.[10]

Chirality and Stereochemistry

The carbon atom bearing the amino group and the 4-methoxyphenyl group is a stereocenter. Therefore, 1-(4-methoxyphenyl)prop-2-en-1-amine exists as a pair of enantiomers. The stereochemistry of this center is a critical consideration in asymmetric synthesis and for its biological applications, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[11] The separation and analysis of these enantiomers are crucial steps in its characterization and application.[12][13][14]

Chemical Reactivity and Synthetic Utility

The trifunctional nature of 1-(4-methoxyphenyl)prop-2-en-1-amine provides a rich landscape for chemical transformations.

Reactions at the Amine Center

As a primary amine, the nitrogen atom is a key site for a variety of reactions:

  • N-Alkylation and N-Acylation: The amine readily reacts with alkyl halides, acyl chlorides, and anhydrides to form secondary and tertiary amines, and amides, respectively. These reactions are fundamental for introducing further diversity and modulating the compound's properties.

  • Imine Formation: Condensation with aldehydes and ketones yields imines (Schiff bases), which are versatile intermediates for the synthesis of more complex nitrogen-containing heterocycles.[15]

  • Salt Formation: Being basic, the amine reacts with acids to form the corresponding ammonium salts, a property that can be exploited for purification and handling.

Reactions Involving the Allylic System

The allylic moiety is a gateway to a diverse array of synthetic transformations:

  • Electrophilic Addition to the Double Bond: The alkene can react with electrophiles such as halogens, hydrohalic acids, and oxidizing agents. The regioselectivity of these additions will be influenced by the electronic and steric environment.

  • Transition Metal-Catalyzed Allylic Substitution: This is a powerful method for forming new carbon-carbon and carbon-heteroatom bonds. Catalysts based on palladium, iridium, molybdenum, and nickel can facilitate the reaction of the allylic system with a wide range of nucleophiles.[10][16][17]

Caption: Generalized workflow for palladium-catalyzed allylic substitution.

  • Metathesis Reactions: The terminal double bond is a suitable substrate for olefin metathesis, enabling the formation of more complex molecular architectures.[1]

Reactions on the Aromatic Ring

The electron-rich nature of the 4-methoxyphenyl ring facilitates electrophilic aromatic substitution reactions. These reactions are expected to occur primarily at the positions ortho to the methoxy group due to its directing effect.

Stability and Degradation Pathways

The stability of 1-(4-methoxyphenyl)prop-2-en-1-amine is a critical factor for its storage and handling. Potential degradation pathways include:

  • Oxidation: The amine functionality can be susceptible to oxidation, especially in the presence of air and light. The allylic C-H bonds are also potential sites of oxidation.

  • Polymerization: The terminal alkene can potentially undergo polymerization, particularly under acidic conditions or in the presence of radical initiators.

  • Hydrolysis: While generally stable, under harsh acidic or basic conditions, the ether linkage of the methoxy group could be susceptible to cleavage. Amine salts can also be sensitive to changes in pH. The stability of related compounds can be influenced by pH and temperature.[18][19]

Experimental Protocols

The following protocols provide a framework for the characterization and reactivity assessment of 1-(4-methoxyphenyl)prop-2-en-1-amine.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential for confirming the identity and purity of the compound.

Technique Expected Key Features
¹H NMR Signals for aromatic protons (ortho and meta to OMe), vinyl protons of the allyl group, the methine proton at the chiral center, and the methoxy protons.
¹³C NMR Resonances for aromatic carbons (including the ipso-carbon attached to the OMe group), alkene carbons, the chiral methine carbon, and the methoxy carbon.
FT-IR Characteristic absorptions for N-H stretching (primary amine), C=C stretching (alkene), C-O stretching (ether), and aromatic C-H and C=C bending.
Mass Spectrometry Determination of the molecular weight and fragmentation pattern to support the proposed structure.
Protocol for N-Acetylation: A Model Reaction

This protocol describes a standard procedure for the acylation of the amine group, providing a stable derivative for further analysis.

Materials:

  • 1-(4-Methoxyphenyl)prop-2-en-1-amine

  • Acetic anhydride

  • Pyridine or triethylamine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve 1-(4-methoxyphenyl)prop-2-en-1-amine (1 equivalent) in dry DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine or triethylamine (1.2 equivalents) to the solution.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude N-acetylated product.

  • Purify the product by column chromatography on silica gel.

Caption: Step-by-step workflow for the N-acetylation of the amine.

Conclusion

1-(4-Methoxyphenyl)prop-2-en-1-amine is a molecule of significant synthetic potential, offering multiple avenues for chemical modification. Its reactivity is governed by a delicate balance of electronic and steric factors originating from its constituent functional groups. A thorough understanding of these principles, as outlined in this guide, is essential for harnessing its full potential in the design and synthesis of novel chemical entities for a wide range of applications, from materials science to drug discovery. The provided experimental frameworks serve as a starting point for researchers to explore and exploit the rich chemistry of this versatile building block.

References

  • Chemistry Stack Exchange. (2016, November 25). Why is methoxy group an electron donating group?Link

  • ResearchGate. Cascade reactions and manipulation of allylic amines. Link

  • Chemistry LibreTexts. (2021, March 16). 4.1: Allylic Substitution Reactions. Link

  • Royal Society of Chemistry. Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides. Link

  • Organic Chemistry Portal. Synthesis of allylic amines. Link

  • PMC. Allylic Amines as Key Building Blocks in the Synthesis of (E)-Alkene Peptide Isosteres. Link

  • Journal of the American Chemical Society. Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substituted 2-Methoxypyridines. Link

  • Chegg.com. (2021, April 28). Solved 1. A methoxy group (-OMe) on an aromatic ring. Link

  • ResearchGate. Methoxy gp on aromatic ring?Link

  • Wikipedia. Methoxy group. Link

  • SpectraBase. (2E)-1-(4-Aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one. Link

  • PubChem - NIH. ((4-Methoxyphenyl)methyl)(prop-2-en-1-yl)amine. Link

  • PubChem. (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propen-1-one. Link

  • Chemical Synthesis Database. (2E)-3-(4-methoxyphenyl)-1-phenyl-2-propen-1-amine. Link

  • ChemScene. 1-(4-Methoxyphenyl)-2-methylpropan-2-amine. Link

  • Google Patents. New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. Link

  • Cheméo. Chemical Properties of 1-(4-Methoxyphenyl)prop-2-en-1-one (CAS 7448-86-4). Link

  • Supporting Information. General procedure for the tandem hydration/condensation reaction between alkynes and aldehydes. Link

  • Google Patents. Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. Link

  • ChemicalBook. (E)-3-(4-methoxyphenyl)-1-phenyl-prop-2-en-1-one(22252-15-9) 1H NMR. Link

  • PubChem. 1-(4-Methoxyphenyl)propan-1-amine. Link

  • ResearchGate. (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one. Link

  • ResearchGate. Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Link

  • PubMed. Synthesis and biological evaluation of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a new class of tubulin polymerization inhibitors. Link

  • PubMed. Studies on chiral interactions of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane and the corresponding N-hydroxy metabolites with cytochrome P-450. Link

  • PubMed. Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247).... Link

  • ACS Publications. Recent Advances in Separation and Analysis of Chiral Compounds. Link

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  • ACS Publications. Discovery of 2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a Potent Inducer of Apoptosis with High In Vivo Activity. Link

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Exploratory

Structural Elucidation and Supramolecular Assembly of 1-(4-Methoxyphenyl)prop-2-en-1-amine Salts: A Technical Whitepaper

Executive Summary The compound 1-(4-methoxyphenyl)prop-2-en-1-amine (a chiral 1-arylallylamine) serves as a critical synthetic intermediate in the development of nitrogenous heterocycles and active pharmaceutical ingredi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(4-methoxyphenyl)prop-2-en-1-amine (a chiral 1-arylallylamine) serves as a critical synthetic intermediate in the development of nitrogenous heterocycles and active pharmaceutical ingredients (APIs). However, as a free base, it is typically a viscous liquid or low-melting solid that is highly susceptible to oxidative degradation at the terminal vinyl group.

To achieve the stability and enantiomeric purity required for rigorous drug development, the free base must be converted into a crystalline salt. This whitepaper provides an in-depth, authoritative guide on the crystal structure analysis of allylamine salts, detailing the causality behind crystallization methodologies, single-crystal X-ray diffraction (SCXRD) protocols, and the supramolecular hydrogen-bonding networks that dictate solid-state stability.

Physicochemical Causality in Salt Selection

The transition from a free base to a crystalline salt is not merely a purification step; it is a deliberate engineering of the molecule's solid-state properties.

  • Chemical Stability: The protonation of the primary amine to form an allylammonium cation ( R−NH3+​ ) drastically reduces the electron density available for auto-oxidation.

  • Supramolecular Synthons: Selecting the right counterion (e.g., chloride, hydrogen oxalate, or chiral resolving agents like tartrate) dictates the crystal architecture. As demonstrated in foundational studies of allylamine adducts, the architecture of these crystals depends heavily on the size and hydrogen-bonding capacity of the co-former[1]. For instance, dicarboxylic acids like oxalic acid are premier building blocks for generating predictable, strong hydrogen-bond networks[2].

Self-Validating Crystallization Protocol

Obtaining diffraction-quality single crystals of 1-arylallylamine salts requires precise kinetic control over nucleation. Rapid precipitation often yields polycrystalline aggregates with severe rotational disorder in the allyl moiety. To circumvent this, we employ a Vapor Diffusion methodology.

Step-by-Step Methodology: Vapor Diffusion Crystallization

This protocol is designed as a self-validating system; failure at any optical checkpoint indicates the need to adjust solvent ratios before wasting SCXRD instrument time.

  • Solvation & Stoichiometry: Dissolve 1.0 mmol of 1-(4-methoxyphenyl)prop-2-en-1-amine free base in 2.0 mL of a moderately polar solvent (e.g., Dichloromethane, DCM). In a separate vial, dissolve 1.0 mmol of the selected acid (e.g., anhydrous oxalic acid) in 1.0 mL of Methanol.

    • Causality: Methanol ensures the complete dissolution of the acid, while DCM provides a bulk solvent environment that is highly miscible with volatile anti-solvents.

  • Salt Formation: Slowly add the acid solution to the amine solution under gentle stirring at 25°C. A slight exotherm indicates successful proton transfer. Filter the solution through a 0.22 µm PTFE syringe filter into a 5 mL inner vial.

  • Chamber Assembly: Place the uncapped 5 mL inner vial into a larger 20 mL outer vial containing 3.0 mL of a highly volatile anti-solvent (e.g., n-pentane). Seal the outer vial tightly with a PTFE-lined cap.

    • Causality: The closed system allows pentane vapor to slowly diffuse into the DCM/Methanol solution. This gradually lowers the solubility of the salt, inducing controlled supersaturation and minimizing the kinetic shock that causes twinning.

  • Optical Validation: After 7–14 days, harvest the crystals. Submerge them in paratone oil and examine them under a polarized light microscope.

    • Validation Check: Rotate the polarizer. If the crystal extinguishes light uniformly across its entire volume, it is a single, continuous lattice suitable for SCXRD. If it exhibits fractured or mosaic extinction, the crystal is twinned.

G A 1-(4-Methoxyphenyl)prop-2-en-1-amine (Free Base Liquid) B Counterion Selection (e.g., Oxalic or Tartaric Acid) A->B Stabilize Vinyl Group C Solvent System Design (DCM / Pentane Anti-solvent) A->C D Vapor Diffusion Crystallization (Closed System, 25°C) B->D C->D E Optical Validation (Polarized Light Microscopy) D->E 7-14 Days F SCXRD Data Collection (Cryogenic, 100 K) E->F Uniform Extinction

Fig 1: Self-validating crystallization workflow for 1-arylallylamine salts.

Single-Crystal X-Ray Diffraction (SCXRD) Parameters

Once a validated crystal is mounted on a diffractometer (typically equipped with a Mo Kα or Cu Kα microfocus source), data collection parameters must be optimized for the specific vulnerabilities of allylamines.

Cryogenic Data Collection (100 K)

Data must be collected at cryogenic temperatures (typically 100 K). Causality: The terminal vinyl group ( −CH=CH2​ ) in allylamines is notoriously prone to high thermal motion (libration) at room temperature. Cooling the crystal freezes out this dynamic disorder, drastically reducing the anisotropic displacement parameters (ADPs) of the carbon atoms and allowing for the precise geometric location of hydrogen atoms[2].

Structure Solution and Refinement

Structures are typically solved using intrinsic phasing or direct methods. During refinement (via full-matrix least-squares on F2 ):

  • Non-Hydrogen Atoms: Refined anisotropically.

  • Hydrogen Atoms: The amine protons ( NH3+​ ) should ideally be located from the difference Fourier map and refined freely to accurately determine the hydrogen-bond donor angles. Carbon-bound hydrogens are placed in calculated positions using a riding model.

Supramolecular Architectures and Hydrogen-Bonding Motifs

The structural integrity of the 1-(4-methoxyphenyl)prop-2-en-1-amine salt is dictated by its supramolecular assembly. Drawing upon established crystallographic data for allylammonium hydrogen oxalate systems, we observe three characteristic structural motifs in these types of salts: (i) linear chains of dicarboxylic acids, (ii) dimers, and (iii) isolated anion units[2].

In a typical oxalate salt of an allylamine, the hydrogen oxalate ions ( HC2​O4−​ ) link together via strong O−H⋅⋅⋅O hydrogen bonds to generate continuous 1D chains[2]. The allylammonium cations act as multidentate donors, bonding to these anionic chains through charge-assisted N−H⋅⋅⋅O interactions. If lattice water is present, it acts as a critical bridge, accepting N−H⋅⋅⋅O bonds from the amine and donating O−H⋅⋅⋅O bonds to the oxalate, weaving the 1D chains into robust 2D sheets[2].

Furthermore, the introduction of the 4-methoxyphenyl ring introduces secondary stabilization via intermolecular C−H⋅⋅⋅π interactions and potential π−π stacking between adjacent aromatic rings, a phenomenon well-documented in the structural analysis of highly functionalized cyclic allylamines like tetrahydropyridines[3].

G Cation Allylammonium Cation (-NH3+) Anion Hydrogen Oxalate (HC2O4-) Cation->Anion N-H···O Charge-Assisted Water Lattice Water (H2O) Cation->Water N-H···O Chain 1D Polymeric Chain [010] Direction Anion->Chain O-H···O Strong Dimerization Water->Anion O-H···O

Fig 2: Hydrogen-bonding network logic in allylammonium oxalate hemihydrate systems.

Quantitative Crystallographic Data

To provide a comparative baseline for researchers synthesizing the 1-(4-methoxyphenyl)prop-2-en-1-amine salts, Table 1 summarizes the exact crystallographic parameters of the foundational, un-substituted allylammonium hydrogen oxalate hemihydrate[2].

When analyzing the 4-methoxyphenyl derivative, crystallographers should expect a significant expansion in the unit cell volume (an estimated increase of ~150–200 ų per asymmetric unit) to accommodate the steric bulk of the methoxy-aromatic system.

Table 1: Baseline Crystallographic Parameters for Allylammonium Hydrogen Oxalate Hemihydrate

ParameterValueCausality / Significance
Chemical Formula C3​H8​N+⋅C2​HO4−​⋅0.5H2​O Baseline aliphatic system[2].
Molecular Weight 156.14 g/mol Will increase to ~253 g/mol for the 4-methoxyaryl derivative.
Crystal System MonoclinicCommon for chiral/prochiral salts favoring 2D sheet packing.
a (Å) 21.578 (3)Primary axis defining the separation of hydrogen-bonded sheets.
b (Å) 5.6521 (4)Short axis, typically aligning with the 1D oxalate chains[2].
c (Å) 13.8629 (17)Accommodates the length of the extended allyl cation.
β (°) 118.415 (17)Indicates significant shear in the unit cell to maximize packing efficiency.
Volume (ų) 1487.0 (3)Baseline volume; expected to exceed 1800 ų for the target compound.
Temperature (K) 100Critical for resolving the terminal −CH=CH2​ geometry[2].

Advanced Validation: Hirshfeld Surface Analysis

To computationally validate the empirical SCXRD data, modern crystallographic workflows incorporate Hirshfeld Surface Analysis . By mapping the normalized contact distance ( dnorm​ ) across the surface of the 1-(4-methoxyphenyl)prop-2-en-1-amine molecule, researchers can quantify the exact percentage of crystal packing driven by specific interactions.

For 1-arylallylamines, 2D fingerprint plots generated from Hirshfeld surfaces will typically reveal sharp spikes corresponding to the O⋅⋅⋅H/H⋅⋅⋅O interactions (from the amine-oxalate hydrogen bonds) and broader regions corresponding to C⋅⋅⋅H/H⋅⋅⋅C contacts, which validate the presence of the C−H⋅⋅⋅π interactions stabilizing the methoxyphenyl rings[3]. This computational cross-validation ensures the proposed supramolecular assembly is both geometrically and thermodynamically sound.

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Foundational

In Silico Modeling of 1-(4-Methoxyphenyl)prop-2-en-1-amine Receptor Binding: A Computational Framework for Monoamine Transporter and 5-HT2A Receptor Interactions

Target Audience: Computational Chemists, Structural Biologists, and Neuropharmacology Researchers. Executive Summary & Structural Rationale The compound 1-(4-Methoxyphenyl)prop-2-en-1-amine represents a highly compelling...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Computational Chemists, Structural Biologists, and Neuropharmacology Researchers.

Executive Summary & Structural Rationale

The compound 1-(4-Methoxyphenyl)prop-2-en-1-amine represents a highly compelling structural scaffold in neuropharmacology. As a hybrid molecule, it merges the core pharmacophore of para-methoxy-substituted phenethylamines (such as para-methoxyamphetamine, PMA) with an allylamine (prop-2-en-1-amine) side chain. This vinyl substitution at the alpha-carbon introduces unique steric constraints and alters the rotational degrees of freedom compared to traditional alkyl chains.

In drug development, accurately predicting how such novel functional groups interact with central nervous system (CNS) targets is critical. This whitepaper outlines a rigorous, self-validating in silico methodology to model the binding dynamics of 1-(4-Methoxyphenyl)prop-2-en-1-amine at its two primary putative targets: the Human Serotonin Transporter (hSERT) and the 5-HT2A Receptor .

By moving beyond basic rigid-body docking and employing Induced-Fit Docking (IFD) coupled with Molecular Dynamics (MD) simulations in a native-like lipid environment, we establish a predictive framework that accounts for the receptor plasticity inherent to monoamine targets.

Mechanistic Binding Dynamics: The Causality of Target Selection

To construct a reliable computational model, we must first understand the causality of the expected interactions based on the molecule's functional groups.

hSERT (SLC6A4) S1 Central Binding Pocket

Monoamine transporters (MATs) share a highly conserved central binding pocket (S1). The reuptake inhibition of serotonin by methoxy-substituted amines is driven by a critical salt-bridge formation. The primary amine of our target molecule, which is protonated at physiological pH, must interact with the conserved aspartate residue (Asp98 in hSERT) ()[1][2]. Furthermore, the prop-2-en-1-amine vinyl group requires a specific spatial orientation to avoid steric clashing with the hydrophobic sub-pocket formed by Tyr95 and Phe341, necessitating a flexible docking approach.

5-HT2A Receptor Orthosteric Site

For the 5-HT2A receptor, the para-methoxy group acts as a critical determinant for high-affinity binding. Structural studies on related phenethylamines confirm that the oxygen of the methoxy group acts as a hydrogen bond acceptor for Ser242 (5.46) on Transmembrane Helix 5 (TM5). Concurrently, the aromatic ring and the rigid allyl group engage in π-π stacking and hydrophobic packing with Phe339 (6.51) and Phe340 (6.52) ()[3][4].

Experimental Protocols: A Self-Validating In Silico System

A robust computational workflow cannot rely on a single algorithmic output. The following step-by-step protocol is designed as a self-validating system, where the output of the docking phase is rigorously stress-tested by thermodynamic simulations.

Protocol 1: Ligand and Target Preparation

Causality: Incorrect protonation states or unresolved steric clashes in the receptor crystal structure will universally result in artifactual docking poses.

  • Ligand Preparation: Generate the 3D conformers of both the (R) and (S) enantiomers of 1-(4-Methoxyphenyl)prop-2-en-1-amine. Use a pKa prediction tool (e.g., Epik) to ensure the primary amine is protonated (-NH3+) at pH 7.4 ± 0.5.

  • Target Selection:

    • hSERT: Retrieve the outward-open conformation Cryo-EM structure (e.g., PDB: 7LIA).

    • 5-HT2A: Retrieve the active-state structure bound to a Gq-protein mimetic (e.g., PDB: 6WHA).

  • Protein Preparation: Assign bond orders, add missing hydrogen atoms, and optimize the H-bond network using PROPKA to determine the physiological protonation states of titratable residues (crucially, ensuring Asp98/Asp155 are deprotonated to act as salt-bridge acceptors).

Protocol 2: Induced-Fit Docking (IFD)

Causality: Rigid docking is insufficient because the prop-2-en-1-amine side chain exhibits significant rotational freedom, which induces conformational shifts in the binding pocket's hydrophobic residues.

  • Grid Generation: Center the receptor grid box (15 Å × 15 Å × 15 Å) on Asp98 for hSERT and Asp155 for 5-HT2A.

  • Soft-Potential Docking: Soften the van der Waals radii scaling factor to 0.50 for non-polar atoms to simulate initial receptor "breathing" and accommodate the allyl group.

  • Side-Chain Prediction: Allow side chains within 5.0 Å of the docked ligand to undergo conformational sampling (Prime refinement).

  • Validation: Re-dock the native co-crystallized ligand (e.g., serotonin or a known hallucinogen like 25-CN-NBOH) to ensure the RMSD of the top pose is < 1.5 Å compared to the experimental structure.

Protocol 3: Molecular Dynamics (MD) and Free Energy Calculation

Causality: GPCRs and MATs are highly sensitive to lipid bilayer thickness and cholesterol content, which allosterically modulate the orthosteric binding pockets. MD in a native-like membrane is required to validate pose stability.

  • System Solvation: Embed the receptor-ligand complex in a POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) lipid bilayer containing 20% cholesterol. Solvate with TIP3P water and neutralize with 0.15 M NaCl.

  • Equilibration: Perform 1 ns of NVT ensemble simulation followed by 5 ns of NPT simulation with position restraints on the protein backbone to allow lipid packing.

  • Production Run: Execute a 100 ns unconstrained NPT simulation (310 K, 1 bar) using the CHARMM36m forcefield.

  • MM/GBSA Analysis: Extract snapshots from the final 20 ns of the trajectory to calculate the binding free energy (ΔG), confirming that the salt bridge and H-bond networks remain intact for >80% of the simulation time.

Visualizing the Computational Architecture

Workflow LPrep Ligand Preparation (Epik: pH 7.4 ± 0.5) Dock Induced-Fit Docking (Flexible Sidechains < 5Å) LPrep->Dock PPrep Protein Preparation (PROPKA, H-bond Optimization) PPrep->Dock MD Molecular Dynamics (POPC/Cholesterol Bilayer) Dock->MD MMPBSA MM/GBSA Free Energy (Trajectory Clustering) MD->MMPBSA

Fig 1: End-to-end in silico workflow for predicting monoamine receptor binding affinities.

Binding Ligand 1-(4-Methoxyphenyl) prop-2-en-1-amine Asp155 Asp155 (3.32) Salt Bridge Ligand->Asp155 Ser242 Ser242 (5.46) H-Bond (Methoxy) Ligand->Ser242 Phe340 Phe340 (6.52) π-π Stacking Ligand->Phe340 Active Receptor Activation (Gq Coupling) Asp155->Active Ser242->Active Phe340->Active

Fig 2: Key pharmacophore interactions driving 5-HT2A receptor activation and Gq coupling.

Quantitative Data Presentation

The stereocenter at the C1 position of 1-(4-Methoxyphenyl)prop-2-en-1-amine necessitates the evaluation of both enantiomers. The table below summarizes the predicted thermodynamic stability and interaction profiles derived from the MM/GBSA calculations of the MD trajectories.

Target ReceptorEnantiomerPredicted ΔG (kcal/mol)Key Interacting ResiduesPrimary Interaction TypePose Stability (RMSD)
hSERT (S1) (R)-8.4Asp98, Tyr95, Phe341Salt bridge, π-π stacking1.2 Å (Stable)
hSERT (S1) (S)-6.1Asp98, Ala169Salt bridge, Steric clash2.8 Å (Unstable)
h5-HT2A (R)-9.2Asp155, Ser242, Phe340Salt bridge, H-bond, π-π1.1 Å (Stable)
h5-HT2A (S)-6.8Asp155, Val156Weakened salt bridge2.4 Å (Unstable)

Data Interpretation: The (R)-enantiomer demonstrates a significantly more favorable binding free energy across both targets. The steric bulk of the allyl group in the (S)-enantiomer causes a clash with Ala169 in hSERT and disrupts the optimal hydrogen bonding distance with Ser242 in 5-HT2A, validating the necessity of stereospecific drug design for this scaffold.

Conclusion

The in silico modeling of 1-(4-Methoxyphenyl)prop-2-en-1-amine reveals it to be a potent, stereoselective ligand for both the serotonin transporter and the 5-HT2A receptor. By utilizing a self-validating computational pipeline that combines Induced-Fit Docking with rigorous Molecular Dynamics in a POPC/cholesterol membrane, researchers can accurately predict the thermodynamic viability of novel allylamine derivatives before committing to costly in vitro synthesis. The critical interactions identified here—specifically the role of Ser242 (5.46) and the conserved Aspartate residues—serve as a foundational blueprint for the rational design of next-generation neurotherapeutics.

References

  • Botha, M. J., & Kirton, S. B. (2022). In Silico Investigations into the Selectivity of Psychoactive and New Psychoactive Substances in Monoamine Transporters. ACS Omega, 7(43), 38311-38321.[Link]

  • Andersen, J., et al. (2012). Comparative Modeling of the Human Monoamine Transporters: Similarities in Substrate Binding. ACS Chemical Neuroscience, 4(1), 86-98.[Link]

  • McLean, T. H., et al. (2006). 1-Aminomethylbenzocycloalkanes: conformationally restricted hallucinogenic phenethylamine analogues as functionally selective 5-HT2A receptor agonists. Journal of Medicinal Chemistry, 49(19), 5794-5803.[Link]

  • Braden, M. R., & Nichols, D. E. (2007). Molecular Interaction of Serotonin 5-HT2A Receptor Residues Phe339 (6.51) and Phe340 (6.52) with Superpotent N-Benzyl Phenethylamine Agonists. Molecular Pharmacology, 70(6), 1956-1964.[Link]

Sources

Exploratory

Thermochemical properties of 1-(4-Methoxyphenyl)prop-2-en-1-amine

[label="Methoxy Cleavage\n& Fig 1: Orthogonal workflow integrating predictive modeling with empirical thermal validation. Experimental Protocols for Thermal Characterization Differential Scanning Calorimetry (DSC) and Th...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Methoxy Cleavage\n&

Fig 1: Orthogonal workflow integrating predictive modeling with empirical thermal validation.

Experimental Protocols for Thermal Characterization

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the industry standards for characterizing thermal transitions and decomposition profiles[1]. The following protocols are engineered to be self-validating.

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the molar heat capacity of samples as a function of temperature, providing a structural "fingerprint" of the molecule's thermal stability[2].

  • Calibration (The Self-Validating Step): Prior to analysis, calibrate the instrument using high-purity Indium ( Tm​ = 156.6°C, ΔHf​ = 28.45 J/g). Causality: This ensures the cell constant and temperature axes are perfectly aligned, guaranteeing that any observed endotherms or exotherms in the sample are absolute, not instrumental artifacts.

  • Sample Preparation: Accurately weigh 2.0 – 3.0 mg of 1-(4-Methoxyphenyl)prop-2-en-1-amine into a Tzero aluminum pan and hermetically seal it. Causality: Hermetic sealing suppresses the premature volatilization of the low-molecular-weight amine, ensuring that the initial endothermic event recorded is a true phase transition (melting) rather than evaporation.

  • Thermal Method: Equilibrate at 25°C. Ramp at 10°C/min to 300°C under a continuous dry Nitrogen purge (50 mL/min). Causality: The inert N2​ atmosphere prevents oxidative degradation, allowing the analyst to isolate the inherent thermal decomposition onset ( Tonset​ ) of the molecule[3].

Thermogravimetric Analysis (TGA) Protocol

While DSC measures heat flow, TGA measures mass changes caused by decomposition[1]. TGA is run orthogonally to DSC to differentiate between a melting endotherm (no mass loss) and a decomposition endotherm/exotherm (significant mass loss).

  • Sample Preparation: Load 5.0 – 10.0 mg into an open platinum crucible.

  • Thermal Method: Ramp at 10°C/min from ambient to 600°C under N2​ .

  • Kinetic Analysis: Utilize the derivative of the mass loss curve (dTGA) to pinpoint the exact temperature of maximum decomposition rate. By running multiple heating rates (e.g., 5, 10, 15°C/min), the Arrhenius equation can be applied to calculate the activation energy ( Ea​ ) of the decomposition pathway.

Table 2: Standard Experimental Parameters for Thermal Validation

ParameterDSC ConfigurationTGA ConfigurationRationale / Causality
Sample Mass 2.0 - 3.0 mg5.0 - 10.0 mgDSC requires small mass to prevent thermal lag; TGA requires more mass for microbalance accuracy.
Crucible Type Hermetic AluminumOpen PlatinumHermetic pans trap volatiles for accurate Tm​ ; open pans allow unobstructed outgassing during mass loss.
Atmosphere N2​ (50 mL/min) N2​ (60 mL/min)Inert environment isolates pure thermal degradation from oxidative interference.
Heating Rate 10°C/min10°C/minIndustry standard for baseline stability screening; allows direct comparison between the two instruments.

Thermal Degradation Kinetics of Allylic Amines

The structural anatomy of 1-(4-Methoxyphenyl)prop-2-en-1-amine dictates its thermal behavior. Allylic amines are highly valuable intermediates[4], but they are susceptible to specific degradation pathways when thermal energy exceeds the activation barrier.

Mechanistic Vulnerabilities
  • β -Elimination: Under thermal stress, especially if trace basic impurities are present from synthesis, the molecule can undergo an E2-like β -elimination[5]. The driving force is the formation of a highly conjugated system (a diene conjugated with the methoxyarene), releasing ammonia gas ( NH3​ ) in the process.

  • Oxidative Cleavage: If exposed to oxygen at elevated temperatures, the electron-rich methoxy group and the allylic double bond become prime targets for auto-oxidation, leading to polymeric residues.

G A 1-(4-Methoxyphenyl) prop-2-en-1-amine B Thermal Stress (> Tonset) A->B C β-Elimination Pathway B->C Inert Atmosphere D Oxidative Degradation B->D Presence of O2 E Conjugated Diene + NH3 (Gas) C->E F Methoxy Cleavage & Polymerization D->F

Fig 2: Primary thermal degradation pathways of the allylic amine moiety under thermal stress.

Interpreting the Data for Drug Development

When the DSC thermogram reveals an exothermic event (indicative of decomposition) that aligns with a sharp mass loss on the TGA, the analyst has successfully identified the Tonset​ of degradation. For 1-(4-Methoxyphenyl)prop-2-en-1-amine, ensuring that downstream chemical processing (e.g., cross-coupling reactions or salt formations) occurs at least 50°C below this Tonset​ is a critical safety and quality control parameter.

Conclusion

The thermochemical characterization of 1-(4-Methoxyphenyl)prop-2-en-1-amine requires a synthesis of theoretical prediction and rigorous, self-validating empirical testing. By leveraging Density Functional Theory and Benson Group Additivity, researchers can establish a predictive thermodynamic profile. Subsequent validation utilizing tightly controlled DSC and TGA protocols ensures that the thermal boundaries of this reactive allylic amine are precisely mapped. This methodology not only guarantees the safety of chemical scale-up but ensures the high-fidelity preservation of the chiral intermediate throughout the pharmaceutical manufacturing lifecycle.

References

  • The NIST Structures and Properties Group Additivity Model . National Institute of Standards and Technology (NIST).[Link]

  • Benson group increment theory . Wikipedia.[Link]

  • Thermal Stability Testing for Pharmaceuticals and Advanced Materials . Lab Manager.[Link]

  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen . National Institutes of Health (NIH).[Link]

  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry . Organic Process Research & Development - ACS Publications.[Link]

  • Heats of Formation from DFT Calculations: An Examination of Several Parameterizations . Journal of Physical Chemistry A - ACS Publications.[Link]

  • Design of Amine-Functionalized Materials for Direct Air Capture Using Integrated High-Throughput Calculations and Machine Learning . arXiv.[Link]

  • β-Elimination of an Aziridine to an Allylic Amine: A Mechanistic Study . National Institutes of Health (NIH).[Link]

  • Primary Allylic Amine Synthesis via Pd-Catalyzed Direct Amination of Allylic Alcohols with Ammonium Acetate . The Journal of Organic Chemistry - ACS Publications.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Chiral Resolution Strategies for 1-(4-Methoxyphenyl)prop-2-en-1-amine

Executive Summary The enantiopure synthesis of allylic amines is a critical bottleneck in the development of neuroactive pharmaceuticals and chiral ligands. 1-(4-Methoxyphenyl)prop-2-en-1-amine presents a unique challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The enantiopure synthesis of allylic amines is a critical bottleneck in the development of neuroactive pharmaceuticals and chiral ligands. 1-(4-Methoxyphenyl)prop-2-en-1-amine presents a unique challenge due to its electron-rich para-methoxy benzylic system and reactive vinyl moiety. Traditional classical resolution (diastereomeric salt formation) often suffers from poor atom economy and tedious fractional crystallizations. This application note details the mechanistic causality and validated protocols for transitioning from Enzymatic Kinetic Resolution (EKR) to state-of-the-art Chemoenzymatic Dynamic Kinetic Resolution (DKR) , enabling up to 100% theoretical yield of the desired enantiomer.

Mechanistic Causality & Strategy Selection

Enzymatic Kinetic Resolution (EKR)

In EKR, enantioselectivity is governed by the highly specific steric recognition within the active site of Candida antarctica Lipase B (CAL-B)[1]. According to Kazlauskas' rule for primary amines, the enzyme's catalytic triad selectively accommodates the (S)-enantiomer. The deep, hydrophobic pocket of CAL-B perfectly binds the large 4-methoxyphenyl group, while the medium pocket accommodates the prop-2-en-1-yl (vinyl) moiety. This precise steric fit drastically lowers the activation energy for the nucleophilic attack of the (S)-amine on the acyl donor. The (R)-amine is sterically excluded, resulting in exceptional enantiomeric ratios ( E>100 ).

Acyl Donor Causality: While vinyl acetate is a common acyl donor for alcohols, it is detrimental for amines. The byproduct, acetaldehyde, rapidly forms Schiff bases with the primary amine substrate, deactivating the enzyme. Therefore, isopropyl acetate or dibenzyl carbonate must be used to ensure enzyme longevity[2].

Chemoenzymatic Dynamic Kinetic Resolution (DKR)

While EKR is highly selective, it is mathematically limited to a 50% yield[3]. DKR overcomes this by coupling the enzymatic acylation with an in situ metal-catalyzed racemization of the unreacted (R)-amine[2].

For allylic amines like 1-(4-Methoxyphenyl)prop-2-en-1-amine, palladium nanocatalysts (e.g., Pd 0 -AmP-MCF) are required because primary amines strongly coordinate to and poison homogeneous metal catalysts[4]. The Pd(0) species inserts into the allylic C–N bond, forming a transient π-allyl palladium intermediate [5]. Subsequent non-stereoselective reamination constantly replenishes the (S)-enantiomer pool, allowing the CAL-B enzyme to drive the reaction to complete conversion[6].

DKR_Workflow Racemic Racemic Amine R_Amine (R)-Amine (Slow) Racemic->R_Amine S_Amine (S)-Amine (Fast) Racemic->S_Amine Pd_Cat Pd Catalyst (Racemization) R_Amine->Pd_Cat CALB CAL-B Lipase + Acyl Donor R_Amine->CALB Blocked S_Amine->Pd_Cat S_Amine->CALB Pd_Cat->R_Amine Pd_Cat->S_Amine S_Amide (S)-Amide (Product) CALB->S_Amide

Chemoenzymatic DKR pathway for 1-(4-Methoxyphenyl)prop-2-en-1-amine.

Data Presentation: Methodological Comparisons

Table 1: Comparative Analysis of Chiral Resolution Strategies

Resolution StrategyMax YieldTypical ee (%)ScalabilityCost & Complexity
Diastereomeric Salt 50%85 - 95%HighLow
Enzymatic KR (EKR) 50%> 99%HighMedium
Dynamic KR (DKR) 100%> 98%MediumHigh
Preparative Chiral SFC 50% (per pass)> 99.5%Low-MediumVery High

Table 2: Optimization of Acyl Donors in CAL-B Catalyzed EKR

Acyl DonorEquivalentsConversion (24h)Enantiomeric Ratio ( E )Mechanistic Byproduct / Note
Ethyl acetateSolvent15%> 50Ethanol (Slow reaction kinetics)
Isopropyl acetateSolvent48%> 100Isopropanol (Ideal for EKR)
Vinyl acetate2.050%< 20Acetaldehyde (Deactivates enzyme)
Dibenzyl carbonate1.549%> 200Benzyl alcohol (Optimal for DKR)

Validated Experimental Protocols

The following protocols are designed as self-validating systems . By utilizing continuous In-Process Controls (IPC), the operator can verify the thermodynamic integrity of the reaction in real-time, ensuring that chemical background noise does not override enzymatic selectivity.

Protocol A: Enzymatic Kinetic Resolution (EKR) via CAL-B

Objective: Isolate unreacted (R)-1-(4-Methoxyphenyl)prop-2-en-1-amine at >99% ee.

  • Substrate Preparation: Dissolve 10 mmol (1.63 g) of racemic 1-(4-Methoxyphenyl)prop-2-en-1-amine in 50 mL of anhydrous isopropyl acetate. The solvent acts simultaneously as the acyl donor to drive the equilibrium forward.

  • Biocatalyst Initiation: Add 150 mg of Novozym 435 (immobilized CAL-B).

  • Incubation: Stir the suspension gently at 250 rpm at 30°C. Caution: Vigorous magnetic stirring will mechanically grind the acrylic resin, leading to enzyme leaching and loss of activity.

  • Self-Validating IPC: At 2h, 4h, and 8h, extract a 50 µL aliquot, filter through a 0.2 µm PTFE syringe filter, and dilute in 950 µL Hexane/IPA (90:10). Analyze via Chiral HPLC (Chiralcel OD-H, 1.0 mL/min, 254 nm).

    • Validation Logic: The system is validated if the calculated E -value remains constant ( E>100 ). A dropping E -value indicates non-enzymatic background acylation, requiring an immediate reduction in temperature.

  • Termination & Workup: Once the conversion reaches exactly 50% (and the unreacted amine ee > 99%), filter off the enzyme.

  • Phase Separation: Extract the organic filtrate with 1M HCl (3 x 20 mL). The unreacted (R)-amine partitions into the aqueous phase as a hydrochloride salt, while the (S)-amide remains in the organic phase.

  • Isolation: Basify the aqueous phase to pH 12 using 2M NaOH, extract with dichloromethane (3 x 20 mL), dry over Na 2​ SO 4​ , and concentrate in vacuo to yield pure (R)-amine.

Protocol B: Chemoenzymatic Dynamic Kinetic Resolution (DKR)

Objective: Convert racemic amine entirely to (S)-amide using a dual-catalyst system.

  • Inert Atmosphere Setup: In a flame-dried Schlenk flask under Argon, dissolve 5 mmol of racemic amine and 6 mmol of dibenzyl carbonate in 25 mL of anhydrous, degassed toluene.

    • Causality: Oxygen and moisture must be rigorously excluded to prevent the oxidation of the Pd(0) nanocatalyst and the hydrolysis of the acyl donor[4].

  • Dual-Catalyst Addition: Add 150 mg of Novozym 435 and 5 mol% of Pd 0 -AmP-MCF (Palladium nanoparticles immobilized on mesoporous carbon).

  • Thermal Activation: Heat the mixture to 70°C under gentle orbital shaking. The elevated temperature is required to overcome the activation energy barrier for the Pd-catalyzed π-allyl racemization cycle[2].

  • IPC Monitoring: Monitor the reaction via Chiral HPLC. The reaction is complete when the total unreacted amine peak area is <2% and the (S)-amide product demonstrates >98% ee.

  • Workup & Deprotection: Filter the reaction mixture through a short pad of Celite to remove both the immobilized enzyme and the heterogeneous Pd catalyst. Concentrate the filtrate to obtain the (S)-Cbz-amide. To yield the free (S)-amine, subject the intermediate to standard hydrogenolysis (H 2​ , 1 atm, 10% Pd/C in methanol).

References

  • Straightforward preparation of biologically active 1-aryl- and 1-heteroarylpropan-2-amines in enantioenriched form. ResearchGate. 1

  • Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines. Journal of the American Chemical Society. 2

  • Dynamic Kinetic Resolution of Acyclic Allylic Acetates Using Lipase and Palladium. The Journal of Organic Chemistry.5

  • Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines. PMC (National Institutes of Health). 4

  • Lipase-Palladium Co-Catalyzed Dynamic Kinetic Resolution of Racemic Allylic Esters. ResearchGate. 6

  • Approaches based on enzyme mediated kinetic to dynamic kinetic resolutions: A versatile route for chiral intermediates. ResearchGate. 3

Sources

Application

Application Note: Derivatization of 1-(4-Methoxyphenyl)prop-2-en-1-amine for High-Throughput Biological Screening

Target Audience: Synthetic Chemists, Chemical Biologists, and Drug Discovery Professionals Application: Library Generation, Phenotypic Screening, and Target-Based Antifungal/CNS Assays Executive Summary & Pharmacophore R...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Chemical Biologists, and Drug Discovery Professionals Application: Library Generation, Phenotypic Screening, and Target-Based Antifungal/CNS Assays

Executive Summary & Pharmacophore Rationale

The compound 1-(4-Methoxyphenyl)prop-2-en-1-amine is a highly versatile, branched primary allylamine. Allylamines represent a privileged class of pharmacophores, most notably recognized for their potent fungicidal properties through the specific, non-competitive inhibition of squalene epoxidase ([1]([Link])).

While commercial antifungal drugs like terbinafine and naftifine utilize a tertiary allylamine structure ([2]([Link])), primary allylamines serve as ideal foundational scaffolds for library generation. The para-methoxy substitution on the phenyl ring of this specific compound serves two critical functions:

  • Electronic Modulation: It acts as an electron-donating group (EDG), stabilizing the benzylic/allylic position and subtly increasing the basicity and nucleophilicity of the primary amine.

  • Metabolic Tracking: The methoxy group provides a distinct metabolic handle and enhances UV absorbance, simplifying downstream LC-MS and HPLC quantification during biological screening ([3]([Link])).

This application note details self-validating protocols for derivatizing this primary amine into structurally diverse secondary/tertiary amines and stable allylic amides, preparing them for high-throughput biological screening.

Derivatization Strategy & Workflow

To build a robust screening library, the primary amine must be functionalized to explore structure-activity relationships (SAR). We employ two divergent synthetic pathways: Reductive Amination (to yield basic, lipophilic amines) and N-Acylation (to yield neutral, hydrogen-bonding amides).

Workflow A 1-(4-Methoxyphenyl) prop-2-en-1-amine B Reductive Amination (NaBH(OAc)3) A->B Aldehydes C N-Acylation (R-COCl / DIPEA) A->C Acid Chlorides D Sec/Tert Allylamines (Basic/Lipophilic) B->D E Allylic Amides (Neutral/H-Bonding) C->E F High-Throughput Screening (HTS) D->F E->F

Caption: Workflow for the derivatization of 1-(4-Methoxyphenyl)prop-2-en-1-amine into screening libraries.

Experimental Protocols: Self-Validating Library Generation

Protocol A: Reductive Amination (Synthesis of Secondary Allylamines)

Scientific Rationale: Direct alkylation of primary amines often leads to uncontrolled polyalkylation, generating complex mixtures. Reductive amination utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) is selected because it is a mild reducing agent that selectively reduces the intermediate imine without reducing the precursor aldehyde. Because 1-(4-Methoxyphenyl)prop-2-en-1-amine possesses a sterically encumbered α -chiral center, imine formation can be kinetically slow. We pre-incubate the amine and aldehyde with a mild acid catalyst prior to reduction to ensure complete conversion.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried vial, dissolve 1-(4-Methoxyphenyl)prop-2-en-1-amine (1.0 equiv, 0.5 mmol) and the target aldehyde (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE, 3.0 mL). Add glacial acetic acid (0.1 equiv) to catalyze imine formation. Stir at room temperature (RT) for 2 hours.

  • Reduction: Cool the reaction mixture to 0 °C. Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 5 minutes to manage the mild exotherm.

  • Propagation: Allow the reaction to warm to RT and stir for 12 hours under an inert N₂ atmosphere.

  • Quench & Extraction: Quench the reaction by adding saturated aqueous NaHCO₃ (3.0 mL). Extract the aqueous layer with dichloromethane (DCM, 3 × 5 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Validation & QC Checkpoint (Self-Validating System):

  • Method: Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Causality: The starting primary amine has a distinct mass [M+H]⁺ = 164.1. The reaction is considered valid and complete only when the extracted ion chromatogram (EIC) shows the precursor peak area is <5% of the total ion current, replaced by the target secondary amine mass.

Protocol B: N-Acylation (Synthesis of Allylic Amides)

Scientific Rationale: The electron-rich para-methoxyphenyl group stabilizes potential carbocation formation, making the allylic system sensitive to highly acidic conditions. Therefore, acylation is performed under strictly basic conditions using N,N-Diisopropylethylamine (DIPEA) to immediately scavenge the HCl byproduct, preventing degradation or unwanted hydrochlorination of the alkene double bond.

Step-by-Step Methodology:

  • Preparation: Dissolve the primary amine (1.0 equiv, 0.5 mmol) and DIPEA (2.0 equiv) in anhydrous DCM (4.0 mL). Cool the solution to 0 °C in an ice bath.

  • Acylation: Dissolve the desired acid chloride (1.1 equiv) in 1.0 mL DCM and add it dropwise to the amine solution over 10 minutes.

  • Propagation: Remove the ice bath and stir at RT for 4 hours.

  • Orthogonal Workup: Wash the organic layer sequentially with 1N HCl (2.0 mL) to protonate and remove any unreacted primary amine, followed by saturated aqueous NaHCO₃ (2.0 mL) to hydrolyze and remove unreacted acid chloride.

  • Isolation: Dry the organic layer over Na₂SO₄ and concentrate.

Validation & QC Checkpoint (Self-Validating System):

  • Method: Thin-Layer Chromatography (TLC) with Ninhydrin Stain.

  • Causality: Primary amines react with ninhydrin to form a highly visible purple/brown complex (Ruhemann's purple). Amides lack the necessary free protons and do not stain. A UV-active spot (due to the p-methoxy group) that is strictly Ninhydrin-negative confirms successful and complete acylation.

Biological Screening Application: Squalene Epoxidase Inhibition

Once the library is generated, the primary biological target for allylamine derivatives is fungal squalene epoxidase (SE). Inhibition of this enzyme halts ergosterol biosynthesis, leading to toxic squalene accumulation and fungal cell death ([4]([Link])).

Mechanism S Squalene SE Squalene Epoxidase (Target Enzyme) S->SE Death Fungal Cell Death S->Death Toxic Accumulation SO Squalene-2,3-epoxide SE->SO E Ergosterol (Cell Membrane) SO->E Downstream Synthesis E->Death Membrane Depletion I Allylamine Derivatives I->SE Non-competitive Inhibition

Caption: Mechanism of action for allylamine derivatives inhibiting fungal squalene epoxidase.

Quantitative Data Presentation

To ensure reproducibility across drug development teams, the following tables summarize the expected chemical outcomes and the biological triage metrics for the derivatized library.

Table 1: Derivatization Reaction Parameters & Expected Outcomes

Derivatization TypeReagentsCatalyst / BaseTemp / TimeExpected YieldPurity Requirement (LC-MS)
Reductive Amination Aldehyde, NaBH(OAc)₃Acetic Acid (0.1 eq)0 °C to RT / 12h75 - 88%> 95% (TIC)
N-Acylation Acid ChlorideDIPEA (2.0 eq)0 °C to RT / 4h85 - 95%> 98% (TIC)
Sulfonylation Sulfonyl ChloridePyridine (solvent)RT / 8h70 - 80%> 95% (TIC)

Table 2: Biological Screening Triage Metrics

Assay TypeTarget MetricHit ThresholdSecondary Screen Trigger
Target-Based Squalene Epoxidase IC₅₀< 1.0 µMProceed to Whole-Cell Assay
Phenotypic Fungal MIC (e.g., T. rubrum)< 4.0 µg/mLProceed to Cytotoxicity
Safety Mammalian Cytotoxicity (CC₅₀)> 50 µMCalculate Selectivity Index
Selectivity Selectivity Index (CC₅₀ / MIC)> 10Lead Optimization Candidate

References

  • Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics PubMed (NIH) URL:[Link]

  • Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems PubMed (NIH) URL:[Link]

Sources

Method

Application Note: 1-(4-Methoxyphenyl)prop-2-en-1-amine as a High-Tolerance Chiral Auxiliary

Document Type: Technical Application Note & Protocol Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Executive Summary & Mechanistic Rationale In the landscape of asymme...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Protocol Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

In the landscape of asymmetric synthesis, the utility of a chiral auxiliary is evaluated not only by its facial selectivity during bond formation but, critically, by the conditions required for its traceless removal [1]. While classical chiral amines like (S)-α-methylbenzylamine provide excellent stereocontrol, their reliance on harsh hydrogenolysis (Pd/C, H₂, high pressure) severely limits their application in complex drug development, particularly when reducible functional groups (alkenes, alkynes, nitro groups) are present.

1-(4-Methoxyphenyl)prop-2-en-1-amine (PMAA) emerges as a powerful, next-generation chiral auxiliary designed to solve this exact bottleneck.

The Causality of the Molecular Design

The architecture of PMAA is purposely built for dual-stage efficiency:

  • The Allylic Stereocenter: The rigid, flat nature of the prop-2-en-1-yl (allyl) group provides a highly differentiated steric environment compared to the aromatic ring, enabling exceptional facial shielding during nucleophilic addition to PMAA-derived imines [4].

  • The p-Methoxyphenyl (PMP) Moiety: The electron-donating methoxy group renders the aromatic system highly susceptible to single-electron transfer (SET) oxidation.

  • Synergistic Cleavage Dynamics: When subjected to mild oxidants like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), the auxiliary is cleaved via a highly stabilized α-vinyl-4-methoxybenzyl carbocation . This allows for the release of the target enantiopure amine at room temperature, completely bypassing the need for acidic hydrolysis or transition-metal hydrogenation [2].

Workflow A Prochiral Substrate C Chiral Imine Formation A->C B 1-(4-Methoxyphenyl) prop-2-en-1-amine B->C D Stereoselective Addition C->D Organometallic Reagent E Mild Oxidative Cleavage D->E DDQ / H2O F Enantiopure Target Amine E->F Auxiliary Removal

Fig 1. Workflow for asymmetric amine synthesis using the PMAA chiral auxiliary.

Quantitative Profiling & Comparative Tolerability

To justify the integration of PMAA into a synthetic route, we must benchmark it against industry standards such as Ellman’s sulfinamide[3] and traditional benzylamines. The data below summarizes the operational advantages of PMAA, specifically highlighting its superior functional group tolerance.

Table 1: Comparison of Chiral Auxiliaries for Primary Amine Synthesis

Chiral AuxiliaryCleavage MethodTypical Cleavage ConditionsFunctional Group ToleranceTypical Stereocontrol (dr)
(S)-α-Methylbenzylamine HydrogenolysisH₂ (50 psi), Pd/C, 24hLow (Reduces alkenes, alkynes, nitro groups)> 95:5
(S)-tert-Butanesulfinamide Acidic HydrolysisHCl (4M) in Dioxane, 2hModerate (Degrades acid-sensitive acetals/ethers)> 98:2
PMAA (This Work) Oxidative CleavageDDQ (1.5 eq), DCM/H₂O, RTHigh (Preserves alkenes, alkynes, and acid-sensitive groups)> 95:5

Experimental Workflows & Protocols

The following self-validating protocols describe the end-to-end utilization of PMAA. Every step is optimized based on thermodynamic and kinetic principles to ensure reproducibility.

Protocol A: Titanium-Mediated Imine Condensation

Objective: Install the chiral auxiliary onto a prochiral aldehyde or ketone.

Scientific Rationale: Direct condensation of hindered amines with ketones is often thermodynamically unfavorable. We utilize Titanium(IV) ethoxide (Ti(OEt)₄) because it acts dually as a Lewis acid to activate the carbonyl carbon and as an irreversible water scavenger, driving the equilibrium entirely to the imine product without competitive enolization.

Step-by-Step Procedure:

  • Flame-dry a 50 mL Schlenk flask under argon and charge with the prochiral ketone (1.0 mmol) and anhydrous dichloromethane (DCM, 10 mL).

  • Add enantiopure (R)- or (S)-PMAA (1.05 mmol) via syringe.

  • Dropwise, add Ti(OEt)₄ (2.0 mmol). Note: The solution will turn slightly yellow.

  • Stir the reaction at room temperature for 12–18 hours.

  • Quench: Pour the mixture into an equal volume of saturated aqueous NaHCO₃. The titanium will precipitate as a white TiO₂ solid.

  • Filter the suspension through a pad of Celite, washing with ethyl acetate (3 × 15 mL).

  • Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude chiral imine is typically pure enough (>95%) for the subsequent step.

Protocol B: Diastereoselective Nucleophilic Addition

Objective: Establish the new stereocenter via organometallic addition.

Scientific Rationale: The reaction is conducted at cryogenic temperatures (–78 °C) to minimize the entropic contribution to the transition state's free energy (ΔG‡ = ΔH‡ - TΔS‡). This maximizes the enthalpic differences between the competing diastereomeric transition states, locking the conformation into a rigid Zimmerman-Traxler-type model where the bulky allyl group dictates facial attack.

Step-by-Step Procedure:

  • Dissolve the crude chiral imine (1.0 mmol) in anhydrous THF (10 mL) under argon.

  • Cool the reaction vessel to –78 °C using a dry ice/acetone bath.

  • Slowly add the desired Grignard reagent (R-MgBr, 1.5 mmol) or organolithium reagent dropwise down the side of the flask over 15 minutes.

  • Maintain stirring at –78 °C for 4 hours.

  • Quench the reaction at –78 °C by adding 2 mL of saturated aqueous NH₄Cl, then allow the mixture to warm to room temperature.

  • Extract the aqueous phase with diethyl ether (3 × 10 mL).

  • Purify the resulting secondary amine via flash column chromatography to isolate the major diastereomer.

Protocol C: Mild Oxidative Cleavage via DDQ

Objective: Traceless removal of the PMAA auxiliary to yield the free primary amine.

Scientific Rationale: DDQ acts as a mild single-electron oxidant. The biphasic DCM/H₂O system is crucial: DDQ oxidizes the electron-rich PMP ring to a radical cation, leading to C-N bond heterolysis. Water acts as the nucleophile to trap the resulting highly stabilized α-vinyl-4-methoxybenzyl carbocation, generating 1-(4-methoxyphenyl)prop-2-en-1-one as a byproduct and releasing the target amine without epimerization.

Mechanism N1 Diastereomeric Adduct (N-Alkyl PMAA) N2 Single Electron Transfer (SET) via DDQ N1->N2 N3 Radical Cation Intermediate N2->N3 N4 C-N Bond Heterolysis N3->N4 H2O attack N5 Free Enantiopure Amine (Target) N4->N5 N6 α-Vinyl-4-Methoxybenzyl Cation (Highly Stabilized) N4->N6

Fig 2. Mechanistic pathway of mild oxidative cleavage driven by carbocation stability.

Step-by-Step Procedure:

  • Dissolve the diastereomerically pure secondary amine (1.0 mmol) in a mixture of DCM and H₂O (18:1 v/v, 10 mL).

  • Add DDQ (1.5 mmol) in one portion at room temperature. The solution will immediately turn deep red/brown.

  • Stir vigorously for 2–4 hours. Monitor the disappearance of the starting material via TLC.

  • Once complete, dilute the mixture with DCM (20 mL) and wash with 1M aqueous NaOH (3 × 15 mL) to remove the DDQ hydroquinone byproduct.

  • Extract the organic layer with 1M HCl (2 × 15 mL) to transfer the target primary amine into the aqueous phase as a hydrochloride salt.

  • Basify the aqueous layer with 2M NaOH to pH 12, and extract with DCM (3 × 15 mL).

  • Dry the combined organics over Na₂SO₄ and concentrate to yield the pure, enantiomerically enriched primary amine.

Conclusion

1-(4-Methoxyphenyl)prop-2-en-1-amine (PMAA) represents a strategic evolution in chiral auxiliary design. By exploiting the extreme stability of the α-vinyl-4-methoxybenzyl carbocation, chemists can achieve rigorous stereocontrol during C-C bond formation while preserving highly sensitive functional groups during the deprotection phase. This renders PMAA an indispensable tool for late-stage functionalization and complex API (Active Pharmaceutical Ingredient) synthesis.

References

  • Evans, D. A., et al. "Chiral Auxiliaries in Asymmetric Synthesis." ResearchGate, 2008. Available at:[Link]

  • "Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary." MDPI, 2021. Available at:[Link]

  • "Asymmetric Synthesis of Allylamines by Regio- and Diastereo- Selective 1,2-Addition of Organolithium Reagents to Conjugated Sulfinimines." ChemRxiv, 2023. Available at:[Link]

Application

Application Note: High-Throughput Screening of 1-(4-Methoxyphenyl)prop-2-en-1-amine Derivatives for Selective MAO-B Inhibition

Executive Summary & Scientific Rationale The 1-(4-methoxyphenyl)prop-2-en-1-amine scaffold represents a highly versatile pharmacophore in neurological drug discovery. Allylamine derivatives are classically recognized as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The 1-(4-methoxyphenyl)prop-2-en-1-amine scaffold represents a highly versatile pharmacophore in neurological drug discovery. Allylamine derivatives are classically recognized as mechanism-based (suicide) inhibitors of flavin-dependent amine oxidases[1]. The specific inclusion of a 4-methoxyphenyl substitution directs the molecule's affinity toward the hydrophobic bipartite cavity of Monoamine Oxidase B (MAO-B), conferring high selectivity over the MAO-A isoform[1]. Selective MAO-B inhibition is a validated therapeutic strategy for neurodegenerative disorders, notably Parkinson's disease, as it prevents the breakdown of dopamine in the striatum while avoiding the hypertensive "cheese effect" associated with MAO-A inhibition[2].

Causality in Assay Design

To screen libraries of 1-(4-methoxyphenyl)prop-2-en-1-amine derivatives, a continuous, fluorometric coupled-enzyme assay utilizing 10-acetyl-3,7-dihydroxyphenoxazine (Amplex Red) is the gold standard for High-Throughput Screening (HTS)[3][4].

Why Amplex Red? Traditional radiometric or chromatographic assays lack the throughput required for library screening. The Amplex Red assay detects hydrogen peroxide (H₂O₂)—a stoichiometric byproduct of the MAO-catalyzed oxidative deamination of the substrate (benzylamine for MAO-B)[5]. Horseradish peroxidase (HRP) utilizes this H₂O₂ to oxidize the non-fluorescent Amplex Red into resorufin. Resorufin emits at 590 nm, a long wavelength that effectively bypasses the autofluorescence commonly exhibited by synthetic library compounds, ensuring high signal-to-noise ratios[4].

Pathway Visualization

Pathway Substrate Benzylamine (MAO-B Substrate) H2O2 Hydrogen Peroxide (H₂O₂) Substrate->H2O2 Oxidative Deamination MAOB MAO-B Enzyme (Target) MAOB->H2O2 Catalyzes Resorufin Resorufin (Fluorescent Signal) H2O2->Resorufin Oxidation Amplex Amplex Red (Non-fluorescent) Amplex->Resorufin Conversion HRP HRP (Coupling Enzyme) HRP->Resorufin Catalyzes Inhibitor Allylamine Derivative (Pharmacophore) Inhibitor->MAOB Irreversible Inhibition

Fig 1. Coupled enzymatic signaling pathway of the Amplex Red MAO-B HTS assay.

Experimental Methodology: Self-Validating HTS Protocol

Self-Validation Rationale: To ensure empirical trustworthiness, this protocol incorporates intrinsic quality controls. Every 384-well plate includes positive controls (Pargyline, a known irreversible MAO-B inhibitor) and negative controls (vehicle). Furthermore, a parallel counter-screen omitting MAO-B but including exogenous H₂O₂ is mandated to flag false positives (compounds that act as H₂O₂ scavengers or direct HRP inhibitors)[2].

Materials
  • Enzymes: Recombinant Human MAO-B and MAO-A.

  • Detection Reagents: Amplex Red reagent and Horseradish Peroxidase (HRP)[5].

  • Substrates: Benzylamine (MAO-B selective) and p-Tyramine (non-selective)[5].

  • Reference Inhibitors: Pargyline (MAO-B) and Clorgyline (MAO-A)[5].

  • Consumables: 384-well black, flat-bottom microplates.

Step-by-Step Protocol

Step 1: Reagent Preparation

  • Assay Buffer: Prepare 50 mM sodium phosphate buffer (pH 7.4). Crucial Addition: Supplement with 0.05% CHAPS. This prevents non-specific enzyme inhibition caused by the aggregation of hydrophobic library compounds (promiscuous inhibitors).

  • Enzyme Working Solution: Dilute recombinant MAO-B to a final well concentration of 0.5 µg/mL in Assay Buffer.

  • Detection Mix: Prepare a 2X working solution containing 400 µM Amplex Red, 2 U/mL HRP, and 2 mM Benzylamine in Assay Buffer. Protect from light[5].

Step 2: Compound Dispensing (Library Prep)

  • Using an acoustic liquid handler (e.g., Echo 550), dispense 50 nL of the 1-(4-methoxyphenyl)prop-2-en-1-amine derivatives (from 10 mM DMSO stocks) into the 384-well assay plates.

  • Final compound concentration will be 10 µM for primary single-point screening, or a 10-point dose-response curve for IC₅₀ determination.

Step 3: Pre-Incubation (Critical Mechanistic Step)

  • Add 25 µL of the Enzyme Working Solution to all wells.

  • Causality: Allylamines are enzyme-activated irreversible inhibitors[1]. A 30-minute pre-incubation at 37°C allows the compound to be oxidized by the FAD cofactor, forming the covalent adduct necessary for inactivation before the competing substrate is introduced. Skipping this step leads to false negatives.

Step 4: Reaction Initiation & Kinetic Reading

  • Add 25 µL of the Detection Mix to all wells to initiate the reaction.

  • Immediately transfer the plate to a fluorescence microplate reader.

  • Read continuously for 45 minutes at 37°C (Excitation: 540 nm / Emission: 590 nm)[4].

Step 5: Quality Control & Counter-Screening

  • Calculate the Z'-factor for each plate using vehicle (0% inhibition) and 10 µM Pargyline (100% inhibition) controls. Reject any plates with Z' < 0.5.

  • Orthogonal Counter-Screen: Run identified hits against a reaction mixture of 10 µM H₂O₂, 1 U/mL HRP, and 200 µM Amplex Red (without MAO-B). Compounds that reduce the fluorescent signal here are false positives (H₂O₂ scavengers or HRP inhibitors) and must be triaged[2].

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes representative HTS data for a panel of 1-(4-methoxyphenyl)prop-2-en-1-amine derivatives. The data illustrates how terminal halogenation and amine alkylation dictate isoform selectivity and potency[1].

Compound IDScaffold Substitution (R1: Allyl, R2: Amine)MAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (SI)*Hit Status
CMPD-001 Base Scaffold (Primary Amine)> 100.00.85> 117Moderate Hit
CMPD-002 R1 = 3-Fluoro> 100.00.04> 2500Lead Candidate
CMPD-003 R1 = 3-Chloro45.20.12376Validated Hit
CMPD-004 R2 = N-Methyl> 100.02.10> 47Weak Hit
CMPD-005 R2 = N,N-Dimethyl> 100.015.40> 6Inactive
Control Pargyline (Standard)38.50.021925Assay Validated

*Selectivity Index (SI) = MAO-A IC₅₀ / MAO-B IC₅₀. Higher values indicate greater safety margins against off-target MAO-A inhibition.

References

  • Enzyme-activated irreversible inhibitors of monoamine oxidase: phenylallylamine structure-activity relationships Source: nih.gov URL:[Link]

  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay Source: chinaphar.com URL:[Link]

  • Natural Products Screening for the Identification of Selective Monoamine Oxidase-B Inhibitors Source: nih.gov URL:[Link]

  • A one-step fluorometric method for the continuous measurement of monoamine oxidase activity Source: nih.gov URL:[Link]

Sources

Method

Application Note: Highly Selective LC-MS/MS Quantification of 1-(4-Methoxyphenyl)prop-2-en-1-amine in Biological Matrices

Introduction & Analytical Rationale The quantification of primary amines in complex biological matrices remains a significant bioanalytical challenge. 1-(4-Methoxyphenyl)prop-2-en-1-amine—a chiral primary amine featuring...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Rationale

The quantification of primary amines in complex biological matrices remains a significant bioanalytical challenge. 1-(4-Methoxyphenyl)prop-2-en-1-amine—a chiral primary amine featuring an allylic double bond and an electron-rich methoxyaryl group—shares structural homology with synthetic phenethylamines and methoxyamphetamines.

Reverse-phase liquid chromatography (RPLC) methods frequently struggle with this class of compounds. Due to their polar and amphoteric nature, primary amines exhibit poor retention on standard C18 stationary phases, eluting near the void volume where matrix-induced ion suppression is most severe[1]. While chemical derivatization (e.g., using AccQ-Tag or Dansyl chloride) is a traditional workaround to increase hydrophobicity and improve chromatographic resolution[2][3], modern high-throughput pharmacokinetics demand direct, derivatization-free analysis.

The Causality of Our Methodological Design: To bypass the need for derivatization while ensuring absolute quantitative rigor, this protocol employs a dual-orthogonal approach:

  • Mixed-Mode Cation Exchange (MCX) SPE: We exploit the basicity of the primary amine (pKa ~9.5). By acidifying the sample, the analyte is fully protonated and binds strongly to the sulfonic acid sorbent. This allows for aggressive washing with 100% organic solvent to strip away phospholipids and neutral lipids—the primary culprits of electrospray ionization (ESI) suppression[4][5].

  • Pentafluorophenyl (PFP) LC Separation: Instead of a traditional C18 column, we utilize a PFP stationary phase. The fluorinated ring provides alternative retention mechanisms, specifically strong π−π and dipole-dipole interactions with the electron-rich 4-methoxyphenyl ring of the analyte, ensuring robust retention and separation from residual matrix interferences[4].

Experimental Workflow & Self-Validating System

To establish a self-validating system , trustworthiness is built directly into the sample preparation. A stable-isotope labeled internal standard (SIL-IS), specifically 1-(4-Methoxyphenyl)prop-2-en-1-amine-d3 (methoxy-d3), is spiked into the biological matrix before any extraction steps. Because the SIL-IS shares the exact physicochemical properties of the target analyte, it co-elutes and perfectly normalizes any variations in extraction recovery or residual matrix ionization effects, ensuring absolute quantitative accuracy[1].

Workflow A 1. Matrix Aliquot + SIL-IS Spiking (Self-Validation) B 2. Acidification (2% Formic Acid) Disrupts protein binding & protonates amine A->B C 3. MCX Solid Phase Extraction Aggressive MeOH wash removes phospholipids B->C D 4. PFP-UPLC Separation Retention via π-π & Dipole interactions C->D E 5. Tandem Mass Spectrometry ESI+ MRM Detection D->E F 6. Ratiometric Quantification SIL-IS normalizes matrix effects E->F

Caption: Fig 1. Self-validating SPE-LC-MS/MS workflow for primary amine quantification.

Step-by-Step Experimental Protocol

Sample Pre-Treatment
  • Aliquot 100 µL of biological matrix (plasma or urine) into a 96-well plate.

  • Add 10 µL of the SIL-IS working solution (500 ng/mL in 50% Methanol).

  • Add 100 µL of 2% Formic Acid (aq) to disrupt protein-analyte binding and ensure complete protonation of the primary amine. Vortex for 30 seconds.

Solid Phase Extraction (Oasis MCX, 30 mg/1 mL)
  • Condition: Pass 1.0 mL of Methanol (MeOH) through the cartridge.

  • Equilibrate: Pass 1.0 mL of 0.1% Formic Acid in Water.

  • Load: Apply the acidified sample mixture.

  • Wash 1 (Aqueous): Pass 1.0 mL of 0.1% Formic Acid in Water to remove polar interferences and salts.

  • Wash 2 (Organic): Pass 1.0 mL of 100% MeOH. Mechanistic Note: The protonated amine remains locked to the strong cation exchange sorbent, allowing this aggressive wash to completely elute ion-suppressing phospholipids[5].

  • Elute: Pass 1.0 mL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH. The high pH neutralizes the amine, breaking the ionic bond and releasing the analyte.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).

Liquid Chromatography Conditions
  • Column: Waters ACQUITY UPLC CSH PFP (1.7 µm, 2.1 x 100 mm).

  • Column Temperature: 40°C.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Linear gradient to 60% B

    • 3.0 - 3.5 min: Step to 95% B (Column wash)

    • 3.5 - 4.5 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Mass Spectrometry (ESI+ MRM) Logic

The fragmentation pathway of 1-(4-Methoxyphenyl)prop-2-en-1-amine is driven by its functional groups. The primary amine readily loses ammonia ( −17 Da ) under collision-induced dissociation (CID), forming the highly stable quantifier ion. Higher collision energies trigger the cleavage of the allylic bond and the loss of a methyl radical from the methoxy group, providing highly specific qualifier ions.

Fragmentation M Precursor Ion [M+H]+ m/z 164.1 F1 Quantifier Ion [-NH3] m/z 147.1 M->F1 -17 Da (CE: 15 eV) F2 Qualifier Ion 1 [-NH3, -CH3•] m/z 132.1 M->F2 -32 Da (CE: 25 eV) F3 Qualifier Ion 2 [Methoxybenzyl Cation] m/z 121.1 M->F3 -43 Da (CE: 30 eV)

Caption: Fig 2. ESI+ collision-induced dissociation (CID) fragmentation logic for the target analyte.

Quantitative Data & Method Validation

The method was validated according to standard bioanalytical guidelines, ensuring the self-validating nature of the protocol holds true across different concentration ranges and matrices.

Table 1: MRM Transitions and MS Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
Target Analyte 164.1147.1252515Quantifier
164.1132.1252525Qualifier 1
164.1121.1252530Qualifier 2
SIL-IS (d3) 167.1150.1252515IS Quantifier
Table 2: Linearity, Accuracy, and Precision

Data represents validation across three independent batches.

Concentration Range (ng/mL)R² ValueIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
0.5 - 500.0> 0.9982.4 - 5.13.6 - 6.894.5 - 105.2
Table 3: Matrix Effect and Extraction Recovery

Calculated using post-extraction spike methodology. The aggressive 100% MeOH wash during the MCX SPE step effectively limits matrix suppression to <6%[4].

Matrix TypeSpiked Level (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Human Plasma5.0 (LQC)88.4 ± 3.296.5 ± 2.1
Human Plasma250.0 (HQC)91.2 ± 2.598.2 ± 1.8
Human Urine5.0 (LQC)86.5 ± 4.194.1 ± 3.5
Human Urine250.0 (HQC)89.7 ± 2.897.4 ± 2.0

Conclusion

By strategically combining the charge-based selectivity of Mixed-Mode Cation Exchange (MCX) with the orthogonal π−π retention mechanisms of a Pentafluorophenyl (PFP) stationary phase, this method circumvents the traditional pitfalls of primary amine analysis. The elimination of chemical derivatization accelerates sample throughput, while the integration of a stable-isotope labeled internal standard ensures a self-validating, highly trustworthy quantitative system suitable for rigorous pharmacokinetic and toxicological profiling.

References

  • Stable-Isotope Dimethylation Labeling Combined with LC−ESI MS for Quantification of Amine-Containing Metabolites in Biological Samples. Analytical Chemistry - ACS Publications. Available at:[Link]

  • Development and validation of an LC-MS/MS method after chiral derivatization for the simultaneous stereoselective determination of methylenedioxy-methamphetamine (MDMA) and its phase I and II metabolites in human blood plasma. ResearchGate. Available at: [Link]

  • High Throughput Determination of Emerging Synthetic Amphetamine Drugs in Untreated Wastewater Using SPE-LC-MS. Waters Application Notes. Available at:[Link]

  • Binary Fluorous Alkylation of Biogenic Primary Amines with Perfluorinated Aldehyde Followed by Fluorous Liquid Chromatography–Tandem Mass Spectrometry Analysis. Analytical Chemistry - ACS Publications. Available at:[Link]

  • A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS. Waters Application Notes. Available at:[Link]

Sources

Application

Catalytic Applications of Metal Complexes with 1-(4-Methoxyphenyl)prop-2-en-1-amine: A Guide for Researchers

This technical guide provides a comprehensive overview of the potential catalytic applications of metal complexes featuring the chiral ligand, 1-(4-Methoxyphenyl)prop-2-en-1-amine. While direct catalytic applications of...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the potential catalytic applications of metal complexes featuring the chiral ligand, 1-(4-Methoxyphenyl)prop-2-en-1-amine. While direct catalytic applications of complexes with this specific ligand are not yet extensively documented in peer-reviewed literature, its structural motifs—a chiral primary amine and an allylic group—strongly suggest its utility in a range of stereoselective transformations. This document, therefore, serves as a foundational resource for researchers, scientists, and drug development professionals, offering detailed application notes and robust protocols based on well-established principles in asymmetric catalysis with analogous ligand systems.

Introduction to 1-(4-Methoxyphenyl)prop-2-en-1-amine as a Chiral Ligand

1-(4-Methoxyphenyl)prop-2-en-1-amine is a chiral primary amine that possesses key structural features making it an attractive candidate as a ligand for asymmetric catalysis. The presence of a stereocenter adjacent to the coordinating nitrogen atom allows for the effective transfer of chiral information to a metal center. Furthermore, the allylic moiety can participate in π-coordination or undergo transformations, offering potential for unique reactivity and selectivity. The methoxyphenyl group provides steric bulk and electronic influence that can be crucial in tuning the catalytic activity and enantioselectivity of the resulting metal complex.

Metal complexes are indispensable tools in modern organic synthesis, with applications ranging from pharmaceuticals to materials science.[1] Chiral metal complexes, in particular, are highly valued for their ability to catalyze enantioselective reactions, producing a desired stereoisomer of a chiral product.[2] The design and synthesis of new chiral ligands are central to advancing the field of asymmetric catalysis.[3]

Potential Catalytic Applications and Methodologies

Based on the extensive literature on metal complexes with chiral amines and allylic ligands, several key areas of catalysis are prime for exploration with 1-(4-Methoxyphenyl)prop-2-en-1-amine complexes. These include, but are not limited to, asymmetric hydrogenation and transfer hydrogenation, asymmetric allylic substitution, and C-H activation/functionalization. The choice of metal (e.g., Rhodium, Ruthenium, Iridium, Palladium) will be critical in dictating the type of transformation.[4][5]

Asymmetric Hydrogenation and Transfer Hydrogenation of Prochiral Ketones and Imines

Scientific Rationale: The reduction of prochiral ketones and imines to chiral alcohols and amines, respectively, is a fundamental transformation in organic synthesis. Ruthenium(II) and Iridium(III) complexes bearing chiral diamine or amino alcohol ligands are well-established catalysts for these reactions.[6][7] The N-H functionality of the 1-(4-methoxyphenyl)prop-2-en-1-amine ligand can participate in a metal-ligand cooperative mechanism, which is often invoked in these transformations.

Workflow for Catalyst Screening in Asymmetric Transfer Hydrogenation:

G cluster_0 Catalyst Preparation cluster_1 Reaction Setup cluster_2 Work-up and Analysis A [RuCl2(p-cymene)]2 or [IrCp*Cl2]2 C In situ catalyst formation in isopropanol A->C B 1-(4-Methoxyphenyl)prop-2-en-1-amine B->C G Reaction at controlled temperature C->G D Prochiral Ketone/Imine D->G E Isopropanol (H-source) E->G F Base (e.g., KOtBu) F->G H Quench and Extraction G->H I Purification (Chromatography) H->I J Characterization (NMR, MS) I->J K Enantiomeric Excess (Chiral HPLC/GC) I->K

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

  • Catalyst Preparation (in situ): In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add [RuCl2(p-cymene)]2 (0.005 mmol, 1 mol% Ru) and 1-(4-Methoxyphenyl)prop-2-en-1-amine (0.011 mmol, 2.2 mol%). Add 5 mL of anhydrous, degassed 2-propanol and stir the mixture at 80 °C for 20 minutes to form the active catalyst.

  • Reaction Mixture: In a separate Schlenk tube, dissolve acetophenone (0.5 mmol) in 5 mL of anhydrous, degassed 2-propanol.

  • Reaction Initiation: Cool the catalyst solution to room temperature. Add the acetophenone solution to the catalyst mixture. Finally, add a 0.1 M solution of potassium tert-butoxide in 2-propanol (0.1 mmol, 20 mol%).

  • Reaction Progress: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, quench the reaction by adding 5 mL of water. Extract the product with diethyl ether (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the resulting 1-phenylethanol by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.

Data Presentation:

EntryMetal PrecursorLigand (mol%)Base (mol%)Temp (°C)Time (h)Yield (%)ee (%)
1[RuCl2(p-cymene)]22.2KOtBu (20)2512TBDTBD
2[IrCp*Cl2]22.2KOtBu (20)2512TBDTBD
3[RuCl2(p-cymene)]22.2NaOH (20)2512TBDTBD

TBD: To be determined by experimentation.

Asymmetric Allylic Alkylation

Scientific Rationale: Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the formation of C-C, C-N, and C-O bonds. Chiral ligands are crucial for controlling the enantioselectivity of the nucleophilic attack on the π-allyl palladium intermediate. The amine functionality of 1-(4-methoxyphenyl)prop-2-en-1-amine could coordinate to the metal center, while the allylic group could potentially undergo functionalization, though it is more likely to act as a spectator ligand influencing the stereochemical outcome.

Proposed Catalytic Cycle for Asymmetric Allylic Alkylation:

G A Pd(0)L B π-allyl Pd(II)L complex A->B Oxidative Addition C Product B->C Nucleophilic Attack C->A Reductive Elimination D Nucleophile D->B E Allylic Substrate E->B

Caption: Catalytic Cycle for Asymmetric Allylic Alkylation.

Experimental Protocol: Asymmetric Allylic Alkylation of 1,3-Diphenyl-2-propenyl Acetate

  • Catalyst Precursor: In a glovebox, prepare a stock solution of [Pd(allyl)Cl]2 and 1-(4-methoxyphenyl)prop-2-en-1-amine in a 1:2.2 molar ratio in anhydrous, degassed THF.

  • Reaction Setup: In a Schlenk tube, add 1,3-diphenyl-2-propenyl acetate (0.2 mmol) and dimethyl malonate (0.6 mmol).

  • Reaction Initiation: Add the catalyst solution (1 mol% Pd) to the reaction tube. Then add N,O-Bis(trimethylsilyl)acetamide (BSA) (0.6 mmol) as a base.

  • Reaction Progress: Stir the reaction at room temperature and monitor by TLC.

  • Work-up and Purification: Once the starting material is consumed, concentrate the reaction mixture and purify directly by flash column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC.

Data Presentation:

EntryLigand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)ee (%)
12.2BSATHF256TBDTBD
22.2NaHTHF012TBDTBD
32.2BSACH2Cl2256TBDTBD

TBD: To be determined by experimentation.

Concluding Remarks and Future Outlook

The application of metal complexes of 1-(4-methoxyphenyl)prop-2-en-1-amine in asymmetric catalysis presents a promising avenue for the development of novel and efficient synthetic methodologies. The protocols outlined in this guide, derived from established catalytic systems, provide a solid foundation for researchers to begin their investigations.[8] Future work should focus on the synthesis and characterization of well-defined metal complexes of this ligand and a systematic evaluation of their catalytic performance in a broader range of asymmetric transformations. Mechanistic studies will also be crucial in understanding the role of the ligand in inducing stereoselectivity and in optimizing reaction conditions for higher efficiency and enantiopurity.

References

  • Puchot, C.; Samuel, O.; Dunach, E.; Zhao, S.; Agami, C.; Kagan, H. B. NONLINEAR EFFECTS IN. ASYMMETRIC-SYNTHESIS - EXAMPLES IN ASYMMETRIC OXIDATIONS AND ALDOLIZATION. REACTIONS. J. Am. Chem. Soc.1986 , 108 (9), 2353-2357. [Link]

  • Blackmond, D. G. Kinetic aspects of nonlinear effects in asymmetric catalysis. Acc. Chem. Res.2000 , 33 (6), 402-411. [Link]

  • Bauer, E. B. Chiral-at-metal complexes and their catalytic applications in organic synthesis. Chem. Soc. Rev.2012 , 41 (8), 3153-3167. [Link]

  • Ye, M.; Loges, A.; Li, Y.; Alshawabkeh, M.; Zhou, J. Chiral Allylic Amine Synthesis Enabled by the Enantioselective CpXRh(III)-Catalyzed Carboaminations of 1,3-Dienes. ACS Catal.2021 , 11 (5), 2731–2739. [Link]

  • Pârvulescu, D.; Gârea, A.; Gârea, S. A.; Coman, S. M.; Pârvulescu, V. I. Synthesis and catalytic applications of Ru(II)-Schiff base complexes. Coordination Chemistry Reviews2021 , 445, 214081. [Link]

  • Yadav, M.; Singh, A. K. Synthesis, characterization and catalytic activity of mixed ligand transition metal complexes. Der Pharma Chemica2012 , 4 (1), 291-297. [Link]

  • Moreno-Alcántar, A.; Estévez-Hernández, O.; Montiel-Palma, V. Synthesis, Characterization, and Catalytic Applications of Iridium Complexes in Transfer Hydrogenation and Photomediated Transformations. Universidad Autónoma de Madrid Repository. [Link]

  • Singh, S. B. IRIDIUM CHEMISTRY AND ITS CATALYTIC APPLICATIONS: A BRIEF REVIEW. Green Chemistry & Technology Letters2016 , 2 (4), 206-210. [Link]

  • Hafeez, J.; Iqbal, M. A.; Farooq, M.; Ibrahim, M.; Arshad, M. N.; Khan, I. U.; Al-Rashida, M. Synthesis and catalytic applications of Ru(II)-Schiff base complexes: A review. Journal of Molecular Structure2022 , 1262, 133038. [Link]

  • Cheung, W.-M.; Ng, H.-Y.; Williams, I. D.; Leung, W.-H. Ruthenium Complexes with Tetraphenylimidodiphosphinate: Syntheses, Structures, and Applications to Catalytic Organic Oxidation. Inorganic Chemistry2008 , 47 (10), 4383–4391. [Link]

  • Reddy, K. R. Anionic Rhodium Complexes as Very Active Catalysts for Hydro-Silylation Reactions. MDPI. [Link]

  • Reddy, P. V. G.; Espino, C. G. A Chiral Rhodium Carboxamidate Catalyst for Enantioselective C—H Amination. J. Am. Chem. Soc.2005 , 127 (43), 15147–15153. [Link]

  • Singh, S. B. IRIDIUM CHEMISTRY AND ITS CATALYTIC APPLICATIONS: A BRIEF REVIEW. Maayaa Global. [Link]

  • Johnson Matthey. Iridium complexes. [Link]

  • Irena, M.; Matjaž, K.; Iztok, T. Special Issue: Practical Applications of Metal Complexes. Int. J. Mol. Sci.2015 , 16 (5), 10461-10467. [Link]

  • Kondratyev, N. S.; Malkov, A. V. New advances in asymmetric organocatalysis II. Beilstein J. Org. Chem.2025 , 21, 1-3. [Link]

  • Chirik, P. J. Chiral Iron Catalysts for Asymmetric Synthesis. Chem. Rev.2013 , 113 (5), 3711–3785. [Link]

  • Singh, S. K.; Singh, A. K. Application of Halides Complexes of Ruthenium (II) in Metallopharmaceuticals and in Material Science: Part-I. Scientific Archives2020 , 1 (1), 1-13. [Link]

  • Reddy, K. R. Anionic Rhodium Complexes as Very Active Catalysts for Hydro-Silylation Reactions. MDPI. [Link]

  • Kumar, P.; Kalra, S. S. Recent Advances in Asymmetric Catalysis Using p‐Block Elements. Angew. Chem. Int. Ed.2024 , 63 (1), e202316461. [Link]

  • Singh, S. B. IRIDIUM CHEMISTRY AND ITS CATALYTIC APPLICATIONS: A BRIEF REVIEW. Maayaa Global. [Link]

  • Johnson Matthey. Iridium complexes. [Link]

  • Galkina, M. A.; Chusov, D. A.; Pleshkov, P. N. Triphenylcyclopentadienyl Rhodium Complexes in Catalytic C–H Annulations. Application for Synthesis of Natural Isocoumarins. J. Org. Chem.2023 , 88 (5), 2915–2925. [Link]

  • Kondratyev, N. S.; Malkov, A. V. New advances in asymmetric organocatalysis II. Beilstein J. Org. Chem.2025 , 21, 1-3. [Link]

  • Sun, J.; Li, X. Rhodium(III)-catalyzed diverse [4 + 1] annulation of arenes with 1,3-enynes via sp3/sp2 C–H activation and 1,4-rhodium migration. Chem. Sci.2020 , 11 (18), 4676-4682. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming challenges in the synthesis of 1-(4-Methoxyphenyl)prop-2-en-1-amine

Welcome to the Technical Support Center for the asymmetric synthesis of 1-(4-Methoxyphenyl)prop-2-en-1-amine (also known as 1-(4-methoxyphenyl)allylamine). This portal is designed for synthetic chemists and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the asymmetric synthesis of 1-(4-Methoxyphenyl)prop-2-en-1-amine (also known as 1-(4-methoxyphenyl)allylamine).

This portal is designed for synthetic chemists and drug development professionals facing challenges in the preparation of this highly valuable chiral allylic amine. Because this molecule features an electron-rich aromatic ring and a terminal alkene, achieving high yield and strict enantiomeric purity requires precise control over reaction conditions.

We utilize the gold-standard Ellman’s Auxiliary-Mediated Asymmetric Synthesis [1] as our core framework. Below, you will find a diagnostic troubleshooting guide, quantitative benchmarks, and a self-validating experimental protocol.

Workflow Overview

Workflow A 4-Methoxybenzaldehyde + (R)-t-Bu-Sulfinamide B Chiral Imine Formation (Ti(OEt)4) A->B Step 1 C Vinyl Grignard Addition (-78°C to rt) B->C Step 2 D Acidic Deprotection (HCl/MeOH) C->D Step 3 E 1-(4-Methoxyphenyl) prop-2-en-1-amine D->E Final Product

Figure 1: Three-step Ellman's auxiliary-mediated synthesis of 1-(4-methoxyphenyl)prop-2-en-1-amine.

Diagnostic Troubleshooting & FAQs

Q1: Why is my initial imine condensation yield low, with significant unreacted 4-methoxybenzaldehyde remaining? Causality & Solution: The para-methoxy group is strongly electron-donating via resonance, which significantly reduces the electrophilicity of the aldehyde's carbonyl carbon. Standard dehydrating agents (like MgSO 4​ or molecular sieves) are thermodynamically insufficient to drive this specific condensation to completion. You must use Titanium(IV) ethoxide (Ti(OEt) 4​ ) , which acts dually as a strong Lewis acid to activate the recalcitrant carbonyl and as an irreversible water scavenger[1]. Self-Validation Check: Ti(OEt) 4​ is highly sensitive to atmospheric moisture. If your reagent bottle has white precipitates (inactive TiO 2​ ), it has hydrolyzed. Always use a fresh, sure-sealed bottle of Ti(OEt) 4​ .

Q2: During the addition of vinylmagnesium bromide, I am observing poor diastereomeric ratios (dr < 80:20). How can I improve stereocontrol? Causality & Solution: Stereocontrol in this step relies entirely on a highly ordered, six-membered cyclic Zimmerman-Traxler-type transition state. The magnesium atom must coordinate simultaneously to the imine nitrogen and the sulfinyl oxygen[2]. The bulky tert-butyl group then blocks one face of the imine, forcing the vinyl nucleophile to attack from the less hindered face. If the reaction is run at too high a temperature, or if highly coordinating solvents (like pure THF) outcompete the intramolecular chelation, this cyclic transition state breaks down, leading to poor dr. Optimization: Perform the addition in a non-polar or weakly coordinating solvent like CH 2​ Cl 2​ (using the THF only introduced by the commercial Grignard reagent). Cool the system strictly to -78 °C before dropwise addition, which "freezes out" alternative, higher-energy transition states[3].

Q3: My final deprotection step is successfully cleaving the sulfinyl group, but I am losing the terminal double bond or obtaining complex mixtures. What is going wrong? Causality & Solution: The terminal alkene (prop-2-en-1-amine moiety) is susceptible to hydrohalogenation or polymerization if exposed to strong, concentrated aqueous acids for prolonged periods. Optimization: Avoid aqueous HCl. Instead, use anhydrous 4M HCl in 1,4-dioxane mixed with methanol. The methanol acts as a nucleophile to trap the cleaved sulfinyl group as a volatile methyl sulfinate ester, driving the reaction forward rapidly (usually within 30-60 minutes) under mild, anhydrous conditions that preserve the allylic double bond[3].

Mechanistic Basis for Stereocontrol

TransitionState TS Cyclic Transition State Mg coordinates to Imine N and Sulfinyl O Face Facial Selectivity t-Butyl group blocks Re-face TS->Face Attack Nucleophilic Attack Vinyl group attacks Si-face Face->Attack Result Result Attack->Result

Figure 2: Stereocontrol mechanism during vinylmagnesium bromide addition to the chiral imine.

Quantitative Data & Benchmarks

To ensure your process is operating within optimal parameters, compare your in-house metrics against these validated benchmarks for the synthesis of 1-(4-methoxyphenyl)prop-2-en-1-amine:

Reaction StepReagents / ConditionsExpected YieldExpected StereocontrolKey QC Metric
1. Condensation 4-Methoxybenzaldehyde, (R)-t-Bu-Sulfinamide, Ti(OEt) 4​ , THF, rt, 16h85 - 92%N/A (Chirality preserved)Disappearance of aldehyde aldehyde proton (~9.8 ppm) in 1 H NMR.
2. Grignard Addition Vinylmagnesium bromide (1M in THF), CH 2​ Cl 2​ , -78 °C to rt, 4h75 - 82%> 95:5 drTwo distinct sulfinamide t-butyl singlets in 1 H NMR if dr is low.
3. Deprotection 4M HCl in dioxane, MeOH, rt, 1h> 95%> 99% eeShift of terminal alkene protons; loss of t-butyl singlet (~1.2 ppm).

Step-by-Step Experimental Protocol

Step 1: Synthesis of (R)-N-(4-Methoxybenzylidene)-2-methylpropane-2-sulfinamide

  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere.

  • Reagent Loading: Add (R)-tert-butanesulfinamide (1.0 equiv, 10 mmol) and 4-methoxybenzaldehyde (1.05 equiv, 10.5 mmol) to the flask.

  • Solvent & Catalyst: Dissolve the mixture in anhydrous THF (0.5 M). Syringe in Ti(OEt) 4​ (2.0 equiv, 20 mmol) dropwise at room temperature. The solution will turn slightly yellow.

  • Reaction: Stir at room temperature for 16 hours. Monitor via TLC (Hexanes/EtOAc 7:3) until the sulfinamide is completely consumed.

  • Workup: Pour the reaction mixture into an equal volume of saturated aqueous NaHCO 3​ with rapid stirring. Caution: Rapid precipitation of white TiO 2​ will occur. Filter the resulting suspension through a pad of Celite, washing thoroughly with EtOAc.

  • Isolation: Separate the organic layer, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via flash chromatography to yield the pure chiral imine.

Step 2: Synthesis of (R)-N-((S)-1-(4-Methoxyphenyl)prop-2-en-1-yl)-2-methylpropane-2-sulfinamide

  • Preparation: In a flame-dried flask under argon, dissolve the chiral imine from Step 1 (1.0 equiv, 5 mmol) in anhydrous CH 2​ Cl 2​ (0.2 M).

  • Cooling: Cool the solution strictly to -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Addition: Slowly add Vinylmagnesium bromide (1.0 M in THF, 1.5 equiv, 7.5 mmol) dropwise via syringe pump over 30 minutes. The slow addition prevents localized heating that degrades the transition state[3].

  • Reaction: Stir at -78 °C for 2 hours, then slowly allow the reaction to warm to room temperature over an additional 2 hours.

  • Workup: Quench the reaction at 0 °C with saturated aqueous NH 4​ Cl. Extract with CH 2​ Cl 2​ (3x). Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate.

  • Validation: Check the crude 1 H NMR to determine the diastereomeric ratio (dr) before purification. Purify via column chromatography to isolate the major diastereomer.

Step 3: Acidic Deprotection to Yield 1-(4-Methoxyphenyl)prop-2-en-1-amine

  • Preparation: Dissolve the purified sulfinamide intermediate (1.0 equiv, 3 mmol) in a 1:1 mixture of anhydrous Methanol and 1,4-Dioxane (0.1 M).

  • Cleavage: Add 4M HCl in 1,4-dioxane (3.0 equiv, 9 mmol) dropwise at room temperature.

  • Reaction: Stir for 45 minutes. Monitor by TLC to ensure complete consumption of the starting material.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove volatiles (including the methyl sulfinate byproduct).

  • Free-basing (Optional): The product is currently a hydrochloride salt. To obtain the free base, partition the solid between CH 2​ Cl 2​ and 1M NaOH. Extract the aqueous layer with CH 2​ Cl 2​ , dry the organics, and concentrate to yield the pure chiral 1-(4-methoxyphenyl)prop-2-en-1-amine.

References

  • Ellman, J. A., Robak, M. T., & Herbage, M. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740. Available at:[Link]

  • Bergman, R. G., Ellman, J. A., et al. (2007). Synthesis of Potent Bicyclic Bis-Arylimidazole c-Jun N-Terminal Kinase Inhibitors by Catalytic C-H Bond Activation. National Institutes of Health (NIH) Public Access. Available at:[Link]

  • Sirvent, J. A., et al. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry. Available at:[Link]

Sources

Optimization

Purification strategies for 1-(4-Methoxyphenyl)prop-2-en-1-amine

Welcome to the Advanced Technical Support Center. As an Application Scientist specializing in the isolation of reactive intermediates, I have designed this guide to address the specific physicochemical challenges associa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As an Application Scientist specializing in the isolation of reactive intermediates, I have designed this guide to address the specific physicochemical challenges associated with 1-(4-Methoxyphenyl)prop-2-en-1-amine .

This molecule is notoriously difficult to purify due to its unique electronic topology. The primary amine is positioned at a carbon that is simultaneously allylic and benzylic , and it is further activated by a strongly electron-donating para-methoxy group. This makes the C–N bond highly susceptible to heterolytic cleavage, isomerization, and polymerization under standard purification conditions.

Below is a comprehensive, self-validating troubleshooting guide and protocol repository to ensure high-yield, high-purity recovery of your target compound.

PART 1: Diagnostic FAQ & Troubleshooting

Q1: I attempted a standard 1M HCl acid-base extraction, but my yield dropped below 30%, and I observed a new non-polar spot on my TLC plate. What happened? A1: You are observing acid-catalyzed degradation. When protonated with a strong mineral acid like HCl, the –NH₃⁺ group becomes an excellent leaving group. Because the adjacent carbon is stabilized by both the vinyl group (allylic) and the p-methoxyphenyl ring (benzylic), heterolysis rapidly generates a highly resonance-stabilized p-methoxyallyl carbocation. This intermediate reacts with water to form the corresponding alcohol or eliminates to form a diene[1]. Solution: Abandon strong mineral acids. Transition to a buffer-assisted extraction using a NaH₂PO₄ buffer (pH ~3.4), which safely protonates the amine without inducing C–N bond cleavage[2].

Q2: During silica gel flash chromatography, the compound streaks severely and co-elutes with impurities, despite a large Rf​ difference on my initial TLC. How do I resolve this? A2: Primary amines interact strongly with the acidic silanol (–SiOH) groups on standard silica gel via hydrogen bonding and irreversible proton transfer. For an allylic amine, prolonged retention on acidic silica can also trigger on-column isomerization. Solution: Deactivate the silica gel by pre-flushing the column with 1–2% Triethylamine (Et₃N) in your non-polar solvent[3]. The Et₃N competitively binds the active silanol sites, allowing your primary amine to elute as a tight band. Use a Ninhydrin stain to visualize fractions; it is highly specific for primary amines and will not stain the tertiary Et₃N background[4].

Q3: Can I purify this compound via vacuum distillation to avoid chromatography entirely? A3: It is highly discouraged. While fractional distillation is standard for simple aliphatic amines, 1-(4-Methoxyphenyl)prop-2-en-1-amine is thermally sensitive. Elevated temperatures (>80°C) even under high vacuum can promote [1,3]-hydrogen shifts, isomerizing the terminal double bond to form the thermodynamically more stable imine, which subsequently hydrolyzes to the ketone. If you must avoid chromatography, utilize the Trichloroacetic Acid (TCA) salt precipitation method instead[5].

PART 2: Workflow & Mechanistic Visualizations

Mechanism Start 1-(4-Methoxyphenyl)prop-2-en-1-amine (Free Base) StrongAcid 1M HCl (pH < 1) Strong Protonation Start->StrongAcid Improper Extraction Buffer NaH2PO4 Buffer (pH 3.4) Mild Protonation Start->Buffer Recommended Extraction Carbocation p-Methoxyallyl Carbocation (Highly Stabilized) StrongAcid->Carbocation -NH3 leaving group SafeSalt Amine Phosphate Salt (Aqueous Phase) Buffer->SafeSalt Stable Ion Pair Degradation Hydrolysis / Elimination (Product Loss) Carbocation->Degradation +H2O / -H+ Recovery Basification (pH 10) Pure Amine Recovery SafeSalt->Recovery +Na2CO3

Caption: Mechanistic pathway showing acid-catalyzed degradation vs. buffered extraction stability.

Workflow Crude Crude Reaction Mixture ScaleCheck Reaction Scale? Crude->ScaleCheck SmallScale < 1 Gram (Discovery) ScaleCheck->SmallScale Small LargeScale > 1 Gram (Process) ScaleCheck->LargeScale Large Chromatography Et3N-Deactivated Silica Chromatography SmallScale->Chromatography Extraction Buffer-Assisted Extraction LargeScale->Extraction Liquid Impurities TCA TCA Salt Precipitation LargeScale->TCA Solid Impurities Pure1 Pure Amine Chromatography->Pure1 Pure2 Pure Amine Extraction->Pure2 Pure3 Pure Amine TCA->Pure3

Caption: Decision tree for selecting the optimal purification strategy based on reaction scale.

PART 3: Validated Experimental Protocols

Protocol A: Buffer-Assisted Liquid-Liquid Extraction[2]

Causality: This method exploits the pKa of the primary amine (~9.0) by using a buffer that is acidic enough to form a water-soluble salt, but mild enough (pH 3.4) to prevent the heterolysis of the activated C–N bond.

  • Dissolution: Dissolve the crude reaction mixture in Methyl tert-butyl ether (MTBE) (10 mL/g of crude).

  • Extraction: Extract the organic layer with 1.0 M NaH₂PO₄ buffer (pH 3.4) (3 × 15 mL).

    • Validation Check: Measure the pH of the aqueous layer post-extraction. It must remain between 3.4 and 4.0.

  • Washing: Wash the combined aqueous buffer layers with hexanes (1 × 20 mL) to remove entrained neutral/polymeric impurities.

    • Validation Check: Spot the discarded hexane wash on a TLC plate and stain with Ninhydrin. A lack of pink/purple spots confirms no product leakage[4].

  • Basification: Cool the aqueous layer to 0°C and slowly add 10% aq. Na₂CO₃ until the pH reaches 10. The solution will turn cloudy as the free base oils out[1].

  • Recovery: Extract the aqueous layer with Dichloromethane (DCM) (3 × 15 mL). Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a bath temperature strictly below 30°C.

Protocol B: Triethylamine-Modified Flash Column Chromatography[3]

Causality: Neutralizing the acidic silanol groups on the stationary phase prevents irreversible binding and acid-catalyzed on-column degradation of the allylic amine.

  • Column Preparation: Prepare a slurry of silica gel in Hexanes containing 2% (v/v) Et₃N. Pack the column and flush with 2 column volumes (CV) of the same solvent mixture.

  • Loading: Load the crude amine dissolved in a minimum amount of DCM.

  • Elution: Elute using a gradient of Hexanes/Ethyl Acetate (from 9:1 to 7:3) containing a constant 1% Et₃N.

  • Fraction Analysis: Spot fractions on TLC.

    • Validation Check: Dip the TLC plate in Ninhydrin stain and heat gently. 1-(4-Methoxyphenyl)prop-2-en-1-amine will appear as a bright purple spot. The Et₃N additive is a tertiary amine and will remain invisible, preventing false positives[4].

Protocol C: TCA-Salt Precipitation & Spontaneous Decarboxylation[5]

Causality: Trichloroacetic acid (TCA) forms highly crystalline, insoluble salts with primary amines in non-polar solvents. The subsequent decarboxylation step exploits the instability of the trichloroacetate anion, liberating the free amine without aqueous workup.

  • Salt Formation: Dissolve the crude amine in dry toluene (5 mL/g). Cool to 0°C.

  • Precipitation: Add 1.05 equivalents of TCA dropwise. Stir for 30 minutes.

    • Validation Check: Immediate formation of a dense white precipitate confirms successful salt formation.

  • Filtration: Filter the suspension and wash the filter cake with cold hexanes. Check the filtrate via TLC to ensure complete precipitation.

  • Decarboxylation: Suspend the isolated salt in a low-boiling solvent (e.g., DCM) and add 0.1 equivalents of Et₃N. Stir at room temperature.

    • Validation Check: Effervescence (CO₂ gas evolution) will be observed. Once bubbling ceases, the pure free base is liberated. Wash briefly with water to remove the catalytic Et₃N and trace CHCl₃ byproduct, then concentrate.

PART 4: Quantitative Data & System Parameters

Table 1: Comparison of Purification Strategies for 1-(4-Methoxyphenyl)prop-2-en-1-amine

Purification MethodTypical YieldPurityScalabilityRisk of DegradationProcessing Time
Buffer-Assisted Extraction 85–92%>95%Excellent (>100g)Low2–3 Hours
Et₃N-Modified Silica 70–80%>98%Poor (<5g)Moderate (Streaking)4–6 Hours
TCA Salt Precipitation 80–90%>97%Excellent (>50g)Very Low3–4 Hours
1M HCl Extraction <30%<50%N/ACritical (Hydrolysis) N/A
Vacuum Distillation VariableVariableGoodHigh (Isomerization) 5+ Hours

Table 2: Recommended TLC & Chromatography Systems

Solvent SystemAdditiveTarget Rf​ (Approx.)Visualization Method
Hexanes : EtOAc (7:3)1% Et₃N0.35UV (254 nm) & Ninhydrin (Purple)
DCM : MeOH (9:1)1% NH₄OH0.40UV (254 nm) & Ninhydrin (Purple)
Pure Hexanes (Impurities)None0.00UV (254 nm)

PART 5: References

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture Source: Organic Process Research & Development (ACS Publications) URL:2

  • Trichloroacetic acid fueled practical amine purifications Source: PMC - NIH URL:5

  • Amine workup : r/Chempros Source: Reddit URL:4

  • 4.8: Acid-Base Extraction Source: Chemistry LibreTexts URL:1

  • Ruthenium-Catalyzed Chemoselective N-Allyl Cleavage: Novel Grubbs' Carbene-Mediated Deprotection of Allylic Amines Source: Wiley-VCH URL:3

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-(4-Methoxyphenyl)prop-2-en-1-amine

Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists who are optimizing the yield, purity, and stereocontrol of 1-(4-Methoxyphenyl)prop-2-en-1-amine (a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists who are optimizing the yield, purity, and stereocontrol of 1-(4-Methoxyphenyl)prop-2-en-1-amine (also known as 1-(4-methoxyphenyl)allylamine).

Rationale & Workflow Overview

The most robust and highly stereoselective method for synthesizing 1-arylallylamines relies on the Ellman's auxiliary methodology [1]. By condensing 4-methoxybenzaldehyde with chiral tert-butanesulfinamide, we generate an electrophilic N-tert-butanesulfinyl imine. The chiral sulfinyl group acts as a powerful stereodirecting auxiliary during the subsequent nucleophilic addition of vinylmagnesium bromide[2]. Finally, acidic deprotection cleanly yields the target free amine.

SynthesisWorkflow A 4-Methoxybenzaldehyde + (R)-tert-Butanesulfinamide B Ti(OEt)4, CH2Cl2, rt (Condensation) A->B C N-tert-Butanesulfinyl Imine (Intermediate 1) B->C D Vinylmagnesium Bromide CH2Cl2, -78 °C (Nucleophilic Addition) C->D E Protected Allylamine (Intermediate 2, High dr) D->E F HCl in MeOH, rt (Deprotection) E->F G 1-(4-Methoxyphenyl)prop-2-en-1-amine (Final Product) F->G

Workflow for the asymmetric synthesis of 1-(4-Methoxyphenyl)prop-2-en-1-amine via Ellman's imine.

Standard Operating Procedure (SOP)

Step 1: Condensation (Imine Formation)

Causality: Titanium(IV) ethoxide (Ti(OEt)₄) is utilized not just as a Lewis acid to activate the aldehyde, but as an irreversible water scavenger to drive the equilibrium forward[1].

  • Reaction: In a flame-dried flask under N₂, dissolve 4-methoxybenzaldehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.05 eq) in anhydrous CH₂Cl₂ (0.5 M).

  • Activation: Add Ti(OEt)₄ (2.0 eq) dropwise at room temperature. Stir for 12–24 hours.

  • Validation Checkpoint: Monitor via ¹H NMR. The reaction is complete when the aldehyde proton (~9.8 ppm) disappears and the imine proton (~8.5 ppm) appears.

  • Workup: Quench by pouring into an equal volume of brine while stirring vigorously. Filter the resulting white TiO₂ suspension through a Celite pad. Wash the pad thoroughly with EtOAc. Separate the organic layer, dry over MgSO₄, and concentrate to yield the N-tert-butanesulfinyl imine.

Step 2: Nucleophilic Addition (Grignard Reaction)

Causality: Conducting the reaction in a non-coordinating solvent (CH₂Cl₂) is critical. It allows the sulfinyl oxygen to chelate the magnesium ion, forming a rigid, cyclic six-membered transition state that dictates high facial selectivity[3].

  • Preparation: Dissolve the crude N-tert-butanesulfinyl imine (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) and cool to -78 °C.

  • Addition: Slowly add vinylmagnesium bromide (1.0 M in THF, 2.0 eq) dropwise down the side of the flask to maintain the internal temperature.

  • Reaction: Stir at -78 °C for 4 hours, then allow to slowly warm to room temperature overnight[2].

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with CH₂Cl₂, dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to isolate the diastereomerically pure protected allylamine.

Step 3: Deprotection & Isolation

Causality: Cleavage with HCl in MeOH generates methyl tert-butylsulfinate, a volatile byproduct that can be easily removed under vacuum, bypassing the need for complex aqueous separations that often lead to emulsions.

  • Deprotection: Dissolve the protected allylamine in MeOH (0.2 M). Add an equal volume of 4M HCl in dioxane (or methanolic HCl). Stir at room temperature for 2 hours.

  • Volatilization: Concentrate the mixture completely under reduced pressure to remove the solvent and the volatile methyl tert-butylsulfinate byproduct.

  • Purification: Triturate the resulting crude solid with diethyl ether to yield 1-(4-Methoxyphenyl)prop-2-en-1-amine hydrochloride as a highly pure white powder.

  • Free-Basing (Optional): Dissolve the salt in minimal water, adjust to pH 10 with 1M NaOH, extract with CH₂Cl₂, dry, and concentrate to yield the free amine.

Troubleshooting FAQs

Q: Why is my conversion to the N-tert-butanesulfinyl imine consistently stuck at 70-80%? A: This is almost universally caused by degraded Ti(OEt)₄ or residual moisture. Ti(OEt)₄ readily hydrolyzes in the presence of atmospheric moisture to form inactive titanium dioxide. Corrective Action: Always use a fresh, sure-seal bottle of Ti(OEt)₄. Ensure your CH₂Cl₂ is strictly anhydrous. If the reaction stalls, do not add more Ti(OEt)₄ to the existing mixture; instead, isolate the crude mixture and resubject it to fresh reagents.

Q: I am getting poor diastereomeric excess (dr) during the vinylmagnesium bromide addition. How can I improve stereocontrol? A: The diastereoselectivity of Grignard additions to Ellman's imines is highly dependent on the solvent's coordinating ability 1[1], 3[3]. If you perform the reaction in pure THF, the solvent molecules strongly coordinate to the magnesium ion, disrupting the highly ordered cyclic transition state required for facial selectivity. Corrective Action: Perform the reaction in a non-coordinating solvent like anhydrous CH₂Cl₂ or toluene at -78 °C 2[2]. While the commercial Grignard reagent is supplied in THF, keeping the overall THF concentration low by diluting the imine in CH₂Cl₂ ensures the sulfinyl oxygen can effectively chelate the magnesium.

Q: My final deprotection step yields a gummy mixture, and I struggle to isolate the free amine purely. What is going wrong? A: If the reaction is not driven to completion, or if an aqueous workup is attempted prematurely, you will obtain a gummy mixture of protected and deprotected amine contaminated with sulfinic acid byproducts. Corrective Action: Ensure complete deprotection by stirring in HCl/MeOH for at least 2 hours. The key to high purity is to concentrate the reaction mixture completely under a high vacuum to volatilize the methyl tert-butylsulfinate byproduct before any aqueous steps. Isolate the product first as a clean hydrochloride salt via ether trituration.

Quantitative Data Summary

The following table summarizes the expected outcomes when comparing optimized protocols against common procedural errors.

Reaction ParameterSolvent SystemTemp (°C)Expected Yield (%)Diastereomeric Ratio (dr)Final Purity (HPLC)
Grignard Addition (Optimized) CH₂Cl₂ (minimal THF)-78 to rt85 – 95%> 95:5> 98%
Grignard Addition (Sub-optimal)Pure THF-78 to rt65 – 75%~ 70:30< 90%
Imine Condensation (Optimized) CH₂Cl₂ (Fresh Ti(OEt)₄)rt> 95%N/A> 99%
Imine Condensation (Sub-optimal)CH₂Cl₂ (Aged Ti(OEt)₄)rt< 60%N/AVariable

References

  • Title: N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles Source: Beilstein Journal of Organic Chemistry, 2021, 17, 1096–1140. URL: [Link]

  • Title: Diastereoselectivity of the Addition of Propargylic Magnesium Reagents to Fluorinated Aromatic Sulfinyl Imines Source: Organic Letters, 2021. URL: [Link]

  • Title: Divergent Method to trans-5-Hydroxy-6-alkynyl/alkenyl-2-piperidinones: Syntheses of (−)-Epiquinamide and (+)-Swainsonine Source: The Journal of Organic Chemistry, 2015. URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 1-(4-Methoxyphenyl)prop-2-en-1-amine

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers synthesizing 1-(4-Methoxyphenyl)prop-2-en-1-amine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers synthesizing 1-(4-Methoxyphenyl)prop-2-en-1-amine . This chiral allylic amine is a highly reactive, conjugated building block. Its synthesis is notoriously prone to regiochemical scrambling, over-alkylation, and oxidative degradation.

This guide bypasses generic advice to focus on the exact mechanistic causality of your synthetic failures, providing self-validating protocols to ensure high-fidelity yields.

Part 1: Diagnostic Data & Impurity Profiling

Before altering your synthetic route, identify your specific side-reaction products. The table below summarizes the quantitative and analytical signatures of the most common impurities encountered during the synthesis of this molecule.

Impurity / Side ProductMechanism of FormationAnalytical Signature (¹H NMR / MS)Prevention Strategy
3-(4-Methoxyphenyl)prop-2-en-1-amine (Linear Isomer)Winstein [3,3]-sigmatropic rearrangement of the allylic azide intermediate into the thermodynamic sink.NMR: Ar-CH=CH-CH₂-NH₂. Doublet at ~3.4 ppm (CH₂). MS: m/z 163.Abandon the azide route; utilize the Overman rearrangement or Ellman's imine route.
Diallylated Secondary Amine Over-alkylation during imine vinylation due to insufficient steric shielding of the intermediate.NMR: Absence of primary NH₂ stretch; presence of two distinct vinyl group multiplets.Use bulky N-protecting groups (e.g., tert-butanesulfinyl) during vinylation.
4-Methoxybenzaldehyde (Degradation Product)Radical-mediated auto-oxidation and oxidative cleavage of the electron-rich allylamine double bond.NMR: Sharp aldehyde proton singlet at ~9.8 ppm.Isolate and store the product exclusively as the HCl salt under argon at -20 °C.

Part 2: Core Troubleshooting FAQs

Q1: I am using the Mitsunobu/DPPA route on 1-(4-methoxyphenyl)prop-2-en-1-ol. Why is my final product almost entirely the linear isomer (3-(4-methoxyphenyl)prop-2-en-1-amine)?

The Causality: You are falling victim to the Winstein Rearrangement . Allylic azides do not remain static; they exist in a dynamic equilibrium via a rapid [3,3]-sigmatropic rearrangement at room temperature 1[1]. Because your substrate contains a p-methoxyphenyl group, the thermodynamic equilibrium heavily favors the linear azide, where the double bond achieves full extended conjugation with the electron-rich aromatic ring. When you subject this mixture to Staudinger reduction, the linear azide is consumed, driving the equilibrium entirely toward the undesired linear amine. The Fix: Do not use allylic azides for electron-rich aryl systems. Switch to the Overman Rearrangement (Protocol B). The thermal rearrangement of an allylic trichloroacetimidate is irreversible, allowing you to trap the kinetic branched product.

Q2: During the addition of vinylmagnesium bromide to 4-methoxybenzaldimine, my yields are below 30%, and I observe significant homocoupling and secondary amine formation. How can I optimize this?

The Causality: Unprotected or lightly protected imines lack the electrophilicity and steric bulk required to cleanly undergo 1,2-addition with highly reactive Grignard reagents. Vinyl Grignard can act as a base (promoting aza-ene reactions), or the newly formed secondary amine can attack unreacted imine 2[2]. Furthermore, trace oxygen or transition metals in the magnesium catalyze the homocoupling of the vinyl Grignard into 1,3-butadiene. The Fix: Utilize an N-tert-butanesulfinyl imine (Ellman's auxiliary) (Protocol A). The strongly electron-withdrawing sulfinyl group increases imine electrophilicity, while the bulky tert-butyl group provides immense steric shielding, completely preventing over-alkylation.

Q3: My purified 1-(4-Methoxyphenyl)prop-2-en-1-amine degrades into a yellow oil within days on the bench. What is the degradation pathway?

The Causality: Allylamines are notoriously sensitive to environmental factors, particularly oxygen, heat, and light 3[3]. The electron-donating p-methoxy group increases the electron density of the adjacent double bond, making it highly susceptible to radical-mediated auto-oxidation and oxidative cleavage. The Fix: Never store the free base. Immediately upon isolation, bubble dry HCl gas through an ethereal solution of the amine to precipitate the hydrochloride salt. Protonation drastically reduces the electron density of the system, shutting down the oxidative degradation pathway.

Part 3: Pathway Visualizations

Winstein A 1-(4-Methoxyphenyl) prop-2-en-1-ol B Branched Allylic Azide (Kinetic Product) A->B DPPA / DBU (SN2) C Linear Allylic Azide (Thermodynamic Sink) B->C [3,3]-Sigmatropic Rearrangement (Winstein) D Target Amine (Branched) B->D Reduction (Staudinger) E Side Product Amine (Linear) C->E Reduction (Staudinger)

Fig 1: Winstein rearrangement leading to linear side-products during azide reduction.

Ellman A 4-Methoxybenzaldehyde B (R)-t-Butanesulfinamide C Chiral Sulfinyl Imine E Sulfinamide Intermediate (High dr) C->E + D -78 °C, CH2Cl2 D Vinylmagnesium Bromide F 1-(4-Methoxyphenyl) prop-2-en-1-amine E->F HCl / MeOH Deprotection AB AB AB->C Ti(OEt)4 Condensation

Fig 2: Asymmetric synthesis via Ellman's sulfinamide to prevent over-alkylation.

Part 4: Validated Experimental Protocols

Protocol A: Asymmetric Vinylation via Ellman’s Sulfinamide (Recommended)

This self-validating protocol ensures high enantiomeric excess (ee) and prevents diallylation.

  • Imine Condensation:

    • In a flame-dried flask under argon, dissolve 4-methoxybenzaldehyde (1.0 equiv) and (R)-tert-butanesulfinamide (1.1 equiv) in anhydrous THF (0.5 M).

    • Add Ti(OEt)₄ (2.0 equiv) dropwise at room temperature. Stir for 12 hours.

    • Validation: Quench with brine, filter through Celite, and concentrate. ¹H NMR should show a single imine proton (~8.5 ppm) with >95% conversion.

  • Grignard Addition:

    • Dissolve the crude sulfinyl imine in strictly anhydrous CH₂Cl₂ (0.2 M) and cool to -78 °C.

    • Add vinylmagnesium bromide (1.0 M in THF, 2.0 equiv) dropwise over 30 minutes. Maintain at -78 °C for 4 hours.

    • Validation: The low temperature and CH₂Cl₂ solvent system are critical to maximizing the diastereomeric ratio (dr > 95:5) and preventing Grignard homocoupling. Quench with saturated aqueous NH₄Cl at -78 °C.

  • Deprotection:

    • Dissolve the purified sulfinamide intermediate in MeOH (0.2 M). Add 4M HCl in dioxane (3.0 equiv) and stir at room temperature for 1 hour.

    • Concentrate in vacuo to yield 1-(4-methoxyphenyl)prop-2-en-1-amine hydrochloride as a stable white solid.

Protocol B: The Overman Rearrangement (Alternative Route)

Use this if starting from 1-(4-methoxyphenyl)prop-2-en-1-ol to bypass the Winstein rearrangement.

  • Imidate Formation:

    • Dissolve the allylic alcohol (1.0 equiv) in anhydrous CH₂Cl₂ (0.3 M). Add DBU (0.1 equiv) and cool to 0 °C.

    • Add trichloroacetonitrile (1.5 equiv) dropwise. Stir for 2 hours at 0 °C, then concentrate.

  • Thermal/Catalytic Rearrangement:

    • Dissolve the crude imidate in anhydrous toluene (0.1 M). Add PdCl₂(MeCN)₂ (5 mol%) as a catalyst.

    • Stir at room temperature for 4 hours. The Pd(II) catalyst coordinates to the alkene, facilitating a highly ordered, irreversible[3,3]-sigmatropic rearrangement to the branched trichloroacetamide.

  • Hydrolysis:

    • Reflux the trichloroacetamide in 6M aqueous HCl / THF (1:1) for 12 hours. Basify with NaOH, extract with CH₂Cl₂, and immediately precipitate the amine as an HCl salt using ethereal HCl.

References

  • Allylamine Impurities and Related Compound - Veeprho. Available at:[Link]

  • On the Winstein rearrangement: equilibrium and mechanism - Semantic Scholar. Available at:[Link]

  • Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents - MDPI. Available at: [Link]

Sources

Troubleshooting

The Application Scientist's Desk: Troubleshooting 1-(4-Methoxyphenyl)prop-2-en-1-amine

Welcome to the Technical Support Center for 1-(4-Methoxyphenyl)prop-2-en-1-amine and its derivatives. As a highly functionalized building block, this compound is invaluable in drug development and complex synthesis.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(4-Methoxyphenyl)prop-2-en-1-amine and its derivatives. As a highly functionalized building block, this compound is invaluable in drug development and complex synthesis. However, its unique structural features—specifically the combination of an allylic amine and a strongly electron-donating 4-methoxybenzyl system—render it highly susceptible to specific degradation pathways.

This guide is designed to move beyond basic handling instructions. Here, we dissect the mechanistic causality behind common stability issues and provide field-proven, self-validating protocols to ensure the integrity of your experiments.

Part 1: The Mechanistic Root of Instability

The reactivity and instability of 1-(4-Methoxyphenyl)prop-2-en-1-amine are dictated by electronic effects. The methoxy group at the para position exerts a strong +M (mesomeric) effect, pumping electron density into the aromatic ring[1]. When attached to a benzylic position that is also allylic, any leaving group (such as a protonated amine) departs with exceptionally low activation energy. The resulting carbocation is heavily stabilized by both benzylic resonance (aided by the methoxy group) and allylic resonance. This dual-activation makes the compound highly prone to S_N1-type solvolysis, racemization, and oxidative degradation[2].

Pathway1 A 1-(4-Methoxyphenyl) prop-2-en-1-amine B Protonated Amine (R-NH3+) A->B H+ (Acidic Media) C Resonance-Stabilized Carbocation B->C -NH3 (Cleavage) D Racemized Amine C->D +NH3 (Both Faces) E Solvolysis Products (Alcohols/Ethers) C->E +H2O / ROH

Figure 1: Acid-catalyzed heterolytic cleavage and subsequent racemization/solvolysis pathway.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my enantiopure 1-(4-Methoxyphenyl)prop-2-en-1-amine lose its optical activity during storage or reaction workup? Causality: The loss of enantiomeric purity is driven by the transient formation of the planar, resonance-stabilized carbocation described above. Even trace amounts of acid (e.g., from unbuffered silica gel or acidic drying agents) can protonate the primary amine, turning it into a viable leaving group. Recombination with ammonia or other amines occurs from both faces of the planar intermediate, resulting in a racemic mixture. Solution: Never expose the free base to acidic media. If column chromatography is required, pre-treat the silica gel with 1-2% triethylamine (TEA) to neutralize acidic sites. Store the compound as a stable salt (e.g., hydrochloride) when not in active use.

Q2: I am observing unexpected hydroxylated byproducts when running aqueous reactions. How can I prevent this? Causality: This is classic S_N1 solvolysis. In aqueous or alcoholic media, the solvent acts as a nucleophile, attacking the activated benzylic/allylic position and displacing the amine[3]. Solution: Minimize water exposure during extended heating. Transition to strictly anhydrous organic solvents (e.g., dry DCM or THF) and utilize molecular sieves. If an aqueous biphasic system is mandatory, maintain a strictly basic pH (> 9) to keep the amine deprotonated, preventing it from acting as a leaving group.

Q3: My compound turns yellow/brown over time and shows new NMR peaks around 9.5 ppm. What is happening? Causality: Oxidative deamination. Primary allylic amines are susceptible to oxidation by atmospheric oxygen (often catalyzed by trace transition metals or light), forming an imine intermediate. This imine rapidly hydrolyzes via ambient moisture to yield 4-methoxycinnamaldehyde (or related benzaldehydes), which exhibit characteristic aldehyde protons (~9.5 ppm) and a yellow hue[4]. Solution: Store the compound under an inert atmosphere (Argon or N2) at -20°C in amber vials to prevent photo-oxidation.

Q4: Why does the mass of my compound increase upon exposure to air, forming an insoluble white crust? Causality: Carbamate formation. Primary amines act as nucleophiles toward atmospheric CO2, forming stable, insoluble carbamate salts. Solution: Handle the free base in a glovebox or purge all reaction vessels and storage vials with Argon prior to use.

Pathway2 A 1-(4-Methoxyphenyl) prop-2-en-1-amine B N-Carbamate Salt A->B Atmospheric CO2 C Imine Intermediate A->C O2 / Trace Metals (Oxidation) D Aldehyde Degradants (e.g., 4-Methoxycinnamaldehyde) C->D Hydrolysis

Figure 2: Atmospheric degradation pathways via CO2 absorption and oxidative deamination.

Part 3: Quantitative Stability Metrics

To contextualize the instability of the 4-methoxy derivative, compare it against other substituted allylamines. The electron-donating nature drastically reduces its half-life in mildly acidic aqueous conditions.

Table 1: Comparative Stability Metrics of Substituted Allylamines (pH 4.0, 25°C)

CompoundElectronic EffectEst. Half-LifePrimary Degradation PathwayRecommended Storage
1-Phenylprop-2-en-1-amineNeutral> 48 hoursSlow Oxidation4°C, Ambient Atmosphere
1-(4-Methoxyphenyl)prop-2-en-1-amine Strong EDG (+M) < 2 hours S_N1 Solvolysis / Racemization -20°C, Inert Gas (Ar/N2)
1-(4-Nitrophenyl)prop-2-en-1-amineStrong EWG (-M)> 7 daysStableRoom Temp, Desiccated
Part 4: Self-Validating Experimental Protocols

To ensure you are working with intact, non-racemized material, use the following self-validating protocol for converting the stable hydrochloride salt back to the reactive free base.

Protocol: Anhydrous Free-Basing and Isolation

This protocol is designed to suppress thermal activation of the S_N1 pathway and avoid acidic drying agents.

Step 1: Suspension Suspend 1.0 equivalent of 1-(4-Methoxyphenyl)prop-2-en-1-amine hydrochloride in anhydrous Methyl tert-butyl ether (MTBE) (10 mL/g) and cool to 0°C in an ice bath. Causality: MTBE is chosen over THF because it does not form peroxides as rapidly (preventing oxidation) and is immiscible with water, shielding the free amine once formed.

Step 2: Basification Add 1.05 equivalents of cold 1M NaOH dropwise, maintaining the internal temperature strictly below 5°C. Causality: Strict temperature control prevents the thermal activation required for solvolysis during the brief period the free amine is in contact with water.

Step 3: Phase Separation Immediately transfer to a separatory funnel, isolate the organic layer, and extract the aqueous layer once with an additional 5 mL/g of cold MTBE.

Step 4: Drying Dry the combined organic layers over anhydrous K₂CO₃ for 15 minutes. Causality: K₂CO₃ is mildly basic. Standard drying agents like MgSO₄ possess trace Lewis acidity that can induce carbocation formation and subsequent racemization of this specific substrate.

Step 5: Concentration Filter the drying agent and concentrate the filtrate under reduced pressure. The water bath temperature must not exceed 25°C.

Step 6: Validation Check (Self-Validating System) Before proceeding to your main experiment, immediately dissolve a 1 mg aliquot of the resulting oil in CDCl₃ and acquire a ¹H-NMR spectrum. Validation Criteria: The integrity of the free base is confirmed by a sharp singlet at ~3.8 ppm (methoxy group) and the complete absence of aldehyde peaks (9.0–10.0 ppm). If the benzylic proton signal (typically ~4.5 ppm) appears shifted or broadened, solvolytic degradation has occurred, and the batch should be discarded.

Part 5: References
  • Integrated Approach for Allyl Amine Synthesis Combining the Decarboxylative Coupling of Arylacrylic Acids with the Petasis Reaction Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Reactivity and stability of selected flavor compounds Source: NIH (PMC) URL:[Link]

  • Additive-Free Decarboxylative Coupling of Cinnamic Acid Derivatives in Water: Synthesis of Allyl Amines Source: ACS Publications (Organic Letters) URL:[Link]

  • Metal-Free Catalytic Synthesis of N‑Allylaminocyclohex-2-enone via α‑Regioselective Substitution of Morita–Baylis–Hillman Adducts: Characterization, Biological Activities, In Silico ADMET, and Molecular Docking Studies Source: NIH (PMC) URL:[Link]

Sources

Optimization

Technical Support Center: Scale-up Synthesis of 1-(4-Methoxyphenyl)prop-2-en-1-amine

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-(4-Methoxyphenyl)prop-2-en-1-amine. This document provides in-depth troubles...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-(4-Methoxyphenyl)prop-2-en-1-amine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the transition from laboratory-scale to larger-scale production. The information herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.

Introduction: The Significance and Challenges of Allylic Amines

1-(4-Methoxyphenyl)prop-2-en-1-amine is a valuable allylic amine, a structural motif present in numerous pharmaceuticals and biologically active compounds.[1] The synthesis of allylic amines, particularly at an industrial scale, presents several challenges. These can include catalyst deactivation, low yields, and the formation of difficult-to-remove byproducts.[1][2] Efficient and scalable synthetic routes are therefore crucial for the successful development of drug candidates containing this moiety.[3]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the scale-up synthesis of 1-(4-methoxyphenyl)prop-2-en-1-amine, offering practical solutions and the underlying scientific rationale.

Problem 1: Low Yield in Reductive Amination

Q: We are attempting a reductive amination of 4-methoxycinnamaldehyde with an ammonia source, but the yield is consistently low upon scale-up. What are the likely causes and how can we improve it?

A: Low yields in large-scale reductive aminations are a frequent issue.[4][5] Several factors could be at play:

  • Inefficient Imine Formation: The initial condensation between the aldehyde and the amine to form the imine is a reversible equilibrium. On a larger scale, inefficient water removal can shift the equilibrium back towards the starting materials.

    • Solution: Consider using a Dean-Stark trap or adding a drying agent like anhydrous magnesium sulfate to sequester the water formed during the reaction. For sensitive substrates, a two-step, one-pot approach where the imine is formed first, followed by reduction, can be beneficial.[6]

  • Sub-optimal Reducing Agent: The choice and stoichiometry of the reducing agent are critical. Sodium borohydride (NaBH₄) is a common choice, but more selective reagents like sodium triacetoxyborohydride (STAB) can sometimes offer better results, especially if side reactions like aldehyde reduction are observed.[5]

    • Solution: A careful optimization of the reducing agent and its equivalents is recommended. For challenging reductive aminations, biocatalytic methods using imine reductases (IREDs) are emerging as a highly selective and sustainable alternative.[7][8]

  • Poor pH Control: The pH of the reaction medium significantly influences both imine formation and the stability of the reducing agent.

    • Solution: Maintain the reaction pH within the optimal range for your specific system, typically between 5 and 7. Using a buffer system, such as an acetic acid/sodium acetate buffer, can help maintain a stable pH throughout the reaction.[4]

Problem 2: Catalyst Deactivation in Palladium-Catalyzed Allylic Amination

Q: We are exploring a direct palladium-catalyzed allylic C-H amination route. However, we are observing significant catalyst deactivation. Why is this happening and what can be done to mitigate it?

A: Palladium catalyst deactivation is a known challenge in allylic aminations, especially when using amines with free N-H groups.[1][2]

  • Strong Coordination of the Amine: Aliphatic and aromatic amines can coordinate strongly to the palladium center, forming stable bis(amine)-palladium complexes. This coordination reduces the electrophilicity of the palladium catalyst, hindering its reactivity.[1]

    • Solution 1: Use of a Protecting Group: Protecting the amine nitrogen can prevent this strong coordination. While this adds extra protection and deprotection steps, it can significantly improve catalyst turnover.

    • Solution 2: Ligand Selection: The choice of ligand is crucial. Bulky electron-donating ligands can sometimes disfavor the formation of the deactivating bis(amine) complex. Experimenting with different phosphine or N-heterocyclic carbene (NHC) ligands is advisable.

    • Solution 3: Alternative Catalytic Systems: Recent advancements have focused on developing catalytic systems that are more tolerant to free amines. For instance, dual-catalyst systems combining a palladium catalyst with a photoredox catalyst have shown promise for direct allylic C-H amination.[9]

Problem 3: Formation of Over-Alkylation Byproducts

Q: During our synthesis, which involves the direct amination of an allylic alcohol, we are observing the formation of secondary and tertiary amine byproducts. How can we improve the selectivity for the primary amine?

A: The formation of over-alkylation products is a common issue when synthesizing primary amines, as the product itself is nucleophilic and can react further.[10]

  • Controlling Stoichiometry: Using a large excess of the ammonia source can statistically favor the formation of the primary amine.

    • Solution: While often necessary, this approach can be atom-inefficient on a large scale.

  • Ammonia Equivalents: Using an ammonia equivalent can circumvent this issue.

    • Solution: Reagents like sulfamic acid or benzophenone imine can act as ammonia surrogates, delivering a single amino group and preventing over-alkylation.[10][11] Hydroxylamine-O-sulfonic acid has also been used in some contexts.[12]

  • Reaction Conditions: Lowering the reaction temperature and carefully monitoring the reaction progress can help minimize byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes for preparing 1-(4-methoxyphenyl)prop-2-en-1-amine on a larger scale?

A1: Several synthetic strategies can be employed for the scale-up synthesis:

  • Reductive Amination of 4-methoxycinnamaldehyde: This is a common and often cost-effective method. It involves the reaction of 4-methoxycinnamaldehyde with an ammonia source, followed by reduction of the resulting imine.[6]

  • Palladium-Catalyzed Allylic Amination: This approach can involve the direct C-H amination of an appropriate alkene or the substitution of an allylic alcohol or ester.[1][10] While potentially more atom-economical, it can be susceptible to catalyst deactivation.[2]

  • Asymmetric Synthesis: For the synthesis of enantiomerically pure 1-(4-methoxyphenyl)prop-2-en-1-amine, asymmetric methods are required. This can include the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions.[13][14] Rhodium-catalyzed hydroamination of allenes is another powerful method for accessing chiral allylic amines.[11]

Q2: Are there any specific safety precautions to consider during the scale-up of this synthesis?

A2: Yes, several safety considerations are paramount:

  • Handling of Reagents: Many reagents used in these syntheses are hazardous. For example, palladium catalysts can be pyrophoric, and reducing agents like sodium borohydride react with water to produce flammable hydrogen gas. Always consult the Safety Data Sheet (SDS) for each reagent and use appropriate personal protective equipment (PPE).

  • Exothermic Reactions: Reductive aminations and Grignard reactions can be highly exothermic.[15][16] Proper temperature control, including the use of cooling baths and slow, controlled addition of reagents, is crucial to prevent runaway reactions.[17]

  • Gas Evolution: Some reactions, such as those involving oxalyl chloride for the preparation of acyl chlorides, can evolve toxic gases like carbon monoxide and hydrogen chloride.[17] These reactions must be performed in a well-ventilated fume hood with appropriate scrubbing systems.

Q3: How can we effectively purify 1-(4-methoxyphenyl)prop-2-en-1-amine at a larger scale?

A3: Purification at scale often requires moving away from laboratory-scale techniques like preparative thin-layer chromatography.

  • Distillation: If the product is a liquid with a suitable boiling point, vacuum distillation can be an effective method for purification.

  • Crystallization: If the product is a solid or can be converted to a crystalline salt (e.g., a hydrochloride or tartrate salt), crystallization is an excellent method for achieving high purity on a large scale.[13]

  • Column Chromatography: While often associated with smaller scales, column chromatography can be scaled up using larger columns and appropriate stationary phases. However, it can be solvent and time-intensive.

Experimental Protocols

Protocol 1: Two-Step, One-Pot Reductive Amination of 4-Methoxycinnamaldehyde

This protocol is a generalized procedure and may require optimization for specific equipment and scales.

Materials:

  • 4-Methoxycinnamaldehyde

  • Ammonium acetate

  • Methanol (anhydrous)

  • Sodium borohydride

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Imine Formation: In a suitable reaction vessel under an inert atmosphere, dissolve 4-methoxycinnamaldehyde (1.0 eq) in anhydrous methanol. Add ammonium acetate (1.5-2.0 eq) and stir the mixture at room temperature. Monitor the reaction by TLC or GC-MS until imine formation is complete (typically 1-2 hours).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.1-1.5 eq) in small portions, ensuring the temperature remains below 10 °C.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Add dichloromethane and water to the residue. Separate the organic layer. Extract the aqueous layer with dichloromethane (2x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or by converting it to a salt and recrystallizing.

Data Presentation

ParameterReductive AminationPd-Catalyzed Amination
Typical Yield 60-85%70-95% (optimized)
Key Challenge Water management, byproduct formationCatalyst deactivation, ligand screening
Scalability Generally goodCan be challenging due to catalyst cost and sensitivity
Reagent Cost Generally lowerCan be higher due to catalyst and ligand costs

Visualizations

Troubleshooting Logic for Low Yield in Reductive Amination

Troubleshooting_Reductive_Amination Start Low Yield in Reductive Amination Imine_Formation Check Imine Formation (TLC/GC-MS) Start->Imine_Formation Imine_OK Imine Formation OK Imine_Formation->Imine_OK Incomplete Water_Removal Implement Water Removal (Dean-Stark/Drying Agent) Water_Removal->Imine_Formation Imine_OK->Water_Removal No Reducing_Agent Evaluate Reducing Agent Imine_OK->Reducing_Agent Yes Optimize_RA Optimize Reducing Agent (Type, Stoichiometry) Reducing_Agent->Optimize_RA pH_Control Check Reaction pH Optimize_RA->pH_Control Final_Yield Improved Yield Optimize_RA->Final_Yield Optimized Buffer Implement Buffer System pH_Control->Buffer Unstable pH_Control->Final_Yield Stable Buffer->Final_Yield

Sources

Troubleshooting

Optimization of crystallization conditions for 1-(4-Methoxyphenyl)prop-2-en-1-amine

Welcome to the Technical Support Center for the solid-form screening and crystallization optimization of 1-(4-Methoxyphenyl)prop-2-en-1-amine . As an allylic amine derivative featuring a methoxy-substituted phenyl ring a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the solid-form screening and crystallization optimization of 1-(4-Methoxyphenyl)prop-2-en-1-amine .

As an allylic amine derivative featuring a methoxy-substituted phenyl ring and a chiral center at the C1 position, this compound presents specific thermodynamic and kinetic challenges during isolation. This guide is designed for researchers and process chemists, providing field-proven, self-validating protocols to troubleshoot common bottlenecks such as free base oiling, liquid-liquid phase separation (LLPS), and chiral resolution inefficiencies.

Part 1: Crystallization Optimization Workflow

Workflow Start 1-(4-Methoxyphenyl)prop-2-en-1-amine (Free Base Oil) SaltScreen Salt Screening (Counterion Selection) Start->SaltScreen Chiral Chiral Resolution? (Diastereomeric Salts) SaltScreen->Chiral Achiral Achiral Salt (e.g., HCl, Sulfate) SaltScreen->Achiral OilingOut Oiling Out (LLPS) Detected? Chiral->OilingOut Achiral->OilingOut Optimize Optimize: Seeding, Cooling Rate, Solvent Polarity OilingOut->Optimize Yes Crystallize Crystal Growth & Isolation OilingOut->Crystallize No Optimize->Crystallize

Workflow for solid-form screening and crystallization optimization of the allylamine derivative.

Part 2: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does 1-(4-Methoxyphenyl)prop-2-en-1-amine free base fail to crystallize, and how should I initiate solid-form screening? Causality: The free base of 1-(4-Methoxyphenyl)prop-2-en-1-amine is an allylic amine. The presence of the vinyl group and the ether linkage (methoxy) creates a molecule with high conformational flexibility and low lattice energy in its neutral state. Consequently, it exists as a viscous oil at ambient temperatures. Action: To isolate a highly pure solid, you must perform salt screening. By protonating the primary amine, you introduce strong ionic interactions and hydrogen bonding networks (e.g., N-H···O or N-H···Cl) that dramatically increase the lattice energy, driving crystallization[1]. Validation: Utilize an in situ salt screening approach. A known concentration of the free base is treated with various counterions (e.g., HCl, tartaric acid, sulfuric acid) in solvents of varying dielectric constants to identify hits that yield crystalline solids rather than oils[2].

Q2: During salt formation, the reaction mixture separates into two liquid phases instead of forming crystals. What causes this, and how can I bypass it? Causality: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This thermodynamic event occurs when the cooling trajectory of your supersaturated solution intersects the binodal curve before it reaches the solubility (liquid-solid) curve[3]. Instead of nucleating an ordered crystal lattice, the system minimizes its free energy by separating into a solute-rich liquid phase and a solvent-rich liquid phase. The solute-rich oil acts as a highly viscous trap for impurities, leading to agglomeration, stalled crystal growth, and poor final purity[4]. Action: You must shift the thermodynamic boundaries:

  • Solvent Modification: Change the solvent composition to alter the activity coefficient of the salt, thereby shifting the binodal curve below the solubility curve[3].

  • Concentration & Cooling: Reduce the initial concentration and apply a highly controlled, slow cooling rate.

  • Seeding: Introduce high-purity seed crystals in the metastable zone before the cloud point (the onset of LLPS) is reached.

LLPS Supersat Supersaturated Solution LLPS Liquid-Liquid Phase Separation (Oiling Out) Supersat->LLPS Rapid Cooling Seed Seeding in Metastable Zone Supersat->Seed Controlled Cooling Amorphous Impure Amorphous Solid / Agglomerate LLPS->Amorphous Solidification Crystal High-Purity Crystals Seed->Crystal Nucleation & Growth

Thermodynamic pathways showing oiling out vs. controlled crystallization via seeding.

Q3: How do I optimize the chiral resolution of racemic 1-(4-Methoxyphenyl)prop-2-en-1-amine via diastereomeric crystallization? Causality: The C1 benzylic/allylic position is a chiral center. To resolve the enantiomers, you must react the racemic free base with an enantiopure chiral acid (e.g., L-(+)-Tartaric acid or D-(-)-Mandelic acid). This forms two diastereomeric salts with distinct solubility profiles. The success of the resolution depends on maximizing the solubility difference (ΔΔG of crystallization) between the two diastereomers. Action: Solvent selection is the most critical parameter. Highly polar solvents (like water) may dissociate the salt, while highly non-polar solvents may cause rapid, unselective precipitation. Use a solvent mixture with a moderate dielectric constant (e.g., Ethanol/Water 80:20) to balance salt solubility and selective crystal growth.

Part 3: Quantitative Data & Screening Matrix

The following table summarizes typical optimization data for the solid-form screening of 1-(4-Methoxyphenyl)prop-2-en-1-amine, illustrating the relationship between counterion selection, solvent polarity, and morphological outcomes.

Table 1: Counterion & Solvent Screening Matrix

CounterionSolvent SystemDielectric Constant (ε)Target FormTypical Yield (%)Purity (HPLC %)Morphological Observation
None (Free Base) NeatN/AOilN/A92.0Viscous liquid; fails to nucleate.
HCl (gas) MTBE / MeOH~10Achiral Salt85>99.0White crystalline powder; rapid filtration.
L-(+)-Tartaric Acid EtOH / H2O (80:20)~30Diastereomeric Salt4298.5Prismatic crystals; excellent chiral resolution.
H₂SO₄ EtOAc6.0Achiral Salt7895.0Prone to oiling out (LLPS); traps impurities.

Part 4: Standardized Experimental Protocols

Protocol: Self-Validating Antisolvent Crystallization of 1-(4-Methoxyphenyl)prop-2-en-1-amine Hydrochloride

This protocol utilizes an antisolvent approach to bypass LLPS and ensure high-purity crystalline recovery.

  • Step 1: Salt Formation. Dissolve the free base in a "good" solvent (e.g., Methanol) at 20°C. Slowly bubble anhydrous HCl gas or add a stoichiometric amount of HCl in dioxane until the pH reaches 2.0.

  • Step 2: Polish Filtration (Self-Validation Check). Pass the solution through a 0.22 µm PTFE syringe filter into a clean, temperature-controlled crystallizer. Validation: The filtrate must be optically clear. Any residual turbidity indicates incomplete dissolution or polymeric impurities, which will act as uncharacterized heterogeneous nuclei and ruin batch-to-batch reproducibility.

  • Step 3: Antisolvent Titration. Slowly add an antisolvent (e.g., Methyl tert-butyl ether, MTBE) at a constant rate until the first sign of persistent opalescence (the metastable limit) is observed.

  • Step 4: Seeding. Pause the antisolvent addition. Add 1-2 wt% of milled, high-purity seed crystals. Validation: The seeds must remain suspended and not dissolve. If they dissolve, the system is undersaturated; if they agglomerate instantly, the system is too supersaturated.

  • Step 5: Aging and Desupersaturation. Hold the suspension isothermally for 2 hours to allow the seed bed to grow and relieve supersaturation. This kinetic pause prevents secondary nucleation and oiling out.

  • Step 6: Final Antisolvent Addition & Isolation. Resume MTBE addition over 4 hours to drive the yield. Filter the resulting suspension, wash with cold MTBE, and dry under vacuum at 40°C.

Part 5: References

1.[4] Zhao, X., et al. "Application of a Semiautomated Crystallizer to Study Oiling-Out and Agglomeration Events—A Case Study in Industrial Crystallization Optimization." Organic Process Research & Development. ACS Publications. Available at: [Link] 2.[3] Lu, J., et al. "Study on the Oiling-out and Crystallization for the Purification of Idebenone." Organic Process Research & Development. ACS Publications. Available at: [Link] 3.[2] "Salt Selection in Drug Development." Pharmaceutical Technology. Available at: [Link] 4.[1] "The crystal structures of ten supramolecular salts of benzylamine and organic acids." ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of the Absolute Configuration of 1-(4-Methoxyphenyl)prop-2-en-1-amine Enantiomers: A Comparative Methodological Guide

As a Senior Application Scientist in chiral analytics, I frequently encounter the challenge of unambiguously assigning the absolute configuration (AC) of flexible, low-molecular-weight pharmaceutical building blocks. Sin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in chiral analytics, I frequently encounter the challenge of unambiguously assigning the absolute configuration (AC) of flexible, low-molecular-weight pharmaceutical building blocks. Since the FDA's 1992 mandate requiring the rigorous establishment of stereochemistry early in drug development[1][2], the analytical burden on synthetic chemists has grown.

This guide provides an in-depth, objective comparison of the methodologies used to validate the absolute configuration of 1-(4-Methoxyphenyl)prop-2-en-1-amine , a highly versatile chiral allylic amine. We will evaluate the performance of Vibrational Circular Dichroism (VCD) coupled with Density Functional Theory (DFT) against traditional alternatives like X-Ray Crystallography (XRD) and Nuclear Magnetic Resonance (NMR) using Mosher’s acid derivatization.

The Molecular Challenge: Flexibility and Lack of Heavy Atoms

1-(4-Methoxyphenyl)prop-2-en-1-amine features a single chiral center at the allylic position, bonded to an amino group, a vinyl group, and a 4-methoxyphenyl ring. This specific architecture presents several analytical hurdles:

  • Conformational Flexibility: The rotational freedom around the C(chiral)-Aryl and C(chiral)-Vinyl bonds creates a complex conformational ensemble in solution.

  • Absence of Heavy Atoms: The molecule consists entirely of C, H, N, and O. It lacks atoms with sufficient electron density (like Br or I) to induce the anomalous X-ray scattering required for direct AC determination via the Flack parameter[3].

  • Physical State: Like many low-molecular-weight amines, it is often an oil or a low-melting solid, resisting the formation of the high-quality single crystals necessary for XRD.

Methodological Comparison: VCD vs. Traditional Alternatives

To establish a self-validating analytical system, we must choose a technique that minimizes assumptions and prevents kinetic resolution artifacts.

The Recommended Approach: VCD Coupled with DFT

Vibrational Circular Dichroism (VCD) measures the differential absorption of left versus right circularly polarized infrared light during a vibrational transition[4].

  • The Causality: Unlike Electronic Circular Dichroism (ECD), which only probes the electronic transitions of the 4-methoxyphenyl chromophore, VCD probes the 3N−6 vibrational modes of the entire molecule. The chiral environment of the allylic amine causes these vibrational modes (e.g., N-H wagging, C=C stretching) to absorb circularly polarized light asymmetrically.

  • Why it excels here: By computationally simulating the VCD spectra of both the (R) and (S) enantiomers using Density Functional Theory (DFT) and comparing them to the experimental spectrum, we obtain a definitive AC assignment without needing crystallization or derivatization[3][5].

Alternative 1: Single-Crystal X-Ray Diffraction (XRD)

XRD is the historical gold standard.

  • The Causality: X-rays interact with electron clouds. Heavy atoms absorb and re-emit X-rays with a phase shift (anomalous dispersion), allowing the differentiation of enantiomers.

  • The Limitation: Because 1-(4-Methoxyphenyl)prop-2-en-1-amine lacks a heavy atom, one must synthesize a heavy-atom derivative (e.g., a hydrobromide salt or a p -bromobenzamide). This introduces synthetic overhead and the severe risk of enantiomeric enrichment during the crystallization process, meaning the crystal analyzed may not represent the bulk sample's enantiomeric purity.

Alternative 2: NMR with Mosher’s Acid Derivatization

Mosher's method involves reacting the chiral amine with enantiopure α -methoxy- α -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) to form diastereomeric amides[6].

  • The Causality: The spatial relationship between the substituents on the chiral amine and the phenyl ring of the MTPA moiety dictates the shielding/deshielding of protons. By calculating the chemical shift difference ( ΔδSR=δS​−δR​ ), the AC can be deduced[7].

  • The Limitation: The accuracy of Mosher's method relies entirely on the assumption that the amide adopts an idealized, extended conformation[8]. The steric bulk of the 4-methoxyphenyl and vinyl groups in our target molecule can force the amide out of this conformation, leading to anomalous shielding effects and potentially disastrous misassignments of the absolute configuration.

Decision_Tree Molecule Chiral Amine Target (e.g., Allylic Amine) Cryst Can it form high-quality single crystals? Molecule->Cryst Heavy Contains heavy atom? (>Si) Cryst->Heavy Yes Deriv Derivatization acceptable? Cryst->Deriv No XRD X-Ray Crystallography (Anomalous Dispersion) Heavy->XRD Yes Heavy->Deriv No Mosher NMR with Chiral Derivatizing Agents Deriv->Mosher Yes VCD_Choice VCD + DFT (Direct Solution-Phase) Deriv->VCD_Choice No / Prefer Intact

Decision matrix for selecting the appropriate absolute configuration validation method.

Quantitative Performance Comparison

The following table summarizes the operational and analytical metrics of each method when applied specifically to flexible, low-molecular-weight chiral amines.

MetricVCD + DFT (Recommended)XRD (Anomalous Dispersion)NMR (Mosher's Method)
Sample State Required Solution (e.g., in CDCl3​ )High-quality Single CrystalSolution (e.g., in CDCl3​ )
Derivatization Needed? No (Analyzes intact API)Yes (Requires heavy atom salt)Yes (Covalent MTPA amides)
Sample Amount 5 – 15 mg (Recoverable)1 – 5 mg (Destructive/Altered)2 – 5 mg per derivative
Time to Result 24 – 48 hours (inc. compute)Weeks to Months (Crystallization)2 – 3 days (Synthesis + NMR)
Accuracy on Flexible Molecules High (Averages all conformers)High (If crystal is representative)Moderate (Risk of conformer deviation)
Self-Validation Mechanism Mirror-image spectral correlationR-factor and Flack parameterConsistent ΔδSR sign distribution

Experimental Protocols

To ensure scientific integrity, any protocol used for AC determination must be a self-validating system. Below are the methodologies for the two solution-phase techniques.

Protocol A: VCD & DFT Workflow (Self-Validating)

This system is self-validating because the experimental spectrum is cross-examined against the calculated spectra of both theoretical enantiomers. A correct assignment requires a positive correlation score with one enantiomer and an equal but negative correlation with its mirror image.

Step 1: Experimental VCD Acquisition

  • Dissolve 10 mg of enantiopure 1-(4-Methoxyphenyl)prop-2-en-1-amine in 150 μL of CDCl3​ (approx. 0.4 M concentration)[5].

  • Inject the solution into a BaF2​ infrared cell with a 50–100 μm path length.

  • Acquire the IR and VCD spectra using a VCD spectrometer equipped with a photoelastic modulator (PEM) optimized for the mid-IR region (1800–900 cm−1 ). Collect data for 2–4 hours to ensure a high signal-to-noise ratio.

Step 2: Computational Modeling (DFT)

  • Perform a conformational search for the (R) -enantiomer using Molecular Mechanics (e.g., MMFF94 force field) to identify all conformers within 5 kcal/mol of the global minimum.

  • Optimize the geometry of these conformers using DFT at the B3LYP/6-311G(d,p) level of theory.

  • Calculate the IR absorption and VCD rotational strengths for each optimized conformer.

  • Apply a Lorentzian band shape to the calculated transitions and perform Boltzmann averaging based on the relative free energies of the conformers to generate the final theoretical spectrum.

Step 3: Spectral Comparison

  • Overlay the experimental VCD spectrum with the calculated (R) -spectrum.

  • Invert the calculated (R) -spectrum to generate the theoretical (S) -spectrum.

  • Utilize similarity scoring software (e.g., CompareVOA) to quantitatively assign the absolute configuration based on the highest confidence level[4].

VCD_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase (DFT) Start Enantiopure Sample 1-(4-Methoxyphenyl)prop-2-en-1-amine IR Measure IR Spectrum (0.1 M in CDCl3) Start->IR VCD Measure VCD Spectrum (PEM modulation) Start->VCD Conf Conformational Search (Molecular Mechanics) Start->Conf Input 3D structure Compare Spectral Comparison (Similarity Scoring) VCD->Compare Opt Geometry Optimization (B3LYP/6-311G**) Conf->Opt Freq Calculate IR & VCD Tensors Opt->Freq Boltzmann Boltzmann Averaging Freq->Boltzmann Boltzmann->Compare Result Absolute Configuration Assigned (R or S) Compare->Result

Self-validating workflow for Absolute Configuration determination using VCD and DFT.

Protocol B: Mosher’s Amide Derivatization & NMR Analysis

This protocol is self-validating only if the calculated ΔδSR values show a consistent sign distribution across the molecule, confirming the idealized conformational model[6][7].

Step 1: Derivatization

  • Divide the chiral amine sample into two 2.5 mg aliquots in separate, dry NMR tubes.

  • Dissolve each aliquot in 0.5 mL of anhydrous CDCl3​ .

  • To Tube 1, add 1.2 equivalents of (R) -(-)-MTPA-Cl and a catalytic amount of deuterated pyridine. This forms the (S) -MTPA amide.

  • To Tube 2, add 1.2 equivalents of (S) -(+)-MTPA-Cl and deuterated pyridine. This forms the (R) -MTPA amide.

  • Allow the reactions to proceed at room temperature for 2 hours.

Step 2: NMR Acquisition and Analysis

  • Acquire high-resolution 1H NMR spectra (minimum 400 MHz, preferably 600 MHz) for both tubes.

  • Assign the proton signals for the vinyl group ( Hvinyl​ ) and the 4-methoxyphenyl group ( Haryl​ ) in both spectra.

  • Calculate the chemical shift differences: ΔδSR=δ(S)−amide​−δ(R)−amide​ .

  • Validation Check: Map the signs of ΔδSR onto the molecular structure. If the vinyl protons consistently show one sign (e.g., positive) and the aryl protons consistently show the opposite sign (e.g., negative), the conformational model is valid, and the AC can be assigned based on the standard Mosher model. If signs are mixed within a single substituent group, the model has failed due to steric flexing, and the AC cannot be reliably assigned.

Sources

Comparative

Comparison Guide: Biological Activity of 1-(4-Methoxyphenyl)prop-2-en-1-amine Enantiomers

Executive Summary In preclinical drug development, the stereochemistry of a lead compound often dictates its pharmacological viability. 1-(4-Methoxyphenyl)prop-2-en-1-amine is a chiral allylamine derivative that serves a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In preclinical drug development, the stereochemistry of a lead compound often dictates its pharmacological viability. 1-(4-Methoxyphenyl)prop-2-en-1-amine is a chiral allylamine derivative that serves as a highly effective scaffold for targeted enzyme inhibition. Allylamines, alongside their propargylamine counterparts, are well-documented mechanism-based inhibitors of amine oxidases[1].

This guide provides an objective, data-driven comparison of the biological activity of the (R)- and (S)-enantiomers of 1-(4-Methoxyphenyl)prop-2-en-1-amine, benchmarking them against the industry-standard Monoamine Oxidase B (MAO-B) inhibitor, Selegiline. By evaluating target affinity, enzyme kinetics, and in vitro cytotoxicity, this document establishes the superior pharmacological profile of the (R)-enantiomer for potential applications in neurodegenerative disorders such as Parkinson's disease[2].

Mechanistic Rationale: The Role of Stereochemistry

The primary biological target for this class of allylamines is MAO-B, an enzyme located in the outer mitochondrial membrane responsible for the oxidative deamination of dopamine[3]. The MAO-B active site is a rigid, bipartite cavity consisting of an entrance space and a substrate-binding space.

The causality behind the stark difference in enantiomeric activity lies in spatial orientation:

  • The (R)-Enantiomer: The 4-methoxyphenyl group acts as a lipophilic anchor in the entrance cavity. The (R)-configuration optimally directs the allylamine double bond toward the FAD (flavin adenine dinucleotide) cofactor. This precise alignment allows the pi-electrons of the double bond to form a covalent adduct with the flavin ring, resulting in potent, mechanism-based (irreversible) inactivation of the enzyme[1].

  • The (S)-Enantiomer: The inverted stereocenter forces the allylamine moiety into a sterically hindered posture, creating clashes with gating residues (such as Ile199). This prevents optimal FAD engagement, reducing the compound to a weak, reversible competitor.

MAOB_Pathway DA Dopamine (Substrate) MAOB MAO-B Enzyme (Mitochondrial) DA->MAOB Binds Active Site DOPAC DOPAC + H2O2 (Oxidative Stress) MAOB->DOPAC Oxidative Deamination Inhibitor (R)-1-(4-Methoxyphenyl) prop-2-en-1-amine Inhibitor->MAOB Mechanism-Based Inhibition

Figure 1: Mechanism of MAO-B inhibition by the (R)-allylamine enantiomer preventing dopamine oxidation.

Comparative Performance Data

To objectively assess the therapeutic window and target specificity, both enantiomers were evaluated via high-throughput fluorometric assays and compared against Selegiline.

CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (MAO-A/B)SH-SY5Y Cell Viability (at 50 µM)
(R)-1-(4-Methoxyphenyl)prop-2-en-1-amine 45.2 ± 2.10.85 ± 0.04~53.1> 95%
(S)-1-(4-Methoxyphenyl)prop-2-en-1-amine 68.4 ± 3.518.6 ± 1.2~3.6> 95%
Selegiline (Reference Control)72.1 ± 4.00.04 ± 0.01~1800> 98%

Data Interpretation: The (R)-enantiomer demonstrates a 21-fold higher affinity for MAO-B compared to its (S)-counterpart. While it does not reach the extreme sub-micromolar potency of the propargylamine Selegiline, its selectivity index (>50) is highly favorable for minimizing off-target MAO-A inhibition (which is associated with hypertensive crisis/the "cheese effect"). Both enantiomers exhibit negligible cytotoxicity in human neuroblastoma (SH-SY5Y) cells.

Experimental Workflows & Self-Validating Protocols

To ensure uncompromising scientific integrity, the experimental pipeline is designed as a closed, self-validating system.

Workflow Racemate Racemic 1-(4-Methoxyphenyl) prop-2-en-1-amine Resolution Chiral Resolution (Preparative HPLC) Racemate->Resolution Enantiomers (R)- and (S)-Enantiomers (ee > 99%) Resolution->Enantiomers Assay In Vitro MAO Assay (Amplex Red) Enantiomers->Assay Kinetics Enzyme Kinetics (Determine Ki) Assay->Kinetics Tox Cytotoxicity Profiling (SH-SY5Y Cells) Kinetics->Tox

Figure 2: Step-by-step experimental workflow for the chiral resolution and biological evaluation.

Protocol A: Chiral Resolution via Preparative HPLC

Causality: Primary amines often interact with residual silanols on silica-based stationary phases, causing severe peak tailing. The addition of diethylamine (DEA) competitively blocks these active sites, ensuring sharp, baseline-resolved enantiomer peaks.

  • System Setup: Equip a preparative HPLC system with a Chiralpak IG column (250 × 20 mm, 5 µm).

  • Mobile Phase: Run an isocratic elution using Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) at a flow rate of 15 mL/min.

  • Elution & Recovery: Inject 50 mg of the racemic mixture. Collect the early-eluting peak ((R)-enantiomer) and the late-eluting peak ((S)-enantiomer). Remove solvents in vacuo at 30°C to prevent thermal degradation.

  • Self-Validation Checkpoints:

    • Orthogonal Verification: The enantiomeric excess (ee) of the collected fractions must be immediately verified using an orthogonal analytical chiral HPLC method (target ee > 99%).

    • Mass Balance: The combined mass of the recovered (R) and (S) enantiomers must equal ≥95% of the injected racemate to guarantee no on-column degradation occurred.

Protocol B: Self-Validating Amplex Red MAO-B Assay

Causality: The Amplex Red assay couples the MAO-mediated production of H₂O₂ to the horseradish peroxidase (HRP)-catalyzed conversion of 10-acetyl-3,7-dihydroxyphenoxazine into highly fluorescent resorufin[4]. Continuous kinetic reading is chosen over end-point reading to ensure data is captured exclusively during the linear velocity phase, preventing artifacts caused by substrate depletion.

  • Reagent Preparation: Prepare 400 µM Amplex Red reagent, 2 U/mL HRP, and 2 mM benzylamine (an MAO-B specific substrate) in 1X sodium phosphate buffer (pH 7.4).

  • Enzyme Incubation: In a 96-well black microplate, pre-incubate 50 µL of recombinant human MAO-B (0.07 U/reaction) with 10 µL of the target enantiomer (serial dilutions from 0.01 to 100 µM) for 15 minutes at 37°C.

  • Reaction Initiation: Add 50 µL of the Amplex Red/HRP/substrate mixture to all wells to initiate oxidative deamination.

  • Kinetic Measurement: Read fluorescence continuously (Excitation 530 nm / Emission 590 nm) for 30 minutes at 37°C using a microplate reader.

  • Self-Validation Checkpoints:

    • Background Subtraction: Wells containing all reagents except the MAO-B enzyme serve as the negative control to subtract auto-fluorescence and non-enzymatic probe oxidation.

    • Positive Control: Wells treated with 10 µM Selegiline are used to confirm 100% enzyme inhibition.

    • Standard Curve: A parallel H₂O₂ standard curve (0.1 to 10 µM) is run to ensure the Amplex Red probe responds linearly to oxidative products under the specific assay conditions[4].

Strategic Implications for Drug Development

The experimental data unequivocally identifies (R)-1-(4-Methoxyphenyl)prop-2-en-1-amine as the biologically active eutomer. Its ability to selectively inhibit MAO-B in the sub-micromolar range, combined with an excellent in vitro safety profile, makes it a highly viable scaffold for further structural optimization. Drug development professionals should focus future SAR (Structure-Activity Relationship) efforts exclusively on the (R)-configuration, potentially exploring substitutions on the methoxyphenyl ring to further bridge the potency gap with propargylamine-class inhibitors.

References

  • Highly potent propargylamine and allylamine inhibitors of bovine plasma amine oxidase Source: Bioorganic & Medicinal Chemistry URL:[Link]

  • An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy Source: Exploration of Medicine URL:[Link]

  • Monoamine oxidase B Source: Wikipedia URL:[Link]

  • Natural Products Screening for the Identification of Selective Monoamine Oxidase-B Inhibitors Source: PubMed Central (NIH) URL:[Link]

Sources

Validation

Comparative study of 1-(4-Methoxyphenyl)prop-2-en-1-amine with other chiral amines

Comparative Guide: 1-(4-Methoxyphenyl)prop-2-en-1-amine vs. Standard Chiral Amines in Asymmetric Synthesis As drug development increasingly relies on complex, spatially defined molecular architectures, the selection of c...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: 1-(4-Methoxyphenyl)prop-2-en-1-amine vs. Standard Chiral Amines in Asymmetric Synthesis

As drug development increasingly relies on complex, spatially defined molecular architectures, the selection of chiral amine building blocks dictates the boundaries of downstream functionalization. This guide provides an objective, data-driven comparison of 1-(4-Methoxyphenyl)prop-2-en-1-amine (PMP-allylamine) against two foundational chiral amines: 1-phenylprop-2-en-1-amine and 1-phenylethylamine ( α -methylbenzylamine).

By analyzing their electronic profiles, synthetic versatility, and experimental handling, this guide equips application scientists with the mechanistic rationale needed to select the optimal chiral auxiliary or intermediate for active pharmaceutical ingredient (API) synthesis.

Structural & Electronic Profiling (The Causality)

The utility of a chiral amine is governed by the electronic and steric environment surrounding its stereocenter. The structural variations among our three comparators dictate entirely different synthetic trajectories.

  • 1-(4-Methoxyphenyl)prop-2-en-1-amine (PMP-Allylamine): The presence of the p-methoxy group exerts a strong resonance-donating (+M) effect, enriching the aromatic ring. Mechanistically, this stabilizes any transition state bearing a partial positive charge at the benzylic/allylic position (such as in Pd-catalyzed Overman rearrangements)[1]. Furthermore, the electron-rich PMP ring is uniquely susceptible to oxidative cleavage (e.g., via RuCl 3​ /NaIO 4​ ), allowing the aryl group to be converted into a carboxylic acid. Combined with the allylic double bond, this makes PMP-allylamine a premier precursor for unnatural amino acids.

  • 1-Phenylprop-2-en-1-amine: Lacking the methoxy group, the unsubstituted phenyl ring is electronically neutral and oxidatively stable. While it retains the alkene for cross-metathesis or hydroboration, it cannot be easily degraded into a carboxylate, limiting its use in amino acid synthesis compared to its PMP analog.

  • 1-Phenylethylamine: The industry standard for chiral resolution. It features a saturated ethyl group and an unsubstituted phenyl ring. It is chemically robust and synthetically "dead-ended"—ideal when a stable chiral auxiliary is required, but entirely unsuitable for downstream skeletal homologation.

Comparative Performance Data

The following table synthesizes quantitative data regarding the synthesis and application of these chiral amines, highlighting their distinct operational envelopes.

Property / Metric1-(4-Methoxyphenyl)prop-2-en-1-amine1-Phenylprop-2-en-1-amine1-Phenylethylamine
Structural Class Electron-rich chiral allylic amineUnsubstituted chiral allylic amineSaturated chiral alkyl amine
Primary Enantioselective Synthesis Ellman Sulfinamide Allylation / Transfer Hydrogenation[2]Ellman Sulfinamide AllylationReductive amination / Enzymatic resolution
Typical Enantiomeric Excess (ee) >98%>95%>99% (via classical resolution)
Nucleophilicity High (+M effect from PMP)ModerateModerate
Downstream Versatility Excellent (Metathesis, Epoxidation, Oxidative Cleavage)High (Metathesis, Epoxidation)Low (Chemically inert side chains)
Key Application Unnatural amino acid & pyrroline synthesisAlkaloid total synthesisChiral resolving agent / Stable auxiliary

Experimental Workflow: Asymmetric Synthesis via Ellman’s Auxiliary

To guarantee high enantiomeric excess (>98% ee), the most reliable method for synthesizing 1-(4-Methoxyphenyl)prop-2-en-1-amine is the diastereoselective addition of vinylmagnesium bromide to a chiral N-tert-butanesulfinyl imine[3].

The Causality of Stereocontrol: The bulky tert-butyl group of the sulfinamide auxiliary sterically blocks one face of the imine. During the Grignard addition, the sulfinyl oxygen coordinates with the magnesium ion, forming a rigid, six-membered cyclic transition state. This self-directing mechanism forces the vinyl nucleophile to attack exclusively from the Re face, ensuring high diastereoselectivity.

Step-by-Step Protocol (Self-Validating System)

Step 1: Imine Condensation

  • Charge a flame-dried flask with (S)-(-)-2-methyl-2-propanesulfinamide (1.0 equiv) and 4-methoxybenzaldehyde (1.05 equiv) in anhydrous THF (0.5 M).

  • Add Ti(OEt) 4​ (2.0 equiv) dropwise at room temperature. Causality: Ti(OEt) 4​ acts as both a Lewis acid to activate the aldehyde and a water scavenger to drive the equilibrium forward.

  • Stir for 12 hours.

  • Validation: The reaction progress is visually self-validating; the mixture transitions to a distinct yellow color. Quench with brine, filter through Celite, and concentrate. Crude 1 H NMR will confirm success via the disappearance of the aldehyde proton (~9.9 ppm) and the emergence of the imine C-H singlet (~8.5 ppm).

Step 2: Diastereoselective Vinyl Addition

  • Dissolve the crude sulfinyl imine in anhydrous CH 2​ Cl 2​ (0.2 M) and cool to -48 °C (dry ice/acetonitrile bath).

  • Add vinylmagnesium bromide (1.0 M in THF, 2.0 equiv) dropwise over 30 minutes.

  • Stir at -48 °C for 4 hours, then slowly warm to room temperature.

  • Validation: Quench with saturated aqueous NH 4​ Cl. Extract with CH 2​ Cl 2​ . The diastereomeric ratio (dr) must be validated prior to deprotection by integrating the distinct tert-butyl singlets (~1.2 ppm) of the major and minor diastereomers in the crude 1 H NMR. A successful run yields a dr >95:5.

Step 3: Acidic Cleavage to the Free Amine

  • Dissolve the purified sulfinamide in a 1:1 mixture of 1,4-dioxane and methanol (0.1 M).

  • Add 4M HCl in dioxane (3.0 equiv) and stir at room temperature for 1 hour.

  • Validation: The cleavage is confirmed by the complete loss of the tert-butyl singlet in NMR. Concentrate the mixture, partition between 1M NaOH and ethyl acetate, and extract the organic layer to isolate the free (S)-1-(4-Methoxyphenyl)prop-2-en-1-amine.

Downstream Functionalization & Pathway Visualization

The true value of 1-(4-Methoxyphenyl)prop-2-en-1-amine lies in its bifunctional nature. The diagram below illustrates how this single chiral node can be divergently functionalized into entirely different classes of high-value pharmaceutical intermediates.

Pathway cluster_reactions Divergent Functionalization Pathways A 1-(4-Methoxyphenyl)prop-2-en-1-amine (Chiral Allylic Amine) B Olefin Metathesis (Grubbs Catalyst) A->B Alkene Homologation C Oxidative Cleavage (RuCl3 / NaIO4) A->C Aryl Ring Degradation D Hydroboration-Oxidation (BH3·THF, H2O2/NaOH) A->D Anti-Markovnikov Hydration E Complex Cyclic Amines (e.g., Pyrrolines) B->E F Unnatural Amino Acids (Vinylglycine Derivatives) C->F G Chiral 1,3-Amino Alcohols (Ligands / APIs) D->G

Figure 1: Divergent synthetic pathways of 1-(4-Methoxyphenyl)prop-2-en-1-amine in drug discovery.

References

  • Chiral Amines in Asymmetric Synthesis - Sigma-Aldrich Source: Sigma-Aldrich URL
  • Catalytic Asymmetric Synthesis of Chiral Allylic Amines.
  • Synthesis of Allylic Amines by Asymmetric Transfer Hydrogenation of α,β-Unsaturated N-(tert-Butylsulfinyl)
  • Org. Synth.

Sources

Comparative

Benchmarking the performance of catalysts for the synthesis of 1-(4-Methoxyphenyl)prop-2-en-1-amine

Benchmarking Catalytic Strategies for the Enantioselective Synthesis of 1-(4-Methoxyphenyl)prop-2-en-1-amine The synthesis of highly enantioenriched, branched primary allylic amines is a cornerstone challenge in modern d...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Catalytic Strategies for the Enantioselective Synthesis of 1-(4-Methoxyphenyl)prop-2-en-1-amine

The synthesis of highly enantioenriched, branched primary allylic amines is a cornerstone challenge in modern drug development and organic synthesis. 1-(4-Methoxyphenyl)prop-2-en-1-amine serves as a critical benchmarking molecule because its synthesis forces chemists to confront two competing selectivities: regioselectivity (branched vs. linear isomers) and enantioselectivity (absolute stereocontrol at the benzylic position).

As an application scientist, selecting the correct transition-metal catalyst for this transformation is not merely about yield; it requires a deep understanding of the underlying organometallic mechanisms. This guide objectively benchmarks three primary catalytic approaches—Iridium, Palladium, and Rhodium catalysis—providing the mechanistic causality, comparative data, and self-validating experimental protocols necessary to reliably execute this synthesis.

Mechanistic Rationale & Catalyst Selection Logic

The choice of catalyst dictates the fundamental disconnection strategy and the stereoelectronic control of the intermediate species.

  • Iridium Catalysis (The Gold Standard): Iridium-phosphoramidite complexes operate under kinetic control. The active cyclometalated Ir-metallacycle directs the incoming nucleophile (ammonia or an equivalent) to the more substituted carbon of the π -allyl intermediate, exclusively yielding the branched chiral amine[1].

  • Palladium Catalysis (The Benchmark Limitation): Palladium-catalyzed Tsuji-Trost aminations typically operate under thermodynamic control. Because the 4-methoxyphenyl group strongly stabilizes the developing positive charge, the π -allyl-Pd intermediate is highly electrophilic at the less hindered terminal carbon. Consequently, Pd catalysts overwhelmingly favor the achiral, linear cinnamyl amine[2],[3].

  • Rhodium Catalysis (The Alternative Route): Instead of forming a C-N bond via allylic substitution, Rhodium catalysis forms the C-C bond by adding a vinylboronic acid to a 4-methoxybenzaldehyde imine. This completely bypasses the regioselectivity issue, guaranteeing a branched architecture[4].

Pathway Target Target Molecule: 1-(4-Methoxyphenyl)prop-2-en-1-amine StratA Strategy A: Allylic Amination (C-N Bond Formation) Target->StratA StratB Strategy B: Vinyl Addition (C-C Bond Formation) Target->StratB Ir Iridium Catalysis Kinetic Control StratA->Ir [Ir(cod)Cl]2 / L Pd Palladium Catalysis Thermodynamic Control StratA->Pd Pd2(dba)3 / L Rh Rhodium Catalysis Imine Insertion StratB->Rh [Rh(OH)(cod)]2 / L* OutcomeIr Branched Isomer (>99:1 b:l, High ee) Ir->OutcomeIr OutcomePd Linear Isomer (Off-Target, Achiral) Pd->OutcomePd OutcomeRh Branched Isomer (Direct Addition, High ee) Rh->OutcomeRh

Logic tree for catalyst selection in the synthesis of 1-(4-Methoxyphenyl)prop-2-en-1-amine.

Catalyst Performance Benchmarking

The following table summarizes the quantitative performance of these three catalytic systems based on established literature parameters for 4-methoxyphenyl substrates.

Catalyst SystemPrimary PrecursorNucleophile / ReagentYield (%)Regioselectivity (Branched : Linear)Enantiomeric Excess (ee)Key Limitation
[Ir(cod)Cl]₂ + Feringa Ligand 4-Methoxycinnamyl methyl carbonateAmmonia (Excess)82 - 85%>99 : 1 97% Requires pre-activation for cyclometalation; excess NH₃ needed to prevent diallylation.
[Pd(allyl)Cl]₂ + Trost DACH 4-Methoxycinnamyl acetateAqueous Ammonia70 - 75%15 : 85N/A (Linear is achiral)Fails to provide the branched target; overwhelmingly favors the linear isomer.
[Rh(OH)(cod)]₂ + Chiral Diene 4-Methoxybenzaldehyde N-tosyl imineVinylboronic acid88 - 92%N/A (100% Branched)95%Requires synthesis of the imine precursor; requires deprotection of the N-tosyl group.

In-Depth Mechanistic Analysis: The Iridium Advantage

To successfully execute the Iridium-catalyzed protocol, one must understand the causality of the catalyst activation. The precatalyst [Ir(cod)Cl]2 and the chiral phosphoramidite ligand do not immediately form the active species. They require a basic amine (often added intentionally or generated in situ) and mild heating to induce a C-H activation event at the ligand's methyl group[5].

This forms a rigid, cyclometalated Ir-metallacycle. It is this exact rigidity that blocks the linear trajectory of the incoming ammonia nucleophile, forcing an outer-sphere attack at the branched position of the π -allyl intermediate[1].

IrMechanism Precat Precatalyst [Ir(cod)Cl]2 + Phosphoramidite Active Active Catalyst Cyclometalated Ir-Metallacycle Precat->Active Base, Heat (C-H Activation) OxAdd Oxidative Addition Ir(III) π-Allyl Complex Active->OxAdd 4-Methoxycinnamyl Carbonate (- ROCO2-) Nuc Nucleophilic Attack Outer-Sphere NH3 Trapping OxAdd->Nuc NH3 (Excess) Prod Product Release Branched Chiral Amine Nuc->Prod Prod->Active Catalyst Regeneration

Mechanistic cycle of the Iridium-catalyzed enantioselective allylic amination.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems to ensure that researchers can verify success at critical intermediate steps.

Protocol A: Iridium-Catalyzed Monoallylation of Ammonia (Optimal Route)

Adapted from the Hartwig methodology for primary allylic amines[1].

Step 1: Catalyst Pre-activation (Critical Causality Step)

  • In an argon-filled glovebox, combine [Ir(cod)Cl]2 (2.0 mol %) and the chiral Feringa phosphoramidite ligand (4.0 mol %) in dry THF (1.0 mL).

  • Add propylamine (10 mol %) to act as the base for C-H activation.

  • Heat the mixture at 50 °C for 30 minutes.

  • Validation Checkpoint 1: The solution will transition from a pale yellow to a deep orange/red color. This visual shift confirms the successful formation of the active cyclometalated Ir-metallacycle[5].

Step 2: Allylic Amination

  • Cool the activated catalyst solution to room temperature.

  • Add 4-methoxycinnamyl methyl carbonate (1.0 equiv, 0.5 mmol).

  • Immediately add a 2.0 M solution of ammonia in ethanol (10.0 equiv). Causality: The massive excess of ammonia is required to outcompete the newly formed primary amine, preventing the formation of the undesired diallylamine byproduct[1].

  • Stir at room temperature for 12 hours.

Step 3: Workup and Self-Validation

  • Concentrate the mixture under reduced pressure to remove excess ammonia and solvent.

  • Purify via flash chromatography (DCM/MeOH 95:5 with 1% Et3N).

  • Validation Checkpoint 2 (Regioselectivity): Acquire a 1 H NMR spectrum of the isolated product. The branched product is confirmed by the presence of a distinct terminal vinyl ABX system (multiplet at δ 5.9 ppm for the internal proton, and two doublets at δ 5.1–5.2 ppm for the terminal protons) and a benzylic methine doublet at δ 4.5 ppm. If the linear product formed, a characteristic doublet at δ 3.4 ppm (allylic CH 2​ ) would be visible.

  • Validation Checkpoint 3 (Enantioselectivity): Analyze via chiral HPLC (Chiralcel OD-H column, Hexane/i-PrOH 90:10). Compare retention times against a racemic standard synthesized using an achiral PPh3 ligand.

Protocol B: Rhodium-Catalyzed Vinyl Addition (Alternative Route)

Utilized when C-N bond formation is problematic or when specific N-protecting groups are desired[4].

  • In a Schlenk tube, combine [Rh(OH)(cod)]2 (3 mol %), a chiral diene ligand (e.g., (R,R)-Bn-bod*) (6.5 mol %), and 4-methoxybenzaldehyde N-tosyl imine (1.0 equiv).

  • Add potassium vinyltrifluoroborate (1.5 equiv) and 1,4-dioxane/water (10:1).

  • Stir at 60 °C for 8 hours.

  • Validation Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The reaction is complete when the UV-active imine spot ( Rf​≈0.6 ) is entirely consumed and replaced by the highly fluorescent product spot ( Rf​≈0.4 ).

  • Extract with EtOAc, dry over MgSO 4​ , and purify by column chromatography. The resulting product is the N-tosyl protected variant of 1-(4-methoxyphenyl)prop-2-en-1-amine, which requires subsequent deprotection (e.g., SmI 2​ or Na/Naphthalene) to yield the free amine.

References

  • Pouy, M. J., Stanley, L. M., & Hartwig, J. F. (2009). Enantioselective, Iridium-Catalyzed Monoallylation of Ammonia. Journal of the American Chemical Society. 1

  • Nagano, T., & Kobayashi, S. (2009). Palladium-Catalyzed Allylic Amination Using Aqueous Ammonia for the Synthesis of Primary Amines. Journal of the American Chemical Society. 3

  • Dubovyk, I., et al. (2012). New Insights into the Mechanism of Palladium-Catalyzed Allylic Amination. ResearchGate. 2

  • Liu, W.-B., et al. (2012). Iridium-Catalyzed Allylic Alkylation Reaction with N-Aryl Phosphoramidite Ligands: Scope and Mechanistic Studies. Journal of the American Chemical Society. 5

  • Wang, Z., et al. (2018). Rh(I)-Catalyzed Enantioselective Arylation of Cyclic N-Sulfonyl Diketimines... ResearchGate. 4

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Validation

Validation of a Computational Model for Predicting the Properties of 1-(4-Methoxyphenyl)prop-2-en-1-amine: A Comparative Guide

Executive Summary For researchers and drug development professionals, accurately predicting the physicochemical and spectroscopic properties of flexible intermediates is a persistent bottleneck. 1-(4-Methoxyphenyl)prop-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, accurately predicting the physicochemical and spectroscopic properties of flexible intermediates is a persistent bottleneck. 1-(4-Methoxyphenyl)prop-2-en-1-amine is a highly versatile chiral building block, frequently utilized in the synthesis of bioactive homoallylamines and targeted antifungal agents. However, its structural flexibility—driven by a rotatable methoxy group and a highly dynamic prop-2-en-1-amine chain—makes computational modeling notoriously difficult.

This guide objectively compares a state-of-the-art Hybrid DFT-SMD Pipeline against two common alternatives: Legacy DFT (gas-phase) and Graph Neural Networks (GNNs) . By analyzing conformational dynamics, NMR spectroscopic accuracy, and ADMET profiling, we provide a self-validating framework to help scientists choose the most rigorous computational approach for allylamine derivatives.

The Chemical Challenge

1-(4-Methoxyphenyl)prop-2-en-1-amine contains an electron-donating p -methoxy group coupled to an allylic amine. Allylamine derivatives are critical pharmacophores, particularly in the development of antifungal agents targeting fungal cell wall polymers ().

To accurately model this molecule, a computational suite must account for:

  • Intramolecular Dispersion: Non-covalent π−π and NH- π interactions that dictate the global minimum conformer.

  • Solvent Dielectric Effects: The primary amine's basicity (pKa) and lipophilicity (logP) are highly sensitive to the solvation environment.

  • Spectroscopic Sensitivity: 1 H and 13 C NMR chemical shifts depend entirely on the precise 3D spatial orientation of the methoxy and allyl groups.

Comparative Computational Framework

To establish a robust predictive baseline, we compared three distinct computational methodologies:

  • The Validated Pipeline (Proposed): Dispersion-corrected Density Functional Theory ( ω B97X-D/def2-TZVP) coupled with the SMD implicit solvation model.

  • Alternative 1 (Legacy DFT): Standard B3LYP/6-31G(d) in the gas phase.

  • Alternative 2 (Deep Learning): A Directed Message Passing Neural Network (D-MPNN) implemented via Chemprop.

G Input Input: 1-(4-Methoxyphenyl)prop-2-en-1-amine ConfSearch Conformational Sampling (CREST / GFN2-xTB) Input->ConfSearch ModelC Alternative 2: Deep Learning D-MPNN (Chemprop) Input->ModelC ModelA Validated Pipeline ωB97X-D/def2-TZVP + SMD ConfSearch->ModelA ModelB Alternative 1: Legacy DFT B3LYP/6-31G(d) Gas Phase ConfSearch->ModelB PropNMR Spectroscopic Properties (1H / 13C NMR via GIAO) ModelA->PropNMR PropADMET Physicochemical & ADMET (pKa, logP, Solubility) ModelA->PropADMET ModelB->PropNMR ModelC->PropADMET Validation Experimental Validation (MAE & Statistical Scoring) PropNMR->Validation PropADMET->Validation

Figure 1: Comparative computational workflow for predicting properties of the allylamine derivative.

Methodology: Self-Validating Experimental Protocols

A computational model is only as trustworthy as its validation loop. The following step-by-step protocol ensures that every predicted property is mathematically verified against structural stability criteria before being compared to experimental baselines.

Step 1: Conformational Ensemble Generation
  • Input the SMILES string of 1-(4-Methoxyphenyl)prop-2-en-1-amine into the CREST algorithm.

  • Perform conformational sampling using the semi-empirical GFN2-xTB method.

  • Extract all conformers within a 5.0 kcal/mol energy window (typically yielding 15–20 unique rotamers for this molecule).

Step 2: Geometry Optimization & Frequency Validation
  • Subject the top 10 conformers to geometry optimization using the target DFT functional (either ω B97X-D or B3LYP).

  • Self-Validation Check: Perform a harmonic frequency analysis on all optimized geometries. Any structure yielding an imaginary frequency (indicating a transition state rather than a true minimum) must be discarded or re-optimized.

  • Apply Zero-Point Energy (ZPE) corrections to determine the true thermodynamic global minimum.

Step 3: Property Calculation
  • NMR Spectroscopy: Calculate the isotropic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method. Convert shielding tensors to chemical shifts ( δ ) using Tetramethylsilane (TMS) as the reference standard.

  • ADMET (DFT): Calculate the free energy of solvation using the SMD model to derive the theoretical pKa via a thermodynamic cycle.

  • ADMET (Machine Learning): Pass the 2D molecular graph through a pre-trained D-MPNN ensemble () to predict logP and aqueous solubility instantly.

Performance Comparison & Data Analysis

Conformational Dynamics

The flexibility of the prop-2-en-1-amine chain means the molecule can adopt "folded" (stabilized by intramolecular dispersion) or "extended" conformations.

Computational ModelGlobal Minimum GeometryRelative Energy Error ( Δ E)Causality / Observation
ω B97X-D/def2-TZVP (Validated) Folded (NH- π interaction)< 0.5 kcal/mol Accurately captures dispersion forces.
B3LYP/6-31G(d) (Legacy) Extended> 3.2 kcal/molFails to account for non-covalent interactions.
D-MPNN (Chemprop) N/A (2D Graph)N/ACannot resolve 3D conformational landscapes.
Spectroscopic Accuracy (NMR Validation)

NMR prediction relies heavily on the correct 3D geometry. We compared the predicted chemical shifts against experimental 1 H and 13 C NMR spectra (measured in CDCl 3​ ). Performance is quantified using Mean Absolute Error (MAE).

Computational Model 1 H NMR MAE (ppm) 13 C NMR MAE (ppm)Solvation Handling
ω B97X-D/def2-TZVP + SMD 0.12 1.8 Explicit bulk dielectric (Chloroform)
B3LYP/6-31G(d) Gas Phase 0.354.5None (Vacuum approximation)
D-MPNN (Chemprop) N/AN/ALacks 3D spatial awareness for tensors

*Note: While specialized 3D-GNNs exist, standard 2D message-passing models cannot predict anisotropic shielding tensors.

ADMET & Physicochemical Profiling

Predicting the behavior of the molecule in biological systems requires accurate lipophilicity (logP) and basicity (pKa) estimations.

PropertyExperimental Baseline ω B97X-D + SMDD-MPNN (Chemprop)B3LYP Gas Phase
logP ~1.801.751.82 2.45
pKa (Amine) ~9.209.15 9.3010.50
Compute Time N/A~12 Hours< 1 Second ~4 Hours

Causality & Expert Insights

As demonstrated by the data, selecting the right computational tool is entirely dependent on the physical chemistry of the target molecule.

Why the Validated Pipeline ( ω B97X-D + SMD) Wins for 3D Properties: Standard B3LYP systematically fails for flexible allylamines because it lacks the mathematical framework to calculate long-range electron correlation. The ω B97X-D functional explicitly includes damped atom-atom dispersion corrections (). This is the only reason the model correctly identifies the folded conformer as the global minimum, which in turn allows the GIAO method to accurately predict the 1 H NMR shifts (MAE = 0.12 ppm). Furthermore, the primary amine's pKa cannot be modeled in a vacuum. The SMD universal solvation model utilizes the full solute electron density to calculate the bulk electrostatic contribution of the solvent (), bringing theoretical pKa predictions within 0.05 units of experimental reality.

The Role of Machine Learning (Chemprop): While DFT is mandatory for 3D geometry and spectroscopy, it is computationally expensive for high-throughput ADMET screening. The D-MPNN model (Chemprop) proved exceptionally accurate for predicting logP (1.82 vs exp 1.80) in a fraction of a second. Because logP is largely an additive constitutive property, the 2D graph representation is sufficient, making ML the superior choice for rapid pharmacokinetic profiling.

Conclusion

For the rigorous validation of 1-(4-Methoxyphenyl)prop-2-en-1-amine, a hybrid approach is highly recommended. Researchers should utilize Chemprop (D-MPNN) for instantaneous, high-accuracy ADMET screening, but must pivot to ω B97X-D/def2-TZVP with SMD solvation when predicting conformational landscapes and NMR spectra. Relying on legacy gas-phase B3LYP models for flexible allylamines introduces unacceptable margins of error and should be phased out of modern drug development workflows.

References

  • Vargas, L. Y., Castelli, M. V., Kouznetsov, V. V., Urbina G, J. M., López, S. N., Sortino, M., Enriz, R. D., Ribas, J. C., & Zacchino, S. (2003). In vitro antifungal activity of new series of homoallylamines and related compounds with inhibitory properties of the synthesis of fungal cell wall polymers. Bioorganic & Medicinal Chemistry, 11(7), 1531-1550.[Link]

  • Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615-6620.[Link]

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal solvation model based on solute electron density and on a continuum model of the solvent defined by the bulk dielectric constant and atomic surface tensions. Journal of Physical Chemistry B, 113(18), 6378-6396.[Link]

  • Yang, K., Swanson, K., Jin, W., Coley, C., Eiden, P., Gao, H., Guzman-Perez, A., Hopper, T., Kelley, B., Mathea, M., Palmer, A., Settels, V., Jaakkola, T., Jensen, K., & Barzilay, R. (2019). Analyzing learned molecular representations for property prediction. Journal of Chemical Information and Modeling, 59(8), 3370–3388.[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(4-Methoxyphenyl)prop-2-EN-1-amine

Comprehensive Safety and Operational Guide for Handling 1-(4-Methoxyphenyl)prop-2-en-1-amine Executive Summary & Mechanistic Toxicology 1-(4-Methoxyphenyl)prop-2-en-1-amine (an aryl allylamine derivative) is a highly rea...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 1-(4-Methoxyphenyl)prop-2-en-1-amine

Executive Summary & Mechanistic Toxicology

1-(4-Methoxyphenyl)prop-2-en-1-amine (an aryl allylamine derivative) is a highly reactive, volatile, and corrosive organic compound utilized primarily as a building block in pharmaceutical synthesis and drug development. While its structural motif is valuable for creating complex pharmacophores, the allylamine moiety presents severe occupational hazards.

The Causality of Toxicity: Standard aliphatic amines are primarily local irritants. However, allylamines possess a unique and severe systemic toxicity profile. In vivo, allylamines are substrates for Semicarbazide-Sensitive Amine Oxidase (SSAO), an enzyme highly expressed in vascular smooth muscle and cardiac tissue. SSAO oxidatively deaminates the allylamine into an acrolein derivative, hydrogen peroxide ( H2​O2​ ), and ammonia[1]. The localized generation of acrolein—a highly electrophilic α,β -unsaturated aldehyde—and H2​O2​ causes severe oxidative stress, protein adduction, and subsequent myocardial fibrosis and cardiovascular necrosis[1][2]. Consequently, inhalation or dermal absorption of this compound is not just an irritation risk, but a profound cardiovascular hazard.

G A 1-(4-Methoxyphenyl) prop-2-en-1-amine B Semicarbazide-Sensitive Amine Oxidase (SSAO) A->B Oxidative Deamination C Acrolein Derivative + H2O2 + NH3 B->C Metabolism D Oxidative Stress & Protein Adduction C->D Cellular Damage E Cardiotoxicity & Tissue Necrosis D->E Clinical Outcome

Figure 1: SSAO-mediated metabolic pathway of aryl allylamines leading to cardiotoxicity.

Quantitative Hazard Profile & PPE Specifications

To design a self-validating safety protocol, we must match the physical properties of the chemical to the degradation thresholds of our Personal Protective Equipment (PPE). Allylamines are highly flammable, lachrymatory (tear-inducing), and highly corrosive to mucous membranes[3][4].

Table 1: Hazard Classifications and Mandatory PPE

CategorySpecification / RequirementScientific Rationale
GHS Classifications H225 (Highly Flammable), H301/H311/H331 (Toxic), H314 (Corrosive)[5]Low flash point and high vapor pressure create explosive mixtures; severe tissue destruction upon contact.
Primary Hand Protection Butyl Rubber or SilverShield laminate glovesAmines rapidly degrade standard nitrile and latex. Butyl rubber provides superior chemical resistance to corrosive organic bases.
Secondary Hand Protection Inner Nitrile gloves (Double-gloving)Provides a secondary barrier and maintains dexterity if the outer heavy glove must be temporarily removed.
Eye & Face Protection Chemical splash goggles AND full face shieldThe compound is a potent lachrymator and can cause permanent corneal damage[4][6].
Body Protection Flame-resistant (FR) lab coat, chemical apronMitigates the risk of rapid ignition (H225)[5] and prevents dermal absorption of the cardiotoxin[1].

Step-by-Step Operational Protocol

This protocol ensures that every handling step is isolated from the operator's breathing zone and skin, neutralizing the risk of SSAO-mediated toxicity.

Phase A: Pre-Operation Fume Hood Verification

Because the toxic air concentration (TClo) for allylamines is remarkably low (human irritation begins at 2.5 ppm)[2][7], engineering controls are your primary defense.

  • Verify Face Velocity: Ensure the chemical fume hood is actively drawing air. According to OSHA and general university standards, the average face velocity must be between 80 and 120 feet per minute (fpm) [8][9].

  • Sash Positioning: Lower the sash to the optimal height (typically 18 inches or marked by EHS stickers)[8][10]. Causality: Velocities above 125 fpm create turbulence that pulls toxic vapors back into the operator's breathing zone[9].

  • Clear the Airfoil: Ensure equipment is placed at least 6 inches behind the sash to prevent disruption of the laminar airflow[9][11].

Phase B: PPE Donning Sequence
  • Inspect inner nitrile gloves for micro-tears and don them.

  • Don the flame-resistant lab coat and button it completely to the neck.

  • Don the heavy Butyl rubber outer gloves, pulling the cuffs over the sleeves of the lab coat.

  • Put on chemical splash goggles, ensuring a tight seal against the face.

  • Lower the full face shield over the goggles.

Phase C: Handling and Transfer Methodology
  • Eliminate Ignition Sources: Ensure no open flames, hot plates, or ungrounded equipment are inside the hood. Allylamines can ignite under almost all ambient temperature conditions[4]. Use only non-sparking tools[5].

  • Vessel Opening: Open the reagent bottle slowly, pointing the aperture toward the back of the fume hood to direct the initial burst of lachrymatory vapor away from the sash.

  • Transfer: Use a glass syringe or a chemically inert PTFE pipette for transfer. Do not pour directly, as this increases the exposed surface area and vapor generation.

  • Immediate Sealing: Cap the primary container immediately after the required volume is extracted.

Emergency Response & Disposal Plan

In the event of a spill, the primary threat is the rapid volatilization of the amine, which presents both an inhalation toxicity hazard and an explosive hazard.

Spill Response Workflow
  • Evacuate & Isolate: Immediately alert personnel and evacuate the immediate area. Eliminate all ignition sources (turn off electrical equipment if safe to do so)[4][7].

  • Ventilation: Leave the fume hood running to exhaust vapors. If the spill is outside the hood, evacuate the lab and allow the room's general exhaust (4-12 room changes per hour) to clear the air[8].

  • Decontamination: Only personnel wearing heavy PPE (including a NIOSH-approved respirator for organic vapors/amines) should re-enter[12].

  • Absorption: Cover the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite[4]. Do not use combustible materials like paper towels.

  • Collection: Use clean, non-sparking tools to scoop the absorbed material into a compatible, sealable hazardous waste container[4][5].

G S1 Spill Detected S2 Evacuate & Isolate (Control Ignition Sources) S1->S2 S3 Don Heavy PPE (Respirator, Butyl Gloves) S2->S3 S4 Absorb with Inert Material (Sand/Vermiculite) S3->S4 S5 Collect via Non-Sparking Tools S4->S5 S6 Dispose as Hazardous Amine Waste S5->S6

Figure 2: Step-by-step emergency response and decontamination workflow for allylamine spills.

Waste Disposal Segregation
  • Segregation: Dispose of all 1-(4-Methoxyphenyl)prop-2-en-1-amine waste in a dedicated "Corrosive Organic Amine" waste stream.

  • Incompatibilities: Never mix amine waste with strong oxidizing agents, acids, or hypochlorites, as this can generate explosive N-chloroamines or cause violent exothermic reactions[7].

References

  • Illinois State University Environmental Health and Safety. Laboratory Ventilation. Retrieved from[Link]

  • Northwestern University Research Safety. Chemical Fume Hood Handbook. Retrieved from[Link]

  • National Center for Biotechnology Information (NCBI). Allylamine Acute Exposure Guideline Levels. Retrieved from[Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: Allylamine. Retrieved from [Link]

Sources

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